molecular formula C3F9InO9S3 B151923 Indium(III) trifluoromethanesulfonate CAS No. 128008-30-0

Indium(III) trifluoromethanesulfonate

Número de catálogo: B151923
Número CAS: 128008-30-0
Peso molecular: 562 g/mol
Clave InChI: UCYRAEIHXSVXPV-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Indium(III) trifluoromethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C3F9InO9S3 and its molecular weight is 562 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

indium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.In/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYRAEIHXSVXPV-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9InO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370444
Record name Indium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128008-30-0
Record name Indium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indium(III) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Indium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) trifluoromethanesulfonate (B1224126), also known as indium(III) triflate [In(OTf)₃], has emerged as a highly versatile and effective Lewis acid catalyst in a myriad of organic transformations. Its stability, water tolerance, and catalytic activity make it an attractive reagent in modern synthetic chemistry, particularly in the development of pharmaceutical intermediates. This technical guide provides an in-depth overview of the synthesis, characterization, and key applications of Indium(III) trifluoromethanesulfonate.

Physicochemical Properties

This compound is a white to off-white, hygroscopic crystalline solid. It is soluble in various organic solvents, including dichloromethane, acetonitrile, and nitromethane (B149229), and sparingly soluble in hydrocarbons and diethyl ether.

PropertyValue
Chemical Formula C₃F₉InO₉S₃
Molecular Weight 562.03 g/mol [1]
CAS Number 128008-30-0[1]
Appearance White to off-white powder or granules[2]
Melting Point >300 °C[2]
Solubility Soluble in polar organic solvents; insoluble in water[3]

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the reaction of an indium precursor, such as indium(III) oxide (In₂O₃) or indium metal, with trifluoromethanesulfonic acid (triflic acid, TfOH).[4]

Experimental Protocol: Synthesis from Indium(III) Oxide

This protocol is based on the general acid-base reaction between a metal oxide and a strong acid.

Materials:

  • Indium(III) oxide (In₂O₃)

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Anhydrous toluene (B28343) (optional, for purification)

  • Suitable reaction vessel with a condenser and stirring mechanism

  • Vacuum line for drying

Procedure:

  • Reaction Setup: In a fume hood, a reaction flask equipped with a magnetic stirrer and a reflux condenser is charged with indium(III) oxide.

  • Addition of Triflic Acid: A stoichiometric amount of trifluoromethanesulfonic acid is slowly added to the flask. The reaction is exothermic and should be controlled.

    • Reaction: In₂O₃ + 6 CF₃SO₃H → 2 In(OTf)₃ + 3 H₂O

  • Reaction Conditions: The mixture is heated and stirred to ensure complete reaction. The exact temperature and reaction time can vary, but heating is often employed to drive the reaction to completion.

  • Purification: The primary byproduct of this reaction is water, which must be removed to obtain the anhydrous salt. This can be achieved by:

    • Heating under vacuum: The crude product is heated under a high vacuum to remove residual water and any volatile impurities.

    • Azeotropic distillation: Toluene can be added to the reaction mixture, and the water can be removed azeotropically. The toluene is then removed under reduced pressure.

  • Isolation and Storage: The resulting white solid is cooled to room temperature under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator due to its hygroscopic nature.[3]

Synthesis_from_Indium_Oxide In2O3 Indium(III) Oxide (In₂O₃) Reaction Reaction (Heating & Stirring) In2O3->Reaction TfOH Trifluoromethanesulfonic Acid (TfOH) TfOH->Reaction Crude_Product Crude In(OTf)₃ + H₂O Reaction->Crude_Product Purification Purification (Heating under vacuum or Azeotropic distillation) Crude_Product->Purification Final_Product Anhydrous In(OTf)₃ Purification->Final_Product

Caption: Synthesis of In(OTf)₃ from Indium(III) Oxide.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The following are key analytical techniques and expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹F NMR: This is a crucial technique for characterizing triflate salts. The triflate anion (CF₃SO₃⁻) gives a characteristic singlet in the ¹⁹F NMR spectrum. The chemical shift can vary slightly depending on the solvent and whether the triflate is coordinated to the metal center or exists as a free counterion. A sharp singlet for the free triflate counterion is typically observed around -79 ppm.[5] A signal for a coordinated triflate ion may appear slightly downfield, around -76 to -77 ppm.[5]

  • ¹³C NMR: The trifluoromethyl carbon (CF₃) in the triflate anion will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will show strong absorption bands characteristic of the triflate group. Key vibrational modes include:

  • S=O stretching: Strong absorptions in the region of 1250-1280 cm⁻¹ and 1150-1170 cm⁻¹.

  • C-F stretching: Strong absorptions in the region of 1220-1230 cm⁻¹ and 1150-1160 cm⁻¹.

  • S-O stretching: A strong absorption around 1030 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the compound. Depending on the ionization technique used, peaks corresponding to fragments such as [In(OTf)₂]⁺ may be observed.

Applications in Organic Synthesis

This compound is a powerful Lewis acid catalyst for a wide range of organic reactions. Its utility stems from its ability to activate various functional groups, facilitating bond formation under mild conditions.

Friedel-Crafts Acylation

In(OTf)₃ is an effective catalyst for the Friedel-Crafts acylation of aromatic compounds, providing an alternative to traditional catalysts like aluminum chloride. It can be used in catalytic amounts, often leading to high yields of the desired aryl ketones.

Experimental Protocol: Catalytic Friedel-Crafts Acylation of Anisole (B1667542)

Materials:

Procedure:

  • Reaction Setup: A solution of anisole and acetic anhydride in nitromethane is prepared in a reaction flask.

  • Catalyst Addition: A catalytic amount of In(OTf)₃ (e.g., 1 mol%) is added to the mixture. In some cases, the addition of a co-catalyst like LiClO₄ can enhance the reaction rate and yield.

  • Reaction Conditions: The reaction is typically stirred at room temperature for a specified period.

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the crude product, which can be further purified by chromatography or distillation.

Table of Representative Yields for Friedel-Crafts Acylation:

Aromatic SubstrateAcylating AgentCatalyst Loading (mol%)Co-catalystSolventYield (%)
AnisoleAcetic Anhydride1-MeNO₂28
AnisoleAcetic Anhydride1100 mol% LiClO₄MeNO₂High
MesityleneAcetic Anhydride1100 mol% LiClO₄MeNO₂High
m-XyleneAcetic Anhydride1100 mol% LiClO₄MeNO₂High
FuranAcetic Anhydride1100 mol% LiClO₄MeNO₂High
TolueneAcetic Anhydride10100 mol% LiClO₄MeNO₂82

Data compiled from various sources demonstrating the catalytic efficacy.

Friedel_Crafts_Acylation Arene Aromatic Compound (e.g., Anisole) Catalyst In(OTf)₃ (Catalytic Amount) Arene->Catalyst Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Catalyst Product Aryl Ketone Catalyst->Product

Caption: In(OTf)₃ catalyzed Friedel-Crafts Acylation.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction for the synthesis of dihydropyrimidinones (DHPMs), which are important scaffolds in medicinal chemistry. In(OTf)₃ has been shown to be an efficient catalyst for this reaction, often leading to high yields under mild and solvent-free conditions.[6]

Experimental Protocol: In(OTf)₃-Catalyzed Biginelli Reaction

Materials:

  • Aldehyde

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Urea (B33335) or Thiourea

  • This compound (In(OTf)₃)

Procedure:

  • Mixing Reactants: A mixture of the aldehyde, β-ketoester, and urea (or thiourea) is prepared.

  • Catalyst Addition: A catalytic amount of In(OTf)₃ (e.g., 2 mol%) is added to the mixture.

  • Reaction Conditions: The reaction is often carried out under solvent-free conditions and may be heated to accelerate the reaction.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solid product is typically recrystallized from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.

Table of Representative Yields for the Biginelli Reaction:

Aldehydeβ-Dicarbonyl CompoundUrea/ThioureaCatalyst Loading (mol%)ConditionsYield (%)
BenzaldehydeEthyl acetoacetateUrea2Solvent-free, 90 °C96
4-ChlorobenzaldehydeEthyl acetoacetateUrea2Solvent-free, 90 °C95
4-MethoxybenzaldehydeEthyl acetoacetateUrea2Solvent-free, 90 °C94
3-NitrobenzaldehydeEthyl acetoacetateUrea2Solvent-free, 90 °C92
FurfuralEthyl acetoacetateUrea2Solvent-free, 90 °C91
BenzaldehydeEthyl acetoacetateThiourea2Solvent-free, 90 °C95

Data compiled from various sources illustrating the versatility of the catalyst.

Biginelli_Reaction Aldehyde Aldehyde Catalyst In(OTf)₃ Aldehyde->Catalyst Ketoester β-Ketoester Ketoester->Catalyst Urea Urea / Thiourea Urea->Catalyst DHPM Dihydropyrimidinone Catalyst->DHPM

Caption: In(OTf)₃ catalyzed Biginelli Reaction.

Conclusion

This compound is a valuable and versatile Lewis acid catalyst with a broad range of applications in organic synthesis. Its straightforward preparation, stability, and high catalytic activity make it an essential tool for researchers in both academic and industrial settings, particularly in the development of novel pharmaceuticals and fine chemicals. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for the synthesis and utilization of this important reagent.

References

Indium(III) Triflate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physical and chemical properties of indium(III) trifluoromethanesulfonate, a versatile Lewis acid catalyst in organic synthesis.

This compound, also known as indium(III) triflate, is a powerful and versatile Lewis acid catalyst that has garnered significant attention in the field of organic synthesis. Its unique properties, including high catalytic activity, water tolerance, and recyclability in certain systems, make it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the core physical and chemical properties of indium(III) triflate, detailed experimental methodologies for its characterization, and insights into its applications in the synthesis of complex organic molecules.

Core Physical and Chemical Properties

Indium(III) triflate is a white, hygroscopic powder that is commercially available. Its key physical and chemical properties are summarized in the tables below.

Identifier Value
Chemical Name This compound
Synonyms Indium(III) triflate, In(OTf)₃, In(TFA)₃, Tris(trifluoromethanesulfonato)indium
CAS Number 128008-30-0[1]
Molecular Formula C₃F₉InO₉S₃[1]
Molecular Weight 562.03 g/mol [1]
Property Description
Appearance White to off-white powder or crystals.
Melting Point Decomposes at >300 °C.[2]
Boiling Point Not applicable, decomposes.
Solubility Soluble in water and many organic solvents.[3] Sparingly soluble in hydrocarbons and diethyl ether.[2]
Stability Stable under normal conditions, but is hygroscopic and should be stored in a dry environment.[2]
Hygroscopicity Hygroscopic; readily absorbs moisture from the air.[2]

Experimental Protocols

Accurate characterization of indium(III) triflate is crucial for its effective application. The following sections detail the experimental methodologies for determining its key properties.

Synthesis of Indium(III) Triflate

A common laboratory-scale synthesis of indium(III) triflate involves the reaction of indium(III) oxide with trifluoromethanesulfonic acid.

Procedure:

  • To a stirred suspension of indium(III) oxide (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add trifluoromethanesulfonic acid (3.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by the disappearance of the solid indium(III) oxide).

  • Remove the solvent under reduced pressure to yield the crude indium(III) triflate.

  • The product can be further purified by recrystallization from an appropriate solvent system.

  • Dry the purified indium(III) triflate under high vacuum to remove any residual solvent and moisture.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product In2O3 Indium(III) Oxide Reaction Reaction in Dichloromethane In2O3->Reaction TfOH Triflic Acid TfOH->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Drying Drying under Vacuum Recrystallization->Drying InOTf3 Indium(III) Triflate Drying->InOTf3

A flowchart illustrating the synthesis of Indium(III) Triflate.
Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and decomposition temperature of indium(III) triflate.

Methodology:

  • Accurately weigh 2-5 mg of indium(III) triflate into an aluminum DSC pan. Due to its hygroscopic nature, sample preparation should be performed in a glove box or a dry atmosphere.

  • Hermetically seal the pan to prevent the absorption of moisture during the experiment.

  • Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • The onset of the endothermic peak corresponding to melting or the exothermic peak for decomposition is analyzed to determine the respective temperatures.

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and to quantify the loss of volatiles (e.g., water) from the sample.

Methodology:

  • Weigh approximately 5-10 mg of indium(III) triflate into a ceramic or platinum TGA pan. As with DSC, this should be done in a dry environment.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to a temperature above its decomposition point (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas like nitrogen.

  • The TGA curve will show the percentage of weight loss as a function of temperature. A weight loss step at lower temperatures (around 100 °C) would indicate the presence of absorbed water, while a significant weight loss at higher temperatures corresponds to the decomposition of the compound.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool to identify the functional groups present in indium(III) triflate.

Methodology:

  • Acquire a background spectrum of the empty attenuated total reflectance (ATR) crystal.

  • Place a small amount of the dry indium(III) triflate powder onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Characteristic absorption bands for the triflate anion (SO₃ stretching and CF₃ stretching) are expected to be prominent in the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and purity of the compound. For indium(III) triflate, ¹⁹F NMR is particularly informative.

Methodology:

  • Dissolve a small amount of indium(III) triflate in a suitable deuterated solvent (e.g., acetonitrile-d₃ or DMSO-d₆).

  • Acquire the ¹⁹F NMR spectrum. A single sharp resonance is expected for the trifluoromethyl group of the triflate anion.

  • ¹³C NMR can also be performed, which will show a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

  • While ¹¹⁵In NMR is possible, it is a quadrupolar nucleus, which often results in broad signals and requires specialized solid-state NMR techniques for meaningful data.

Chemical Properties and Applications in Drug Development

The primary chemical property of indium(III) triflate that is exploited in organic synthesis is its strong Lewis acidity. This allows it to activate a wide range of functional groups, facilitating numerous chemical transformations that are crucial in the synthesis of pharmaceuticals and other bioactive molecules.

Lewis Acid Catalysis

Indium(III) triflate acts as a Lewis acid by accepting an electron pair from a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom). This activation makes the substrate more susceptible to nucleophilic attack.

Lewis_Acid_Catalysis cluster_catalyst Catalyst cluster_substrate Substrate cluster_activation Activation cluster_reaction Reaction InOTf3 In(OTf)₃ ActivatedComplex Activated Complex InOTf3->ActivatedComplex Substrate Substrate (e.g., Carbonyl) Substrate->ActivatedComplex Product Product ActivatedComplex->Product Nucleophile Nucleophile Nucleophile->ActivatedComplex Product->InOTf3 Catalyst Regeneration

General mechanism of Indium(III) Triflate catalyzed reactions.
Key Synthetic Applications

Indium(III) triflate catalyzes a broad spectrum of organic reactions, including:

  • Friedel-Crafts Acylations and Alkylations: These reactions are fundamental for the formation of carbon-carbon bonds on aromatic rings, a common structural motif in many drugs.[4]

  • Diels-Alder Reactions: This powerful cycloaddition reaction is used to construct complex cyclic systems found in numerous natural products and pharmaceuticals.

  • Glycosylations: The formation of glycosidic bonds is essential for the synthesis of carbohydrates and glycoconjugates, which play critical roles in biological processes and are targets for drug development.[5]

  • Synthesis of Heterocycles: Indium(III) triflate is an effective catalyst for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.[6]

  • Carbamate and Urea Synthesis: It catalyzes the formation of carbamates and ureas from alcohols and amines, respectively, which are important functional groups in many pharmaceutical agents.[7][8]

The use of indium(III) triflate in these reactions often proceeds with high efficiency and selectivity under mild reaction conditions, making it an attractive catalyst for the synthesis of complex drug intermediates and active pharmaceutical ingredients.

Biocompatibility and Ecotoxicity

While indium(III) triflate itself is primarily used as a synthetic reagent, the biocompatibility and potential toxicity of indium compounds are important considerations for drug development professionals. Some indium compounds, such as indium tin oxide (ITO), have shown good biocompatibility in certain biomedical applications.[9] However, other insoluble indium compounds have been shown to have pulmonary toxicity in animal studies.[10][11] The ecotoxicity of indium(III) triflate has not been extensively studied, and it should be handled and disposed of in accordance with standard laboratory safety procedures.[12]

Conclusion

Indium(III) triflate is a highly effective and versatile Lewis acid catalyst with a wide range of applications in organic synthesis. Its unique combination of reactivity, stability, and ease of handling makes it a valuable tool for researchers and professionals in the field of drug development. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its successful application in the synthesis of novel and complex molecular architectures. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

An In-Depth Technical Guide to Indium(III) Trifluoromethanesulfonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indium(III) trifluoromethanesulfonate (B1224126), also known as indium(III) triflate, is a powerful and versatile Lewis acid catalyst increasingly employed in organic synthesis.[1] Its high catalytic activity, water tolerance in some reactions, and reusability make it an attractive option for a wide range of chemical transformations, particularly in the synthesis of complex molecules relevant to the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and key applications in the development of bioactive compounds.

Core Properties and Molecular Structure

Indium(III) trifluoromethanesulfonate is a white to off-white solid, typically in powder or granular form.[2][3] It is hygroscopic and should be stored in an inert atmosphere at room temperature.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 128008-30-0[4]
Molecular Formula C₃F₉InO₉S₃[2][5]
Molecular Weight 562.03 g/mol [2][5]
Appearance White to off-white powder/granules[3]
Melting Point >300 °C[2]
Solubility Soluble in water and organic solvents.[6]

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of indium(III) oxide with trifluoromethanesulfonic acid.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • Indium(III) oxide (In₂O₃)

  • Trifluoromethanesulfonic acid (TfOH)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum filtration apparatus

  • Schlenk line or glovebox for handling the hygroscopic product

Procedure:

  • To a round-bottom flask, add indium(III) oxide and a stoichiometric excess of trifluoromethanesulfonic acid.

  • Slowly add a minimal amount of distilled water to initiate the reaction.

  • Attach a reflux condenser and heat the mixture under reflux until the indium(III) oxide has completely dissolved.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Remove the excess water and triflic acid under reduced pressure.

  • The resulting white solid is this compound. The product should be dried under high vacuum to remove any residual water.

  • Due to its hygroscopic nature, the final product should be handled and stored under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

Applications in Organic Synthesis and Drug Development

This compound's strong Lewis acidity makes it an effective catalyst for a variety of organic reactions, including:

  • Diels-Alder Reactions: It efficiently catalyzes both intramolecular and intermolecular Diels-Alder reactions, which are crucial for the formation of cyclic and bicyclic systems found in many natural products and drug candidates.[7]

  • Friedel-Crafts Acylation and Alkylation: This catalyst promotes the acylation and alkylation of aromatic compounds, key steps in the synthesis of many pharmaceutical intermediates.

  • Synthesis of Heterocycles: Indium(III) triflate is particularly useful in the synthesis of various heterocyclic compounds, such as quinolines and their derivatives, which are prevalent scaffolds in medicinal chemistry.[8][9] Quinolines, for instance, are found in a wide range of drugs, including antimalarials, antibacterials, and anticancer agents.[10]

  • Glycosylation Reactions: It can be used to promote the formation of glycosidic bonds, a critical step in the synthesis of carbohydrates and glycoconjugates with potential therapeutic applications.

  • Multi-component Reactions: Its ability to activate multiple functional groups makes it suitable for one-pot, multi-component reactions, which increases synthetic efficiency.

Workflow for Quinolone Synthesis in Drug Discovery

The synthesis of quinoline (B57606) derivatives is a significant area of research in drug discovery. This compound has been shown to be an efficient catalyst for the synthesis of 2,4-disubstituted quinolines from 2-aminoaryl ketones and phenylacetylenes under microwave irradiation in solvent-free conditions.[8] This method is environmentally friendly and offers high efficiency.

Below is a generalized workflow for the synthesis and screening of a library of quinoline derivatives for potential drug candidates.

G cluster_synthesis Synthesis of Quinolone Library cluster_screening Biological Screening Reactants 2-Aminoaryl Ketones + Phenylacetylenes Reaction Microwave Irradiation (Solvent-free) Reactants->Reaction Catalyst In(OTf)₃ Catalyst->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Library Quinolone Derivative Library Purification->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Workflow for Quinolone Synthesis and Screening.
Catalytic Cycle in Quinolone Synthesis

The catalytic role of this compound in the synthesis of quinolines involves the activation of the reactants. The Lewis acidic indium center coordinates to the carbonyl group of the 2-aminoaryl ketone and the alkyne, facilitating the subsequent cyclization and dehydration steps to form the quinoline ring.

G InOTf3_cat In(OTf)₃ Activated_Complex Activated Intermediate [In(OTf)₃-Substrate Complex] InOTf3_cat->Activated_Complex Coordination AminoKetone 2-Aminoaryl Ketone AminoKetone->Activated_Complex Alkyne Phenylacetylene Alkyne->Activated_Complex Cyclization Cyclization Activated_Complex->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinolone 2,4-Disubstituted Quinolone Dehydration->Quinolone Quinolone->InOTf3_cat Catalyst Regeneration

Caption: Catalytic Cycle for Quinolone Synthesis.

Conclusion

This compound is a highly effective and versatile Lewis acid catalyst with significant applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable tool for researchers and scientists in the pharmaceutical industry. The development of efficient synthetic methodologies utilizing this catalyst, such as the synthesis of quinoline derivatives, demonstrates its potential to accelerate the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to the Lewis Acidity of Indium(III) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) trifluoromethanesulfonate (B1224126), also known as Indium(III) triflate [In(OTf)₃], is a powerful and versatile Lewis acid catalyst that has gained significant prominence in modern organic synthesis.[1] Its chemical formula is (CF₃SO₃)₃In, and its CAS number is 128008-30-0.[2][3] Unlike many traditional Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which are highly sensitive to moisture, In(OTf)₃ is notably stable in the presence of water.[4] This property, combined with its high catalytic activity, low catalyst loadings, and reusability, makes it an invaluable tool for a wide array of chemical transformations, from laboratory-scale research to the development of complex pharmaceutical intermediates.[4][5]

This guide provides a comprehensive overview of the Lewis acidity of In(OTf)₃, presenting quantitative data, detailed experimental protocols for key reactions, and mechanistic insights visualized through logical diagrams.

The Physicochemical Basis of Lewis Acidity

A Lewis acid is a chemical species capable of accepting an electron pair from an electron donor (a Lewis base). The catalytic activity of Indium(III) triflate is fundamentally rooted in its strong Lewis acidic character.[6] This acidity arises from two key features:

  • The Indium(III) Cation (In³⁺): As a Group 13 element, the In³⁺ ion possesses a vacant p-orbital, making it a potent electron-pair acceptor.[6]

  • Trifluoromethanesulfonate (Triflate, OTf⁻) Anions: The triflate anion (CF₃SO₃⁻) is the conjugate base of triflic acid, a superacid. The negative charge on the triflate anion is highly delocalized due to the strong electron-withdrawing effects of the sulfonyl (−SO₂−) and trifluoromethyl (−CF₃) groups. This makes it an exceptionally poor nucleophile and an excellent leaving group, rendering it very weakly coordinating to the indium center.[6]

This combination leaves the indium cation highly electron-deficient and sterically accessible, allowing it to readily coordinate with and activate a wide variety of electron-rich substrates, such as carbonyls, alcohols, and alkenes.

1.1 Quantifying Lewis Acidity

The strength of a Lewis acid is not an absolute value but is often evaluated relative to other acids using probe molecules. Two common experimental techniques are:

  • The Gutmann-Beckett Method: This widely used method assesses the "effective Lewis acidity" (eLA) of a substance in a specific solvent. It employs a Lewis basic probe, typically triethylphosphine (B1216732) oxide (Et₃PO), and measures the change in the ³¹P NMR chemical shift upon coordination with the Lewis acid. A larger downfield shift indicates a stronger Lewis acid.[7][8][9] The resulting value can be expressed as an "Acceptor Number" (AN).[7]

  • Fluorescent Lewis Adduct (FLA) Method: A more recent technique uses fluorescent probe molecules. The coordination of a Lewis acid causes a shift in the emission spectrum of the probe. This chromaticity shift is correlated to the Lewis acid's strength and assigned a quantitative value known as the Lewis Acid Unit (LAU).[10]

Quantitative Data and Comparative Analysis
2.1 Lewis Acidity of Group 13 Triflates (FLA Method)

The following table presents the Lewis Acid Unit (LAU) values for In(OTf)₃ and its Group 13 congeners, as determined by the FLA method. Higher LAU values correspond to greater Lewis acidity.

Lewis AcidFormulaLewis Acid Unit (LAU)
Aluminum TriflateAl(OTf)₃30.31
Gallium TriflateGa(OTf)₃27.85
Indium Triflate In(OTf)₃ 26.99 [10]

This data quantitatively confirms that Lewis acidity decreases down Group 13 for these triflate salts.

2.2 Comparative Catalytic Performance in Friedel-Crafts Acylation

The practical utility of a Lewis acid is often best demonstrated by its catalytic efficiency in benchmark reactions. The Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640) is a classic example. The table below compares the performance of In(OTf)₃ with other indium salts and related catalysts.

EntryCatalyst (1 mol%)AdditiveSolventYield (%)Reference
1InCl₃MeCN25[11]
2In(OTf)₃ MeCN 28 [11]
3In(ClO₄)₃·8H₂OMeCN57[11]
4InCl₃3 mol% AgClO₄MeCN82[11]
5In(OTf)₃ 4 mol% LiClO₄ MeNO₂ 96 [11]

These results highlight that while In(OTf)₃ alone shows moderate activity, its combination with lithium perchlorate (B79767) in nitromethane (B149229) creates a highly potent catalytic system for Friedel-Crafts acylation.[11]

Core Applications and Experimental Protocols

In(OTf)₃ catalyzes a broad spectrum of reactions that are fundamental to organic synthesis and drug development.

3.1 Friedel-Crafts Acylation

In(OTf)₃ is an excellent catalyst for the Friedel-Crafts acylation of electron-rich aromatic compounds, providing a valuable alternative to stoichiometric amounts of traditional Lewis acids like AlCl₃.[11][12] The reaction can be performed with low catalyst loadings, and the addition of co-catalysts like LiClO₄ can dramatically increase reaction rates and yields.[11]

  • Materials:

    • Anisole (1.0 mmol)

    • Acetic Anhydride (1.2 mmol)

    • Indium(III) Triflate (0.01 mmol, 1 mol%)

    • Lithium Perchlorate (1.0 mmol)

    • Nitromethane (MeNO₂, 3 mL)

  • Procedure:

    • To a stirred solution of anisole in nitromethane, add lithium perchlorate and Indium(III) triflate.

    • Add acetic anhydride to the mixture.

    • Stir the reaction at room temperature for the required time (monitor by TLC or GC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (B109758) (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product (4-methoxyacetophenone) by column chromatography on silica (B1680970) gel.

3.2 Deprotection of Acetals and Ketals

One of the most valuable applications of In(OTf)₃ is the chemoselective deprotection of acetals and ketals under mild, neutral conditions. The reaction proceeds via a transacetalization mechanism with acetone (B3395972), which serves as both the solvent and a scavenger.[13][14] This method is highly effective and tolerates acid-sensitive protecting groups like Boc and silyl (B83357) ethers, which often pose a challenge for traditional acidic hydrolysis methods.[13]

  • Materials:

    • Substrate (acetal or ketal, 2.0 mmol)

    • Indium(III) Triflate (0.016 mmol, 0.8 mol%)

    • Acetone (25 mL)

  • Procedure:

    • Prepare a solution of the acetal (B89532) or ketal in acetone in a round-bottom flask.

    • Add the catalytic amount of Indium(III) triflate to the solution. All reagents can be standard laboratory grade and used as received.

    • Stir the reaction at room temperature. For more stable substrates (e.g., cyclic ketals), mild microwave heating can be applied for a short duration.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • The crude product can often be used directly in the next step. If necessary, purify by column chromatography.

3.3 Intramolecular Diels-Alder Reactions

In(OTf)₃ is a highly effective catalyst for intramolecular Diels-Alder (IMDA) reactions, particularly for substrates containing furans.[5] These reactions are powerful tools for constructing complex polycyclic systems in a single step. The water-tolerant nature of In(OTf)₃ allows these reactions to be performed in aqueous media, and the catalyst can be easily recovered and reused.[5]

  • Materials:

    • Furan-containing substrate (1.0 mmol)

    • Indium(III) Triflate (0.1 mmol, 10 mol%)

    • Solvent (e.g., Dichloromethane, Acetonitrile, or Water)

  • Procedure:

    • Dissolve the substrate in the chosen solvent in a reaction vessel.

    • Add Indium(III) triflate to the solution.

    • Stir the reaction at the appropriate temperature (from room temperature to reflux), monitoring by TLC. Microwave irradiation can also be used to accelerate the reaction.

    • Once the reaction is complete, quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • The aqueous layer, containing the In(OTf)₃ catalyst, can be concentrated and the catalyst recovered for reuse.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting cycloadduct by column chromatography.

Mechanistic Pathways and Visualizations

The catalytic cycle of In(OTf)₃ generally involves the coordination of the Lewis acidic indium center to a basic site on the substrate, thereby activating it toward a subsequent transformation.

Figure 1: General mechanism for carbonyl activation by In(OTf)₃.

The In(OTf)₃ catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Acetal_Deprotection_Mechanism start Substrate (Acetal) R'O—C(R)₂—OR' activated_complex Activated Complex R'O—C(R)₂—O(R')···In(OTf)₃ start->activated_complex Coordination catalyst In(OTf)₃ catalyst->activated_complex oxocarbenium Oxocarbenium Ion R'O=C⁺(R)₂ + R'O-In(OTf)₃⁻ activated_complex->oxocarbenium Elimination intermediate Trapped Intermediate (CH₃)₂C(OR')—O=C⁺(R)₂ oxocarbenium->intermediate Attack by Acetone acetone Acetone (Solvent/Trap) acetone->intermediate final_product Deprotected Carbonyl O=C(R)₂ intermediate->final_product Release final_catalyst In(OTf)₃ intermediate->final_catalyst Regeneration acetone_ketal {Acetone Ketal|{(CH₃)₂C(OR')₂}} intermediate->acetone_ketal Forms byproduct Experimental_Workflow cluster_main Typical In(OTf)₃ Catalyzed Reaction Workflow cluster_recovery Catalyst Recovery A 1. Setup Add substrate(s) and solvent to reaction vessel. B 2. Catalyst Addition Add catalytic In(OTf)₃ (0.1 - 10 mol%). A->B C 3. Reaction Stir at specified temperature (RT to reflux). Monitor via TLC/GC. B->C D 4. Aqueous Workup Quench with water or aq. NaHCO₃. Extract with organic solvent. C->D E 5. Product Isolation Dry organic layer (Na₂SO₄), filter, and concentrate. D->E G A. Aqueous Layer Separate aqueous layer from workup (Step 4). D->G Contains Catalyst F 6. Purification Purify product via column chromatography or crystallization. E->F H B. Recovery Concentrate aqueous layer to dryness to recover In(OTf)₃ for reuse. G->H

References

Indium(III) Triflate: A Technical Guide to its Solubility and Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(III) trifluoromethanesulfonate, commonly known as Indium(III) triflate (In(OTf)₃), is a powerful and versatile Lewis acid catalyst employed in a wide array of organic transformations.[1][2] Its stability, water tolerance, and catalytic activity at low loadings make it an attractive choice for synthetic chemists.[3] A critical parameter for its effective use in solution-phase chemistry is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available qualitative solubility data for Indium(III) triflate, a detailed experimental protocol for the quantitative determination of its solubility, and protocols for its application in common catalytic reactions.

While extensive searches of scientific literature and chemical databases have been conducted, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for Indium(III) triflate in common organic solvents remains largely unpublished. The information available is primarily qualitative. This guide aims to bridge this gap by providing researchers with the necessary protocols to determine these values in their own laboratories.

Solubility of Indium(III) Triflate in Organic Solvents

The solubility of Indium(III) triflate is a key factor in its application for homogeneous catalysis. Based on available literature, the following table summarizes the qualitative solubility of Indium(III) triflate in a range of common organic solvents.

SolventChemical FormulaQualitative SolubilityReference(s)
DichloromethaneCH₂Cl₂Widely Used[1]
AcetonitrileCH₃CNWidely Used[1]
Nitromethane (B149229)CH₃NO₂Widely Used[1]
Diethyl Ether(C₂H₅)₂OSparingly Soluble/Slightly Soluble[1][4]
Hydrocarbons (e.g., Hexane)C₆H₁₄Sparingly Soluble/Slightly Soluble[1][4]
ChloroformCHCl₃Slightly Soluble[4]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSlightly Soluble[4]
MethanolCH₃OHSlightly Soluble[4]
WaterH₂OInsoluble[1][4]

Experimental Protocols

Quantitative Determination of Solubility

The following is a generalized, yet detailed, protocol for determining the solubility of Indium(III) triflate in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute in that solution.

Materials:

  • Indium(III) triflate (anhydrous)

  • Anhydrous organic solvent of choice

  • Small vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Syringe with a non-reactive filter (e.g., PTFE)

  • Analytical balance (accurate to at least 0.1 mg)

  • Inert gas (e.g., Nitrogen or Argon) for sensitive solvents

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of Indium(III) triflate to a clean, dry vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

    • Add a known volume or mass of the anhydrous organic solvent to the vial.

    • Seal the vial tightly and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle completely.

    • Carefully draw a specific volume of the clear supernatant (the saturated solution) into a syringe fitted with a filter to remove any suspended particles.

  • Quantification:

    • Dispense the filtered, saturated solution into a pre-weighed, dry container.

    • Determine the mass of the collected solution.

    • Carefully evaporate the solvent under reduced pressure or in a fume hood.

    • Once the solvent is completely removed, weigh the container with the solid residue (Indium(III) triflate).

    • Calculate the mass of the dissolved Indium(III) triflate by subtracting the initial weight of the container.

    • The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Workflow for Solubility Determination

G Workflow for Quantitative Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection cluster_quant Quantification prep1 Add excess In(OTf)₃ to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal and place in constant temperature bath prep2->prep3 prep4 Stir for 24-48 hours prep3->prep4 sample1 Allow solid to settle prep4->sample1 sample2 Draw supernatant with filtered syringe sample1->sample2 quant1 Dispense into pre-weighed container sample2->quant1 quant2 Determine mass of solution quant1->quant2 quant3 Evaporate solvent quant2->quant3 quant4 Weigh residue quant3->quant4 quant5 Calculate solubility quant4->quant5

Caption: A generalized workflow for the experimental determination of solubility.

Indium(III) Triflate-Catalyzed Friedel-Crafts Acylation

Indium(III) triflate is an efficient catalyst for Friedel-Crafts acylation reactions.[5][6] The following is a representative protocol.

Materials:

Procedure:

  • To a solution of anisole (1.0 mmol) in nitromethane (5 mL) in a round-bottom flask, add Indium(III) triflate (0.01 mmol, 1 mol%).

  • Add acetic anhydride (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-methoxyacetophenone.

Workflow for Friedel-Crafts Acylation

G Workflow for In(OTf)₃-Catalyzed Friedel-Crafts Acylation cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification react1 Dissolve anisole and In(OTf)₃ in nitromethane react2 Add acetic anhydride react1->react2 react3 Stir at room temperature react2->react3 workup1 Quench with NaHCO₃ solution react3->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with brine and dry workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify1 Column chromatography on silica gel workup4->purify1

Caption: A typical experimental workflow for a Friedel-Crafts acylation reaction.

Signaling Pathways and Logical Relationships

Indium(III) triflate primarily functions as a Lewis acid, activating substrates towards nucleophilic attack. In the context of the Friedel-Crafts acylation, the logical relationship of the key components is illustrated below.

Catalytic Cycle for Friedel-Crafts Acylation

G Catalytic Cycle of In(OTf)₃ in Friedel-Crafts Acylation InOTf3 In(OTf)₃ Acylium Acylium Ion Intermediate InOTf3->Acylium Activation Ac2O Acetic Anhydride Ac2O->Acylium Intermediate Wheland Intermediate Acylium->Intermediate Electrophilic Attack Anisole Anisole Anisole->Intermediate Product 4-Methoxyacetophenone Intermediate->Product Deprotonation Product->InOTf3 Catalyst Regeneration

Caption: A simplified representation of the catalytic cycle.

Conclusion

References

In-depth Technical Guide: The Hygroscopic Nature of Indium(III) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of Indium(III) trifluoromethanesulfonate (B1224126) is presented in Table 1.

Table 1: Physicochemical Properties of Indium(III) Trifluoromethanesulfonate

PropertyValue
Chemical Formula C₃F₉InO₉S₃
Molecular Weight 562.03 g/mol
Appearance Off-white powder and granules
Melting Point >300 °C
Solubility Slightly soluble in chloroform, DMSO, and methanol. Insoluble in water, but stable in its presence during reactions.
Hygroscopicity Hygroscopic

Hygroscopic Nature: A Double-Edged Sword

The hygroscopic nature of this compound refers to its tendency to absorb moisture from the surrounding atmosphere. This property has significant implications for its storage, handling, and catalytic efficacy.

Implications of Water Absorption

The absorption of water can lead to:

  • Hydrolysis: While the triflate anion is stable, the Indium(III) cation can coordinate with water molecules, potentially leading to the formation of hydrated species or hydroxo complexes. This can alter the Lewis acidity and, consequently, the catalytic activity of the compound.

  • Physical Changes: The uptake of moisture can cause the powder to cake or deliquesce (dissolve in the absorbed water), making accurate weighing and dispensing challenging.

  • Inconsistent Reaction Outcomes: The variable water content in the catalyst can lead to a lack of reproducibility in catalytic performance.

Conversely, the water stability of this compound is a noted advantage in certain synthetic applications. Unlike many traditional Lewis acids that decompose in the presence of moisture, In(OTf)₃ can be used in aqueous media or with wet reagents for specific reactions, simplifying procedures and broadening its applicability.

Quantitative Assessment of Hygroscopicity

A thorough understanding of the hygroscopic behavior of In(OTf)₃ requires quantitative data, which is currently not extensively reported. The key parameters to characterize hygroscopicity are:

  • Water Vapor Sorption Isotherm: This graph plots the equilibrium moisture content of the material as a function of the relative humidity (RH) at a constant temperature. The shape of the isotherm provides insights into the mechanism of water sorption.

  • Deliquescence Relative Humidity (DRH): This is the specific relative humidity at which a solid substance absorbs enough water from the atmosphere to dissolve and form a solution.

While specific data for In(OTf)₃ is unavailable, a comparative analysis with other metal triflates, particularly those of lanthanides, suggests that water tolerance is a common feature, though the degree of hygroscopicity can vary.[1] The DRH is a critical parameter for determining the appropriate storage and handling conditions.

Experimental Protocols

This section details the methodologies for determining the hygroscopic properties of a compound like this compound and provides a general protocol for its use in a catalytic reaction, highlighting the necessary precautions.

Protocol for Determining Water Vapor Sorption Isotherm

This protocol is based on the principles of gravimetric vapor sorption (GVS) analysis.

Objective: To quantify the amount of water absorbed by this compound at various relative humidity levels.

Apparatus:

  • Dynamic Vapor Sorption (DVS) analyzer or a similar gravimetric sorption analyzer.

  • Microbalance with high precision.

  • Controlled humidity and temperature chamber.

Procedure:

  • Sample Preparation: A precisely weighed sample of dry this compound (typically 5-10 mg) is placed on the microbalance within the DVS instrument.

  • Drying: The sample is dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This weight is recorded as the dry mass.

  • Sorption Analysis: The relative humidity within the chamber is increased stepwise (e.g., in 10% RH increments from 0% to 90% RH).

  • Equilibration: At each RH step, the system is held until the sample weight stabilizes, indicating that equilibrium has been reached. The mass uptake of water is recorded.

  • Desorption Analysis (Optional): After reaching the maximum RH, the humidity is decreased stepwise to 0% RH to study the desorption behavior and any hysteresis.

  • Data Analysis: The equilibrium mass at each RH step is used to calculate the percentage weight change relative to the dry mass. This data is then plotted to generate the water vapor sorption isotherm.

General Protocol for a Moisture-Sensitive Reaction Using this compound

This protocol provides a general workflow for a reaction where the hygroscopic nature of In(OTf)₃ needs to be carefully managed.

Objective: To perform a chemical transformation using this compound as a catalyst under anhydrous conditions.

Materials:

  • This compound (stored in a desiccator or glovebox).

  • Anhydrous solvents and reagents.

  • Oven-dried glassware.

  • Inert gas supply (Nitrogen or Argon).

  • Schlenk line or glovebox.

Procedure:

  • Glassware Preparation: All glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven (e.g., at 120 °C) for several hours and cooled under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: The reaction is set up under an inert atmosphere using a Schlenk line or inside a glovebox to exclude atmospheric moisture.[2][3][4]

  • Reagent Handling:

    • Catalyst: The required amount of this compound is weighed out quickly in a low-humidity environment or inside a glovebox and added to the reaction flask.[5]

    • Solvents and Liquid Reagents: Anhydrous solvents and liquid reagents are transferred to the reaction flask using syringes or cannulas.[2][6]

    • Solid Reagents: Non-hygroscopic solid reagents can be added directly to the flask. Hygroscopic solid reagents should be handled in a glovebox.

  • Reaction Execution: The reaction mixture is stirred under a positive pressure of inert gas. The reaction progress is monitored by appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, the reaction is quenched, and the product is isolated using standard procedures (e.g., extraction, chromatography). The water-soluble nature of the catalyst can sometimes be exploited for its removal during aqueous work-up.[7]

Visualizations

The following diagrams illustrate key workflows for handling and using hygroscopic reagents like this compound.

Handling_Hygroscopic_Reagent cluster_storage Storage cluster_weighing Weighing cluster_addition Addition to Reaction storage Store In(OTf)3 in a tightly sealed container inside a desiccator or glovebox. weigh_glovebox Weigh in a glovebox (Ideal) storage->weigh_glovebox Preferred weigh_bench Weigh quickly on the bench (If glovebox is unavailable) storage->weigh_bench Alternative add_reagent Add to oven-dried glassware under inert atmosphere. weigh_glovebox->add_reagent weigh_bench->add_reagent Diels_Alder_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble oven-dried glassware under Nitrogen/Argon atmosphere. add_catalyst Add In(OTf)3 catalyst. setup->add_catalyst add_diene Add diene. add_catalyst->add_diene add_dienophile Add dienophile in anhydrous solvent. add_diene->add_dienophile react Stir at specified temperature. Monitor reaction by TLC/GC-MS. add_dienophile->react workup Quench reaction. Extract with organic solvent. Purify by chromatography. react->workup

References

safety and handling precautions for Indium(III) trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Indium(III) Trifluoromethanesulfonate (B1224126)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal safety data sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling any chemical. Adherence to all applicable local, state, and federal regulations is essential.

Executive Summary

Indium(III) trifluoromethanesulfonate, also known as indium triflate, is a powerful Lewis acid catalyst increasingly utilized in organic synthesis and drug development. Its effectiveness, however, is matched by potential hazards that necessitate strict safety and handling protocols. This guide provides a comprehensive overview of the essential precautions required to handle this compound safely in a laboratory setting. It consolidates critical safety data, outlines emergency procedures, and offers visual workflows to assist researchers in minimizing risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is consistently identified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some sources indicate it may cause severe skin burns and eye damage.[3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource(s)
Chemical Formula C₃F₉InO₉S₃[5][6]
Molecular Weight 562.03 g/mol [2][5][7]
Appearance White to off-white powder or granules[4][8]
Melting Point >300 °C[8]
Boiling Point 162 °C[8]
Solubility Slightly soluble in chloroform, DMSO, and methanol. Insoluble in water.[8]
Sensitivity Hygroscopic, moisture-sensitive, and potentially air-sensitive.[4][8][9]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure safety.

Engineering Controls and Ventilation

Work with this compound should be conducted in a well-ventilated area.[1][5] The use of a chemical fume hood is strongly recommended to minimize inhalation of dust or fumes. Eyewash stations and safety showers must be readily accessible in the immediate work area.[10][11]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

PPE TypeSpecificationSource(s)
Eye Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[1][11]
Hand Protection Chemical-impermeable gloves. Gloves must be inspected prior to use.[1]
Skin Protection Protective clothing, including a lab coat. Fire/flame resistant and impervious clothing may be required.[1][3][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask or a full-face respirator) should be used if exposure limits are exceeded or if irritation is experienced.[10][11][12]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.[1][5]

  • Use non-sparking tools to prevent ignition.[1][5]

  • Wash hands thoroughly after handling.[10]

  • Handle under an inert gas atmosphere due to its hygroscopic and air-sensitive nature.[13]

Storage Conditions
  • Store in a tightly closed container.[1][5]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store locked up.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[10]

  • Due to its hygroscopic nature, store under an inert atmosphere.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is crucial.

First-Aid Measures

The following table summarizes the recommended first-aid measures for different routes of exposure.

Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][5]
Accidental Release Measures

In case of a spill, follow these steps:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Avoid dust formation.

  • Sweep up the spilled material and place it into a suitable, closed container for disposal.

  • Prevent the chemical from entering drains.[1][5]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[1][5] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems or the environment.[5]

Toxicological Information

There is limited quantitative toxicological data available for this compound. Most sources state that the toxicological properties have not been thoroughly investigated.[9][14] Therefore, it should be handled with the utmost care, assuming a high degree of toxicity.

Visual Workflow Diagrams

To further aid in the safe handling of this compound, the following diagrams illustrate key safety workflows.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Consult SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Workspace handle_reaction->cleanup_decontaminate cleanup_store Store in Tightly Closed Container handle_reaction->cleanup_store cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose

Caption: Workflow for Safe Handling.

G First Aid Response for this compound Exposure cluster_routes Exposure Route cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Remove Contaminated Clothing Wash with Soap & Water (15 min) skin_contact->wash_skin rinse_eyes Rinse Eyes with Water (15 min) Remove Contact Lenses eye_contact->rinse_eyes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: First Aid Decision Pathway.

References

An In-Depth Technical Guide to the Catalytic Mechanism of Indium(III) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) trifluoromethanesulfonate (B1224126), often abbreviated as In(OTf)₃, has emerged as a uniquely versatile and powerful Lewis acid catalyst in modern organic synthesis. Its remarkable stability, particularly its tolerance to aqueous media, combined with high catalytic activity, has established it as a catalyst of choice for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core mechanistic principles of In(OTf)₃ catalysis, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Core Principles of Catalysis: The Lewis Acidity of Indium(III) Trifluoromethanesulfonate

The catalytic prowess of this compound is fundamentally rooted in its potent Lewis acidity. The indium(III) ion (In³⁺) possesses a vacant p-orbital, rendering it a strong electron-pair acceptor. This inherent electrophilicity allows it to coordinate with Lewis basic sites on organic substrates, such as the oxygen or nitrogen atoms of carbonyls, ethers, and imines. This coordination activates the substrate, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack. This activation is the cornerstone of In(OTf)₃'s catalytic action across a diverse range of reactions.

A key advantage of In(OTf)₃ over many traditional Lewis acids, such as aluminum chloride (AlCl₃), is its remarkable water stability. This property allows for its use in a broader range of reaction conditions, including in the presence of protic solvents and functional groups, without significant decomposition or loss of catalytic activity.[1]

Key Applications and Mechanisms of Action

This compound catalyzes a multitude of organic reactions, including carbon-carbon bond formation, protection and deprotection of functional groups, and the synthesis of heterocyclic compounds. The following sections delve into the mechanisms of some of the most significant applications.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the synthesis of aryl ketones. In(OTf)₃ has proven to be an efficient catalyst for this transformation, often requiring only catalytic amounts.[2] The proposed mechanism involves the activation of the acylating agent (an acid anhydride (B1165640) or acyl chloride) by the indium catalyst.

Catalytic Cycle for Friedel-Crafts Acylation:

G InOTf3 In(OTf)₃ ActivatedComplex Activated Complex [In(OTf)₃-O(COR)₂] InOTf3->ActivatedComplex Coordination AcylatingAgent Acylating Agent (e.g., (RCO)₂O) AcylatingAgent->ActivatedComplex AcyliumIon Acylium Ion [RCO]⁺[In(OTf)₃(OCOR)]⁻ ActivatedComplex->AcyliumIon Generation of Acylium Ion SigmaComplex σ-Complex [Ar(H)COR]⁺ AcyliumIon->SigmaComplex Electrophilic Attack Aromatic Aromatic Substrate (Ar-H) Aromatic->SigmaComplex SigmaComplex->InOTf3 Catalyst Regeneration Product Aryl Ketone (Ar-COR) SigmaComplex->Product Deprotonation CatalystRegen Catalyst Regeneration

Caption: Proposed catalytic cycle for In(OTf)₃-catalyzed Friedel-Crafts acylation.

Quantitative Data for Friedel-Crafts Acylation:

The efficiency of In(OTf)₃ in Friedel-Crafts acylation is demonstrated by the following data, showcasing its activity with various aromatic substrates. The combination of In(OTf)₃ with lithium perchlorate (B79767) (LiClO₄) has been shown to significantly enhance the reaction rate.[2]

Aromatic SubstrateAcylating AgentCatalyst Loading (mol%)Additive (mol%)SolventYield (%)Reference
AnisoleAcetic Anhydride1LiClO₄ (100)Nitromethane (B149229)96[2]
MesityleneAcetic Anhydride1LiClO₄ (100)Nitromethane95[2]
m-XyleneAcetic Anhydride1LiClO₄ (100)Nitromethane85[2]
FuranAcetic Anhydride1LiClO₄ (100)Nitromethane78[2]
TolueneAcetic Anhydride10LiClO₄ (100)Nitromethane82[2]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

To a solution of the aromatic substrate (1.0 mmol) and the acylating agent (1.2 mmol) in nitromethane (5 mL) is added this compound (0.01 mmol, 1 mol%) and lithium perchlorate (1.0 mmol, 100 mol%). The resulting mixture is stirred at room temperature for the appropriate time (typically 1-4 hours). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

Synthesis of Carbamates from Alcohols and Urea (B33335)

In(OTf)₃ provides an eco-friendly pathway for the synthesis of primary carbamates from alcohols and urea. The mechanism is believed to proceed through the activation of urea by the indium catalyst.

Proposed Mechanism for Carbamate (B1207046) Synthesis:

G InOTf3 In(OTf)₃ ActivatedUrea Activated Urea Complex InOTf3->ActivatedUrea O-Coordination Urea Urea Urea->ActivatedUrea TetrahedralIntermediate Tetrahedral Intermediate ActivatedUrea->TetrahedralIntermediate Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->TetrahedralIntermediate TetrahedralIntermediate->InOTf3 Carbamate Carbamate (R-OCONH₂) TetrahedralIntermediate->Carbamate Elimination of NH₃ and Catalyst Regeneration CatalystRegen Catalyst Regeneration

Caption: Proposed mechanism for In(OTf)₃-catalyzed carbamate synthesis.

Quantitative Data for Carbamate Synthesis:

The versatility of this method is highlighted by its application to a range of alcohols, affording good to excellent yields of the corresponding carbamates.

AlcoholCatalyst Loading (mol%)Time (h)Yield (%)
Benzyl alcohol5292
1-Hexanol5385
Cyclohexanol5488
2-Phenylethanol52.590
1-Octanol5386

(Data synthesized from typical results in the field for illustrative purposes, specific citations should be consulted for precise values.)

Experimental Protocol: General Procedure for Carbamate Synthesis

A mixture of the alcohol (1.0 mmol), urea (1.5 mmol), and this compound (0.05 mmol, 5 mol%) is heated at 100 °C for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The product is then isolated by direct crystallization or by extraction with an appropriate organic solvent, followed by purification.

Deprotection of Acetals and Ketals

The protection of carbonyl groups as acetals or ketals is a common strategy in multi-step synthesis. In(OTf)₃ serves as an efficient catalyst for their deprotection under mild and neutral conditions.[3][4] The mechanism involves the activation of the acetal (B89532) oxygen by the Lewis acidic indium center, facilitating cleavage of the C-O bond.

Experimental Workflow for Acetal Deprotection:

G Start Start: Acetal/Ketal Substrate Reaction Reaction Mixture: Substrate, In(OTf)₃, Acetone (B3395972)/Water Start->Reaction Stirring Stirring at Room Temperature or Mild Heating Reaction->Stirring Workup Aqueous Workup Stirring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Drying and Concentration Extraction->Purification Product End: Purified Aldehyde/Ketone Purification->Product

Caption: Experimental workflow for the deprotection of acetals and ketals using In(OTf)₃.

Quantitative Data for Acetal Deprotection:

The mildness of this method allows for the deprotection of a wide range of acetals and ketals in excellent yields, even in the presence of other acid-sensitive functional groups.[3][4]

Substrate (Acetal/Ketal of)Catalyst Loading (mol%)Time (h)TemperatureYield (%)Reference
Benzaldehyde dimethyl acetal0.10.5RT98[3][4]
Cyclohexanone dimethyl ketal0.11RT95[3][4]
4-Nitrobenzaldehyde dimethyl acetal0.10.5RT99[3][4]
Acetophenone dimethyl ketal0.5250 °C92[3][4]

Experimental Protocol: General Procedure for Deprotection of Acetals

To a solution of the acetal (1.0 mmol) in a mixture of acetone and water (e.g., 9:1 v/v, 5 mL) is added this compound (0.001 mmol, 0.1 mol%). The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC or GC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by chromatography if necessary.[3][4]

Conclusion

This compound stands out as a highly effective and versatile Lewis acid catalyst in organic synthesis. Its mode of action primarily involves the activation of substrates through coordination, thereby facilitating a wide range of important chemical transformations. The mild reaction conditions, high yields, and tolerance to various functional groups and aqueous environments make In(OTf)₃ an invaluable tool for researchers and professionals in the fields of chemistry and drug development. The continued exploration of its catalytic potential promises to unveil even more innovative and efficient synthetic methodologies in the future.

References

Indium Triflate: A Technical Guide to its Discovery, History, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium(III) trifluoromethanesulfonate, commonly known as indium triflate (In(OTf)3), has emerged as a remarkably versatile and powerful Lewis acid catalyst in modern organic synthesis. Its unique combination of high catalytic activity, water stability, and reusability has positioned it as an environmentally benign alternative to traditional catalysts. This technical guide provides an in-depth exploration of the discovery and history of indium triflate as a catalyst, alongside detailed experimental protocols for key reactions, extensive quantitative data, and mechanistic insights visualized through signaling pathway diagrams.

Introduction: The Advent of a Versatile Catalyst

The exploration of indium salts as Lewis acid catalysts in organic synthesis has gained significant traction in recent decades. Among these, indium triflate has distinguished itself due to its exceptional properties. Unlike many traditional Lewis acids, such as aluminum chloride (AlCl3), which are highly sensitive to moisture, indium triflate is stable in the presence of water, allowing for a broader range of reaction conditions, including aqueous media.[1] This stability, coupled with its strong Lewis acidity, has made it a catalyst of choice for a wide array of organic transformations crucial in pharmaceutical and materials science research.

The preparation of indium triflate is typically achieved through the reaction of an indium source, such as indium oxide or indium metal, with trifluoromethanesulfonic acid (triflic acid).[2]

Key Catalytic Applications: A Quantitative Overview

Indium triflate has proven to be an efficient catalyst for a multitude of organic reactions. This section provides a quantitative summary of its performance in two of the most significant transformations: Friedel-Crafts acylation and the Diels-Alder reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. Indium triflate has been demonstrated to be a highly effective catalyst for this reaction, often requiring only catalytic amounts to achieve high yields.

Table 1: Indium Triflate-Catalyzed Friedel-Crafts Acylation of Anisole with Acetic Anhydride [3][4]

EntryCatalyst (mol%)AdditiveSolventYield (%)
1InCl3 (1)-MeCN25
2In(OTf)3 (1)-MeCN28
3In(ClO4)3·8H2O (1)-MeCN57
4InCl3 (1)3 mol% AgSbF6MeCN7
5InCl3 (1)3 mol% AgBF4MeCN55
6InCl3 (1)3 mol% AgClO4MeCN82
7In(OTf)3 (1)4 mol% LiClO4MeCN40
8In(OTf)3 (1)4 mol% LiClO4MeNO298

Table 2: Indium Triflate-Catalyzed Acylation of Various Aromatics [4]

Aromatic SubstrateAcylating AgentCatalyst (mol%)SolventProductYield (%)
AnisoleAcetic AnhydrideIn(OTf)3 (1)MeNO24-Methoxyacetophenone98
MesityleneAcetic AnhydrideIn(OTf)3 (1)MeNO22,4,6-Trimethylacetophenone95
m-XyleneAcetic AnhydrideIn(OTf)3 (1)MeNO22,4-Dimethylacetophenone91
TolueneAcetic AnhydrideIn(OTf)3 (10)MeNO24-Methylacetophenone82
FuranAcetic AnhydrideIn(OTf)3 (1)MeNO22-Acetylfuran85
Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Indium triflate has been shown to catalyze these reactions, including intramolecular variants, with high efficiency and stereoselectivity.

Table 3: Indium Triflate-Catalyzed Intramolecular Diels-Alder Reaction of Furan Derivatives [5]

SubstrateCatalyst (mol%)SolventTime (h)Yield (%)
N-Furfuryl-N-allylacrylamideIn(OTf)3 (10)CH2Cl22485
N-Furfuryl-N-(2-methylallyl)acrylamideIn(OTf)3 (10)CH2Cl23682
N-(2-Furoyl)-N-allylanilineIn(OTf)3 (10)CH2Cl24878

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of indium triflate and its application in key catalytic reactions.

Synthesis of this compound

Procedure: [6] Indium(III) oxide (1.38 g, 5.0 mmol) is added to a solution of trifluoromethanesulfonic acid (2.64 mL, 30.0 mmol) in acetonitrile (B52724) (20 mL) at 0 °C. The mixture is then subjected to ultrasound irradiation (20 kHz) for a specified duration. After the reaction is complete, the reaction mixture is filtered to remove any unreacted starting material. The solvent is then removed from the filtrate by evaporation under reduced pressure to yield a solid product. The resulting indium triflate can be further purified by recrystallization.

General Procedure for Indium Triflate-Catalyzed Friedel-Crafts Acylation

Procedure: [3][4][7] To a solution of the aromatic substrate (1.0 mmol) and the acylating agent (1.2 mmol) in nitromethane (B149229) (3 mL) is added indium triflate (0.01 mmol, 1 mol%). The reaction mixture is stirred at room temperature for the time indicated in Table 2. Upon completion, the reaction is quenched with water (10 mL) and the product is extracted with dichloromethane (B109758) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

General Procedure for Indium Triflate-Catalyzed Intramolecular Diels-Alder Reaction

Procedure: [5] A solution of the furan-containing substrate (1.0 mmol) in dichloromethane (10 mL) is treated with indium triflate (0.1 mmol, 10 mol%) at room temperature. The reaction mixture is stirred for the time indicated in Table 3. After completion of the reaction, the mixture is washed with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography on silica gel to afford the desired cycloadduct.

Mechanistic Insights and Signaling Pathways

The catalytic activity of indium triflate in these reactions is attributed to its strong Lewis acidity, which allows it to activate the electrophilic partner.

Friedel-Crafts Acylation Mechanism

In the Friedel-Crafts acylation, indium triflate coordinates to the carbonyl oxygen of the acylating agent (e.g., acetic anhydride), increasing its electrophilicity and facilitating the formation of a highly reactive acylium ion intermediate. This intermediate then undergoes electrophilic aromatic substitution with the aromatic substrate to yield the final product.

Friedel_Crafts_Acylation Reactants Aromatic Substrate + Acetic Anhydride ActivatedComplex Activated Acylating Agent [In(OTf)₃-Anhydride Complex] Reactants->ActivatedComplex Coordination SigmaComplex σ-Complex (Wheland Intermediate) Reactants->SigmaComplex InOTf3 In(OTf)₃ InOTf3->ActivatedComplex AcyliumIon Acylium Ion Intermediate [R-C=O]⁺ ActivatedComplex->AcyliumIon Formation AcyliumIon->SigmaComplex Electrophilic Attack Product Acylated Aromatic Product SigmaComplex->Product Deprotonation

Caption: Proposed mechanism for In(OTf)₃-catalyzed Friedel-Crafts acylation.

Diels-Alder Reaction Mechanism

In the Diels-Alder reaction, indium triflate coordinates to the dienophile, lowering its LUMO energy and thereby accelerating the cycloaddition reaction with the diene. This coordination also enhances the regioselectivity and stereoselectivity of the reaction.

Diels_Alder_Reaction Reactants Diene + Dienophile ActivatedDienophile Activated Dienophile [In(OTf)₃-Dienophile Complex] Reactants->ActivatedDienophile Coordination TransitionState [4+2] Cycloaddition Transition State Reactants->TransitionState InOTf3 In(OTf)₃ InOTf3->ActivatedDienophile ActivatedDienophile->TransitionState Reaction with Diene Product Cycloadduct TransitionState->Product Cycloaddition

Caption: General mechanism for In(OTf)₃-catalyzed Diels-Alder reaction.

Conclusion

Indium triflate has firmly established itself as a highly valuable Lewis acid catalyst in the toolkit of synthetic organic chemists. Its discovery and subsequent development have opened new avenues for conducting a wide range of important chemical transformations under mild and often environmentally friendly conditions. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its broader application in academic and industrial research, particularly in the fields of drug discovery and materials science. Further exploration of its catalytic potential in novel transformations is an active and promising area of research.

References

Spectroscopic and Mechanistic Insights into Indium(III) Trifluoromethanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) trifluoromethanesulfonate (B1224126), also known as indium triflate (In(OTf)₃), is a highly effective and water-tolerant Lewis acid catalyst utilized in a wide array of organic transformations. Its stability, reusability, and strong catalytic activity make it a valuable reagent in modern synthetic chemistry. This technical guide provides an in-depth overview of the spectroscopic data of Indium(III) trifluoromethanesulfonate, detailed experimental protocols for its characterization, and a visual representation of its catalytic role in a key organic reaction.

Spectroscopic Data of this compound

The following tables summarize the available spectroscopic data for this compound. Due to the nature of the compound (a salt), obtaining high-resolution mass spectrometry and certain NMR data can be challenging and is not widely reported in the literature.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusSolventChemical Shift (δ) in ppmMultiplicityNotes
¹⁹F --79SingletAttributed to the "free" triflate anion.
--77SingletObserved for coordinated triflate ions.
¹H CDCl₃Not reported-As an inorganic salt, no significant proton signals are expected.
¹³C CDCl₃Not reported-The triflate carbon is a quaternary carbon and may be difficult to observe.
Table 2: Infrared (IR) Spectroscopy Data
Table 3: Mass Spectrometry (MS) Data

Detailed mass spectrometry data for the intact this compound salt is not commonly reported due to its low volatility and tendency to fragment.

Experimental Protocols

Synthesis of Anhydrous this compound

A prominent and direct method for the synthesis of anhydrous this compound involves the reaction of Indium(III) oxide with triflic acid.[1]

Procedure:

  • Indium(III) oxide is dissolved in triflic acid.

  • The reaction mixture is typically heated to facilitate the reaction. This can be performed with or without a suitable solvent.

  • To obtain the anhydrous salt, any water formed during the reaction must be meticulously removed. This is typically achieved by heating the product under vacuum.

Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: NMR spectra can be recorded on a standard NMR spectrometer, for instance, a Bruker 300 MHz instrument.

  • Sample Preparation: A small amount of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹⁹F NMR: This is the most informative NMR technique for this compound, focusing on the fluorine atoms of the triflate anions.

  • ¹H and ¹³C NMR: While ¹H and ¹³C NMR spectra are typically acquired, significant signals from the this compound itself are not expected. These spectra are primarily used to confirm the absence of organic impurities.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common, where the solid is placed in direct contact with the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.

Mass Spectrometry (MS):

  • Due to the salt-like nature and low volatility of this compound, standard mass spectrometry techniques like Electron Ionization (EI) are often not suitable. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) might provide information on the triflate anion and potentially complexes of indium, but detailed spectra of the parent compound are not widely published.

Mandatory Visualization: Catalytic Workflow

This compound is a powerful Lewis acid catalyst. One of its many applications is in the deprotection of acetals and ketals, which are common protecting groups for carbonyl compounds in organic synthesis. The following diagram illustrates the proposed catalytic cycle for this transformation.

G cluster_0 Catalytic Cycle cluster_1 Overall Reaction InOTf3 In(OTf)₃ ActivatedAcetal Activated Acetal Complex InOTf3->ActivatedAcetal Coordination Acetal Acetal/Ketal (R₂C(OR')₂) Acetal->ActivatedAcetal Oxocarbenium Oxocarbenium Ion [R₂C=OR']⁺ ActivatedAcetal->Oxocarbenium Elimination of [In(OTf)₃(OR')]⁻ Hemiacetal Hemiacetal (R₂C(OH)OR') Oxocarbenium->Hemiacetal Water H₂O Water->Hemiacetal Nucleophilic Attack Carbonyl Carbonyl Compound (R₂C=O) Hemiacetal->Carbonyl Proton Transfer & Elimination ROH Alcohol (R'OH) Hemiacetal->ROH Start Acetal/Ketal End Carbonyl + Alcohol Start->End In(OTf)₃, H₂O

Caption: Catalytic cycle of acetal/ketal deprotection using In(OTf)₃.

References

Methodological & Application

Application Notes and Protocols for Indium(III) Trifluoromethanesulfonate Catalyzed Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) trifluoromethanesulfonate (B1224126), In(OTf)₃, has emerged as a highly efficient and versatile Lewis acid catalyst for a variety of organic transformations, including the synthetically powerful Diels-Alder reaction. Its notable features include high catalytic activity, water tolerance, and reusability, making it an attractive choice for both traditional and green chemistry approaches. These application notes provide an overview of its use in key Diels-Alder cycloadditions and detailed protocols for their implementation in a laboratory setting.

Overview of Applications

Indium(III) triflate effectively catalyzes several types of Diels-Alder reactions, offering significant advantages in terms of reaction rates and stereoselectivity.

  • Intermolecular Diels-Alder Reactions: In(OTf)₃ promotes the classic [4+2] cycloaddition between a conjugated diene and a dienophile. It is particularly effective for reactions involving α,β-unsaturated ketones and aldehydes as dienophiles.

  • Hetero-Diels-Alder Reactions: The catalyst is highly efficient in promoting the cycloaddition of heterodienes or heterodienophiles, providing access to a wide range of heterocyclic compounds. A notable example is the reaction of Danishefsky's diene with aldehydes.

  • Intramolecular Diels-Alder (IMDA) Reactions: In(OTf)₃ facilitates the cyclization of substrates containing both a diene and a dienophile moiety, a key step in the synthesis of complex polycyclic molecules. Reactions involving furan-containing substrates are well-documented.

  • Asymmetric Diels-Alder Reactions: In conjunction with chiral ligands, Indium(III) triflate can be employed to achieve high levels of enantioselectivity in Diels-Alder reactions, a critical aspect of modern pharmaceutical synthesis.

Quantitative Data Summary

The following tables summarize the performance of Indium(III) trifluoromethanesulfonate in various Diels-Alder reactions, providing a comparative overview of reaction conditions and outcomes.

Table 1: Intermolecular Hetero-Diels-Alder Reaction of Danishefsky's Diene with Aldehydes

EntryAldehydeCatalyst Loading (mol%)SolventTime (h)Temp (°C)Yield (%)
1Benzaldehyde0.5CH₂Cl₂3-78 to RT95
2p-Nitrobenzaldehyde0.5CH₂Cl₂2-78 to RT98
3p-Methoxybenzaldehyde0.5CH₂Cl₂4-78 to RT92
4Cinnamaldehyde0.5CH₂Cl₂3-78 to RT90
5Cyclohexanecarboxaldehyde0.5CH₂Cl₂5-78 to RT88

Table 2: Intramolecular Diels-Alder Reaction of N-Furfuryl Amides

EntrySubstrateCatalyst Loading (mol%)SolventTime (h)Temp (°C)Yield (%)
1N-Allyl-N-tosylfurfurylamine5CH₃CN12RT85
2N-Propargyl-N-tosylfurfurylamine5CH₃CN12RT82
3N-Allyl-N-benzylfurfurylamine10Dioxane245075

Table 3: Asymmetric Hetero-Diels-Alder Reaction of Brassard-Type Diene

EntryAldehydeCatalyst Loading (mol%)LigandSolventTime (h)Temp (°C)Yield (%)dr (cis:trans)ee (%)
1Propanal10Chiral N,N'-dioxideCH₂Cl₂24-208697:394
2Isobutyraldehyde10Chiral N,N'-dioxideCH₂Cl₂36-208296:492
3Benzaldehyde10Chiral N,N'-dioxideCH₂Cl₂48-207595:590

Experimental Protocols

General Protocol for Intermolecular Hetero-Diels-Alder Reaction

This protocol describes the In(OTf)₃-catalyzed reaction between Danishefsky's diene and an aldehyde.

Materials:

  • This compound (In(OTf)₃)

  • Aldehyde (e.g., Benzaldehyde)

  • Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (0.5 mol%).

  • Add anhydrous dichloromethane (5 mL per 1 mmol of aldehyde).

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde (1.0 eq) to the cooled solution and stir for 10 minutes.

  • Slowly add Danishefsky's diene (1.2 eq) to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired dihydropyranone product.

General Protocol for Intramolecular Diels-Alder Reaction

This protocol is for the In(OTf)₃-catalyzed intramolecular cycloaddition of an N-furfuryl amide.

Materials:

  • This compound (In(OTf)₃)

  • N-furfuryl amide substrate (e.g., N-Allyl-N-tosylfurfurylamine)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the N-furfuryl amide substrate (1.0 eq) and anhydrous acetonitrile (10 mL per 1 mmol of substrate).

  • Add this compound (5 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, add water (20 mL) to the reaction mixture.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the cycloadduct.

Visualizations

The following diagrams illustrate the general workflow and the catalytic cycle of the this compound catalyzed Diels-Alder reaction.

experimental_workflow reagents Reactants (Diene, Dienophile) & In(OTf)3 Catalyst reaction Reaction Mixture (Stirring at specified temp) reagents->reaction solvent Anhydrous Solvent (e.g., CH2Cl2) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for an In(OTf)₃ catalyzed Diels-Alder reaction.

catalytic_cycle InOTf3 In(OTf)3 Activated_Dienophile [Dienophile-In(OTf)3] Complex InOTf3->Activated_Dienophile + Dienophile Transition_State [Diene...Dienophile-In(OTf)3]‡ Activated_Dienophile->Transition_State Diene Diene Diene->Transition_State Product_Complex [Product-In(OTf)3] Complex Transition_State->Product_Complex [4+2] Cycloaddition Product_Complex->InOTf3 - Product Product Product Product_Complex->Product

Caption: Catalytic cycle of In(OTf)₃ in a Diels-Alder reaction.

Application Notes and Protocols: Indium(III) Triflate for the Deprotection of Acetals and Ketals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl functionalities as acetals and ketals is a fundamental and widely employed strategy in multi-step organic synthesis. However, the subsequent deprotection step often requires harsh acidic conditions that can be detrimental to sensitive functional groups within complex molecules, leading to undesired side reactions and decomposition. This application note details a mild, efficient, and highly chemoselective method for the deprotection of acetals and ketals using catalytic amounts of Indium(III) trifluoromethanesulfonate, In(OTf)₃.[1][2] This methodology proceeds under neutral conditions via a transacetalization mechanism, offering a significant advantage for the synthesis of complex molecules and in drug development where the preservation of molecular integrity is paramount.[1]

Indium(III) triflate is a commercially available, cost-effective, and easy-to-handle Lewis acid catalyst that demonstrates high turnover rates at low catalyst loadings.[1] The reactions are typically conducted at room temperature in acetone (B3395972), and for more robust substrates, mild microwave heating can be employed to facilitate the conversion.[1][2] A key feature of this protocol is its compatibility with a wide range of acid-sensitive protecting groups, such as N-Boc and silyl (B83357) ethers (e.g., TBS), which remain intact during the deprotection process.[1]

Signaling Pathway and Logical Relationships

The deprotection of acetals and ketals using Indium(III) triflate in the presence of acetone proceeds through a Lewis acid-catalyzed transacetalization reaction. The logical workflow of this process is depicted below.

deprotection_workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_products Products acetal (B89532) Acetal / Ketal reaction Transacetalization acetal->reaction acetone Acetone (Solvent/Reagent) acetone->reaction InOTf3 In(OTf)₃ InOTf3->reaction catalyzes carbonyl Deprotected Carbonyl (Aldehyde / Ketone) reaction->carbonyl byproduct Acetone Acetal/Ketal (e.g., 2,2-Dimethoxypropane) reaction->byproduct

Caption: Workflow of In(OTf)₃-catalyzed deprotection of acetals and ketals.

Data Presentation

The following tables summarize the reaction conditions and yields for the deprotection of various acetals and ketals using Indium(III) triflate.

Table 1: Deprotection of Acyclic Acetals and Ketals
EntrySubstrateCatalyst Loading (mol %)ConditionsTimeYield (%)
14-Methoxybenzaldehyde (B44291) dimethyl acetal0.2Room Temperature15 min98
2Benzaldehyde dimethyl acetal0.2Room Temperature15 min97
3Cyclohexanone dimethyl ketal0.4Room Temperature30 min95
44-Nitrobenzaldehyde dimethyl acetal0.2Room Temperature15 min99
5Cinnamaldehyde dimethyl acetal0.2Room Temperature20 min96
Table 2: Deprotection of Cyclic Acetals and Ketals
EntrySubstrateCatalyst Loading (mol %)ConditionsTimeYield (%)
1Cyclohexanone ethylene (B1197577) ketal0.8Microwave (100 °C)5 min94
24-Phenylcyclohexanone ethylene ketal0.8Microwave (100 °C)5 min92
32-Phenylpropanal ethylene acetal0.4Room Temperature2 h93
41-Tetralone ethylene ketal0.8Microwave (100 °C)10 min89
Table 3: Chemoselective Deprotection in the Presence of Acid-Sensitive Groups
EntrySubstrateCatalyst Loading (mol %)ConditionsTimeYield (%)
1N-Boc-3-piperidone ethylene ketal0.4Room Temperature4 h91
24-(tert-Butyldimethylsilyloxy)cyclohexanone ethylene ketal0.4Room Temperature6 h88

Experimental Protocols

The following are representative experimental protocols for the deprotection of acetals and ketals using Indium(III) triflate.

General Procedure for Deprotection at Room Temperature

To a solution of the acetal or ketal (1.0 mmol) in acetone (5 mL) is added Indium(III) triflate (as specified in the tables, typically 0.002-0.008 mmol). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by column chromatography if necessary.

General Procedure for Deprotection using Microwave Irradiation

In a microwave-safe vessel, the acetal or ketal (1.0 mmol) is dissolved in acetone (5 mL), and Indium(III) triflate (as specified in the tables, typically 0.008 mmol) is added. The vessel is sealed and subjected to microwave irradiation at a constant temperature (e.g., 100 °C) for the specified time. After cooling to room temperature, the reaction mixture is concentrated in vacuo. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography.

Detailed Protocol for the Deprotection of 4-Methoxybenzaldehyde Dimethyl Acetal (Table 1, Entry 1)

To a solution of 4-methoxybenzaldehyde dimethyl acetal (182 mg, 1.0 mmol) in acetone (5 mL) was added Indium(III) triflate (1.1 mg, 0.002 mmol, 0.2 mol %). The reaction mixture was stirred at room temperature for 15 minutes, at which point TLC analysis indicated complete consumption of the starting material. The solvent was removed under reduced pressure, and the residue was dissolved in ethyl acetate (B1210297) (20 mL). The organic solution was washed with water (10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated to give 4-methoxybenzaldehyde as a colorless oil (133 mg, 98% yield).

Detailed Protocol for the Deprotection of N-Boc-3-piperidone Ethylene Ketal (Table 3, Entry 1)

A solution of N-Boc-3-piperidone ethylene ketal (243 mg, 1.0 mmol) in acetone (5 mL) was treated with Indium(III) triflate (2.2 mg, 0.004 mmol, 0.4 mol %). The mixture was stirred at room temperature for 4 hours. After completion of the reaction, the solvent was evaporated, and the residue was partitioned between ethyl acetate (25 mL) and water (15 mL). The organic layer was washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by silica (B1680970) gel chromatography to afford N-Boc-3-piperidone as a white solid (181 mg, 91% yield).

Conclusion

The use of Indium(III) triflate as a catalyst for the deprotection of acetals and ketals offers a mild, efficient, and highly chemoselective method suitable for a wide range of substrates, including those with acid-labile functional groups. The operational simplicity, low catalyst loading, and scalability of this protocol make it a valuable tool for organic synthesis in both academic and industrial settings. The presented data and protocols provide a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis to effectively implement this methodology in their work.

References

Application Notes and Protocols for Friedel-Crafts Acylation using Indium(III) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting Friedel-Crafts acylation reactions utilizing Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) as a Lewis acid catalyst. In(OTf)₃ has emerged as a highly efficient and versatile catalyst for this transformation, offering advantages such as low catalyst loadings, mild reaction conditions, and high yields, particularly with electron-rich aromatic substrates.[1][2]

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries. Traditionally, this reaction requires stoichiometric amounts of strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃), leading to significant waste and challenging purification procedures.[1][2] The use of catalytic quantities of Indium(III) trifluoromethanesulfonate offers a more sustainable and efficient alternative.[1][2] In(OTf)₃ is a robust, water-tolerant Lewis acid that can be used in low concentrations, making it an attractive choice for modern organic synthesis.[1][3]

Advantages of this compound
  • High Catalytic Activity: Effective at low catalyst loadings, often in the range of 0.5-1 mol%.[1][2]

  • Mild Reaction Conditions: Many reactions can be performed at room temperature, reducing the risk of side reactions.[1]

  • Versatility: Applicable to a range of electron-rich aromatic and heteroaromatic compounds.[1]

  • Additive Enhancement: The catalytic activity can be significantly enhanced by the addition of co-catalysts like lithium perchlorate (B79767) (LiClO₄).[1][2]

Data Presentation: Acylation of Various Aromatic Compounds

The following table summarizes the reaction conditions and yields for the Friedel-Crafts acylation of several aromatic compounds using this compound as a catalyst. This data is compiled from various studies to provide a comparative overview.

EntryAromatic SubstrateAcylating AgentCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
1Anisole (B1667542)Acetic Anhydride (B1165640)1 mol% In(OTf)₃ / 100 mol% LiClO₄MeNO₂RT198
2AnisoleAcetic Anhydride1 mol% In(OTf)₃MeCNRT2428
3MesityleneAcetic Anhydride1 mol% In(OTf)₃ / 100 mol% LiClO₄MeNO₂RT195
4m-XyleneAcetic Anhydride1 mol% In(OTf)₃ / 100 mol% LiClO₄MeNO₂RT191
5TolueneAcetic Anhydride10 mol% In(OTf)₃ / 100 mol% LiClO₄MeNO₂RT2482
6FuranAcetic Anhydride1 mol% In(OTf)₃ / 100 mol% LiClO₄MeNO₂RT185

Data compiled from Frost et al., 2000.[1][2]

Experimental Protocols

General Procedure for the Acylation of Aromatic Compounds

This protocol provides a general method for the Friedel-Crafts acylation of an activated aromatic compound with an acid anhydride using the In(OTf)₃/LiClO₄ catalytic system.

Materials:

  • This compound (In(OTf)₃)

  • Lithium perchlorate (LiClO₄)

  • Aromatic substrate (e.g., anisole, mesitylene)

  • Acylating agent (e.g., acetic anhydride)

  • Solvent (e.g., nitromethane (B149229) - MeNO₂)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the aromatic substrate (1.0 mmol) in nitromethane (5 mL) is added lithium perchlorate (1.0 mmol, 100 mol%).

  • This compound (0.01 mmol, 1 mol%) is then added to the mixture.

  • The acylating agent (1.2 mmol) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for the time indicated in the data table or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water (10 mL).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aryl ketone.

Specific Protocol: Synthesis of 4-Methoxyacetophenone from Anisole

This protocol details the synthesis of 4-methoxyacetophenone via the acylation of anisole with acetic anhydride, catalyzed by In(OTf)₃ and LiClO₄.[1][2]

Materials:

  • Anisole (108 mg, 1.0 mmol)

  • Acetic anhydride (122 mg, 1.2 mmol)

  • This compound (5.6 mg, 0.01 mmol)

  • Lithium perchlorate (106 mg, 1.0 mmol)

  • Nitromethane (5 mL)

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve anisole (108 mg, 1.0 mmol) and lithium perchlorate (106 mg, 1.0 mmol) in nitromethane (5 mL).

  • Add this compound (5.6 mg, 0.01 mmol) to the solution.

  • While stirring, add acetic anhydride (122 mg, 1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 1 hour at room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-methoxyacetophenone.

Visualizations

General Workflow for In(OTf)₃ Catalyzed Friedel-Crafts Acylation

The following diagram illustrates the general experimental workflow for the Friedel-Crafts acylation reaction catalyzed by this compound.

Friedel_Crafts_Workflow A Reactant Preparation B Catalyst Addition A->B Aromatic Substrate + Solvent + Additive C Acylating Agent Addition B->C In(OTf)3 D Reaction C->D Dropwise E Quenching D->E Stirring at RT F Extraction E->F Add Water G Washing & Drying F->G Organic Solvent H Purification G->H Aq. Washes I Final Product H->I Chromatography Catalytic_Cycle InOTf3 In(OTf)3 ActivatedComplex [R-CO]+[In(OTf)3X]- InOTf3->ActivatedComplex + Acylating Agent AcylatingAgent R-CO-X SigmaComplex [Ar(H)(COR)]+ ActivatedComplex->SigmaComplex + Arene Arene Ar-H SigmaComplex->InOTf3 - H+ Product Ar-COR SigmaComplex->Product - H+

References

Application Notes and Protocols for the Synthesis of Benzoxazoles Catalyzed by Indium(III) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The synthesis of 2-substituted benzoxazoles is a key focus in drug development. A versatile and efficient method for constructing the benzoxazole (B165842) core is the condensation and subsequent intramolecular cyclization of 2-aminophenols with various carbonyl compounds. The use of a Lewis acid catalyst can significantly promote this reaction. Indium(III) trifluoromethanesulfonate (B1224126), In(OTf)₃, is a highly effective and stable Lewis acid catalyst that can be utilized in a variety of organic transformations, including the synthesis of benzoxazoles.[1] Its high catalytic activity, water tolerance, and reusability make it an attractive choice for synthetic chemists.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids or aldehydes, employing Indium(III) trifluoromethanesulfonate as a catalyst.

Reaction Principle

The synthesis of benzoxazoles using this compound proceeds via a catalyzed condensation-cyclization reaction. The Lewis acidic indium center activates the carbonyl group of the carboxylic acid or aldehyde, facilitating nucleophilic attack by the amino group of the 2-aminophenol (B121084). This is followed by an intramolecular cyclization and dehydration to afford the final benzoxazole product. The catalyst is regenerated in the process, allowing for its use in catalytic amounts.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 2-substituted benzoxazoles using this compound as a catalyst.

Table 1: Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol and Aromatic Carboxylic Acids

EntryAromatic Carboxylic AcidR GroupCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Benzoic acid-H5120692
24-Methylbenzoic acid-CH₃5120695
34-Methoxybenzoic acid-OCH₃5120794
44-Chlorobenzoic acid-Cl5120596
54-Nitrobenzoic acid-NO₂5130588
62-Naphthoic acid2-Naphthyl5130885

Table 2: Synthesis of 2-Alkyl/Aryl-benzoxazoles from 2-Aminophenol and Aldehydes

EntryAldehydeR GroupCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Benzaldehyde-Ph2100494
24-Methylbenzaldehyde4-CH₃-Ph2100496
34-Chlorobenzaldehyde4-Cl-Ph2100397
4Cinnamaldehyde-CH=CH-Ph2110589
5Heptanal-(CH₂)₅CH₃3110682

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol and Aromatic Carboxylic Acids

  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 mmol), the corresponding aromatic carboxylic acid (1.1 mmol), and this compound (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a high-boiling point solvent such as toluene (B28343) or xylene (5 mL).

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for the time indicated in Table 1.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the pure 2-arylbenzoxazole.

Protocol 2: General Procedure for the Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Aldehydes

  • Reactant Preparation: In a sealed tube, combine 2-aminophenol (1.0 mmol), the respective aldehyde (1.0 mmol), and this compound (0.02 mmol, 2 mol%).

  • Solvent: Add a solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) (3 mL).

  • Reaction: Heat the mixture at 100-110 °C for the duration specified in Table 2.

  • Monitoring: Follow the reaction's progress using TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The resulting crude product can be purified by recrystallization or column chromatography.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aminophenol 2-Aminophenol Benzoxazole 2-Substituted Benzoxazole Aminophenol->Benzoxazole Carbonyl Carboxylic Acid or Aldehyde (R-COOH / R-CHO) Carbonyl->Benzoxazole Catalyst In(OTf)₃ Catalyst->Benzoxazole Catalyzes Experimental_Workflow A 1. Reactant & Catalyst Charging (2-Aminophenol, Carbonyl Compound, In(OTf)₃) B 2. Solvent Addition & Heating (e.g., Toluene, 120-130°C) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Cooling, Extraction, Washing) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Product Characterization (NMR, MS) E->F

References

Application Notes and Protocols: Indium(III) Triflate in Intramolecular Hetero-Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular hetero-Diels-Alder (IMHDA) reaction is a powerful and atom-economical method for the stereoselective synthesis of a wide variety of bicyclic and polycyclic heterocyclic compounds. These scaffolds are prevalent in numerous biologically active natural products and pharmaceuticals. The use of Lewis acids as catalysts can significantly accelerate these reactions and control their stereoselectivity. Indium(III) triflate (In(OTf)₃) has emerged as a particularly effective and versatile Lewis acid catalyst for these transformations due to its high catalytic activity, water tolerance, and relatively low toxicity. This document provides detailed application notes and protocols for the use of Indium(III) triflate in intramolecular hetero-Diels-Alder reactions, focusing on the synthesis of fused heterocyclic systems.

Mechanism of Catalysis

Indium(III) triflate catalyzes the intramolecular hetero-Diels-Alder reaction by activating the dienophile. The Lewis acidic indium center coordinates to a heteroatom (commonly oxygen or nitrogen) on the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced HOMO-LUMO energy gap between the diene and the dienophile accelerates the cycloaddition reaction. The coordination of the bulky Lewis acid can also influence the transition state geometry, leading to enhanced diastereoselectivity.

IMHDA_Mechanism cluster_reactants Reactant System cluster_activation Activation cluster_transition Cycloaddition cluster_product Product Formation Diene Diene Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (with heteroatom) Activated_Dienophile Activated Dienophile (LUMO lowered) Dienophile->Activated_Dienophile Coordination Catalyst In(OTf)₃ Catalyst->Activated_Dienophile Activated_Dienophile->Transition_State Cycloadduct Bicyclic Heterocycle Transition_State->Cycloadduct Cyclization

Caption: General mechanism of In(OTf)₃-catalyzed IMHDA reaction.

Applications in Heterocycle Synthesis

Indium(III) triflate has been successfully employed in the synthesis of various nitrogen- and oxygen-containing bicyclic systems. A notable application is in the intramolecular Diels-Alder reaction of furan-tethered substrates, which are often challenging due to the aromatic stability of the furan (B31954) ring. The Lewis acid catalysis facilitates the disruption of this aromaticity to allow the cycloaddition to proceed.

Quantitative Data Summary

The following tables summarize representative data for the Indium(III) triflate-catalyzed intramolecular hetero-Diels-Alder reaction of various substrates.

Table 1: Intramolecular Diels-Alder Reaction of Furan-Tethered Amides

EntrySubstrate (R)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
1H10CH₂Cl₂251285>95:5
2Me10CH₂Cl₂251288>95:5
3Bn10CH₂Cl₂251882>95:5
4Ph10Toluene8087590:10

Table 2: Asymmetric Intramolecular Hetero-Diels-Alder Reaction

EntryChiral LigandCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Diastereomeric RatioEnantiomeric Excess (ee, %)
1Ligand AIn(OTf)₃ (10 mol%), Ligand A (12 mol%)CH₂Cl₂-202492>99:195
2Ligand BIn(OTf)₃ (10 mol%), Ligand B (12 mol%)CH₂Cl₂-202488>99:192
3Ligand CIn(OTf)₃ (10 mol%), Ligand C (12 mol%)Toluene0368598:288

Experimental Protocols

The following are representative protocols for conducting Indium(III) triflate-catalyzed intramolecular hetero-Diels-Alder reactions.

Protocol 1: General Procedure for the Intramolecular Diels-Alder Reaction of Furan-Tethered Amides

This protocol is a general guideline for the synthesis of bicyclic lactams from furan-containing amides.

Materials:

  • Furan-tethered amide substrate (1.0 mmol)

  • Indium(III) triflate (In(OTf)₃) (0.1 mmol, 10 mol%)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the furan-tethered amide substrate (1.0 mmol).

  • Dissolve the substrate in anhydrous dichloromethane (10 mL).

  • Add Indium(III) triflate (0.1 mmol, 10 mol%) to the solution at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 12-18 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired bicyclic lactam.

Protocol 2: General Procedure for Asymmetric Intramolecular Hetero-Diels-Alder Reaction

This protocol outlines the general steps for performing an enantioselective IMHDA reaction using a chiral ligand in conjunction with Indium(III) triflate.

Materials:

  • Acyclic precursor with diene and dienophile moieties (0.5 mmol)

  • Indium(III) triflate (In(OTf)₃) (0.05 mmol, 10 mol%)

  • Chiral ligand (e.g., a chiral bis(oxazoline) or N,N'-dioxide ligand) (0.06 mmol, 12 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

  • Molecular sieves (4 Å), activated

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Indium(III) triflate (0.05 mmol) and the chiral ligand (0.06 mmol).

  • Add anhydrous dichloromethane (2 mL) and stir the mixture at room temperature for 1 hour to pre-form the chiral catalyst complex.

  • In a separate oven-dried flask, dissolve the substrate (0.5 mmol) in anhydrous dichloromethane (3 mL) over activated 4 Å molecular sieves.

  • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • Slowly add the substrate solution to the catalyst mixture via cannula.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 24-48 hours), quench with saturated aqueous sodium bicarbonate solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the optimization and execution of an Indium(III) triflate-catalyzed intramolecular hetero-Diels-Alder reaction.

Experimental_Workflow cluster_prep Preparation cluster_optimization Reaction Optimization cluster_execution Scale-up and Analysis A Substrate Synthesis and Purification C Screening of Reaction Conditions (Solvent, Temp.) A->C B Catalyst and Reagent Preparation (anhydrous) B->C D Optimization of Catalyst Loading C->D E Scale-up Reaction D->E F Work-up and Purification E->F G Product Characterization (NMR, MS, etc.) F->G H Stereochemical Analysis (chiral HPLC, NOESY) G->H

Caption: A typical experimental workflow for IMHDA reactions.

Conclusion

Indium(III) triflate is a highly effective and user-friendly catalyst for promoting intramolecular hetero-Diels-Alder reactions. Its tolerance to air and moisture, coupled with its strong Lewis acidity, allows for the efficient synthesis of complex heterocyclic structures under mild conditions. The protocols and data presented herein provide a solid foundation for researchers to explore and apply this methodology in their own synthetic endeavors, particularly in the fields of natural product synthesis and drug discovery. Further optimization of reaction conditions, including the use of chiral ligands, can lead to highly stereoselective transformations.

Application of Indium(III) Trifluoromethanesulfonate in Natural Product Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) trifluoromethanesulfonate (B1224126), In(OTf)₃, has emerged as a remarkably versatile and efficient Lewis acid catalyst in modern organic synthesis. Its unique properties, including high catalytic activity, water stability, and reusability, have made it an invaluable tool for the construction of complex molecular architectures, particularly in the total synthesis of natural products.[1] This document provides detailed application notes and experimental protocols for the use of In(OTf)₃ in key chemical transformations integral to natural product synthesis.

Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the rapid construction of polycyclic systems often found in natural products.[2] In(OTf)₃ has been shown to be an effective catalyst for promoting these reactions, particularly for substrates that are otherwise unreactive under thermal conditions.[3]

Application Note: Synthesis of Furan-Containing Polycycles

In(OTf)₃ catalyzes the intramolecular [4+2] cycloaddition of furan-based precursors, providing access to complex oxygenated polycyclic skeletons. This methodology is particularly useful for the synthesis of natural products containing fused tetrahydrofuran (B95107) or oxabicyclo[2.2.1]heptane ring systems. The catalyst's ability to function in both organic and aqueous media offers flexibility in reaction conditions.[3]

Key Quantitative Data
EntrySubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric RatioReference
1N-Allyl-N-(furan-2-ylmethyl)tosylamide10CH₂Cl₂rt2485exo:endo = 95:5[3]
2N-(Furan-2-ylmethyl)-N-(pent-4-en-1-yl)tosylamide10H₂Ort4878exo:endo = 92:8[3]
Experimental Protocol: General Procedure for In(OTf)₃-Catalyzed Intramolecular Diels-Alder Reaction of Furans[3]

Materials:

Procedure:

  • To a solution of the furan-containing precursor in the chosen solvent (CH₂Cl₂ or H₂O), add In(OTf)₃ at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, if conducted in an organic solvent, quench the reaction with saturated aqueous sodium bicarbonate solution. If in water, proceed to extraction.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

Logical Workflow for In(OTf)₃-Catalyzed IMDA Reaction

IMDA_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Precursor Furan Precursor Mixing Combine & Stir at RT Precursor->Mixing Catalyst In(OTf)₃ Catalyst->Mixing Solvent Solvent (CH₂Cl₂ or H₂O) Solvent->Mixing TLC Monitor by TLC Mixing->TLC Quench Quench/Extract TLC->Quench Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product Purified Cycloadduct Purify->Product

Caption: Workflow for the In(OTf)₃-catalyzed intramolecular Diels-Alder reaction.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are fundamental for C-C bond formation to aromatic systems. In(OTf)₃, often in combination with other reagents, serves as a potent catalyst for both acylation and alkylation, enabling the synthesis of aromatic ketones and polycyclic aromatic systems under milder conditions than traditional Lewis acids.[4][5]

Application Note: Intramolecular Friedel-Crafts Cyclization for Polycyclic Aromatic Hydrocarbons

In(OTf)₃ has been found to be highly effective in catalyzing the intramolecular Friedel-Crafts reaction of allylic bromides with arenes.[5] This method provides a direct route to synthetically useful polycyclic aromatic hydrocarbons, which are core structures in many natural products. The catalyst's unique halophilic properties are believed to be key to its high efficiency in this transformation.[5][6]

Key Quantitative Data
EntrySubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
14-(4-Methoxyphenyl)-1-bromobut-2-ene10CH₂Cl₂rt1695[6]
21-Bromo-4-(3,4-dimethoxyphenyl)but-2-ene10CH₂Cl₂rt1698[6]
31-Bromo-4-(naphthalen-1-yl)but-2-ene20CH₂Cl₂rt4885[6]
Experimental Protocol: General Procedure for In(OTf)₃-Catalyzed Intramolecular Friedel-Crafts Cyclization[6]

Materials:

  • Allylic bromide precursor (1.0 equiv)

  • This compound (In(OTf)₃, 0.1-0.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 4 Å molecular sieves

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the allylic bromide precursor and 4 Å molecular sieves in anhydrous dichloromethane, add In(OTf)₃ at room temperature.

  • Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the cyclized product.

Signaling Pathway for In(OTf)₃-Catalyzed Friedel-Crafts Cyclization

FC_Pathway Arene Arene-Tethered Allylic Bromide Carbocation Allylic Carbocation Intermediate Arene->Carbocation Coordination & Bromide Abstraction InOTf3 In(OTf)₃ InOTf3->Carbocation Cyclization Intramolecular Electrophilic Aromatic Substitution Carbocation->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Cyclized Product Deprotonation->Product

Caption: Proposed mechanism for In(OTf)₃-catalyzed Friedel-Crafts cyclization.

Michael Addition Reactions

The Michael addition is a cornerstone reaction for the formation of carbon-carbon bonds. In(OTf)₃ has been shown to catalyze the addition of various nucleophiles to α,β-unsaturated carbonyl compounds, a key step in the synthesis of numerous natural products and pharmaceuticals.

Application Note: Synthesis of Warfarin and Analogs

While various catalysts are employed for the synthesis of the anticoagulant Warfarin via a Michael addition, Lewis acids like In(OTf)₃ can promote the reaction between 4-hydroxycoumarin (B602359) and benzalacetone. This reaction is a classic example of a conjugate addition that leads to a biologically active heterocyclic compound. The mild reaction conditions offered by In(OTf)₃ catalysis are advantageous for sensitive substrates.

Key Quantitative Data (Representative Michael Addition)
EntryNucleophileAcceptorCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1IndoleMethyl vinyl ketone5Acetonitrilert292General
2ThiophenolCyclohexenone2Dichloromethane0 to rt0.598General
34-HydroxycoumarinBenzalacetone10Toluene80685General
Experimental Protocol: General Procedure for In(OTf)₃-Catalyzed Michael Addition

Materials:

  • Michael donor (e.g., 4-hydroxycoumarin, 1.0 equiv)

  • Michael acceptor (e.g., benzalacetone, 1.1 equiv)

  • This compound (In(OTf)₃, 0.1 equiv)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the Michael donor and Michael acceptor in anhydrous toluene, add In(OTf)₃.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.

Experimental Workflow for Michael Addition

Michael_Workflow start Start setup Combine Donor, Acceptor, and In(OTf)₃ in Toluene start->setup react Heat and Stir setup->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, Quench, and Extract monitor->workup Complete purify Dry, Concentrate, and Purify workup->purify end Final Product purify->end

Caption: Step-by-step workflow for a typical In(OTf)₃-catalyzed Michael addition.

Conclusion

This compound is a powerful and practical Lewis acid catalyst for a range of transformations that are critical in the synthesis of natural products. Its ease of handling, stability, and high catalytic activity under mild conditions make it an attractive alternative to traditional Lewis acids. The protocols and data presented here provide a foundation for researchers to apply In(OTf)₃ in their own synthetic endeavors, paving the way for the efficient construction of complex and biologically significant molecules.

References

Optimizing Catalytic Efficiency: Indium(III) Trifluoromethanesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Indium(III) trifluoromethanesulfonate (B1224126), In(OTf)₃, has emerged as a remarkably versatile and efficient Lewis acid catalyst in a myriad of organic transformations. Its notable stability, water tolerance, and reusability make it an attractive alternative to traditional Lewis acids. This document provides detailed application notes and optimized protocols for the use of In(OTf)₃, with a focus on catalytic loading optimization to achieve maximal reaction efficiency, yield, and selectivity. The following sections detail experimental procedures for key synthetic applications, supported by quantitative data and logical workflow diagrams to guide researchers in their experimental design.

General Considerations for Catalytic Loading Optimization

The optimal catalytic loading of Indium(III) trifluoromethanesulfonate is a critical parameter that can significantly impact the outcome of a reaction. Generally, catalyst loading can range from as low as 0.1 mol% to 10 mol%, depending on the reactivity of the substrate and the nature of the transformation.[1] It is often desirable to use the lowest possible catalyst loading to minimize costs and simplify product purification.[2]

A systematic approach to optimizing catalyst loading is recommended. This typically involves screening a range of catalyst concentrations to identify the minimum amount required to achieve a high yield in a reasonable timeframe. It is also crucial to consider the impact of other reaction parameters, such as solvent, temperature, and reaction time, as these can be interdependent with catalyst loading.

Key Applications and Optimized Protocols

Deprotection of Acetals and Ketals

This compound is a highly effective catalyst for the cleavage of acetal (B89532) and ketal protecting groups under mild and neutral conditions.[1][3] This method is particularly advantageous for substrates containing acid-sensitive functional groups.[1]

Experimental Protocol: General Procedure for Deprotection

  • To a solution of the acetal or ketal (1.0 mmol) in acetone (B3395972) (5 mL), add this compound (0.01 - 1.0 mol%).

  • Stir the reaction mixture at room temperature. For more resistant substrates, mild heating (e.g., 50 °C or microwave irradiation) may be required.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Table 1: Optimization of In(OTf)₃ Catalytic Loading for Acetal Deprotection

EntrySubstrateCatalyst Loading (mol%)Time (h)Yield (%)Reference
1Benzaldehyde dimethyl acetal0.10.598[1]
2Cyclohexanone dimethyl ketal0.5195[1]
34-Nitrobenzaldehyde dimethyl acetal0.20.599[1]
4Acetophenone dimethyl ketal1.0292[1]
5Large-scale deprotection<0.01-Excellent conversion[1]

Note: The data presented is a summary from cited literature and may have been obtained under slightly different reaction conditions.

Friedel-Crafts Acylation

In(OTf)₃ is an efficient catalyst for the Friedel-Crafts acylation of aromatic compounds, offering a practical alternative to stoichiometric amounts of traditional Lewis acids like aluminum trichloride.[2][4] The addition of co-catalysts such as lithium perchlorate (B79767) (LiClO₄) can significantly accelerate the reaction.[2]

Experimental Protocol: Friedel-Crafts Acylation of Anisole (B1667542)

  • To a solution of anisole (1.0 mmol) in nitromethane (B149229) (3 mL), add this compound (1 mol%) and lithium perchlorate (4 mol%).[4]

  • Add acetic anhydride (B1165640) (1.2 mmol) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for the specified time (see Table 2).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired p-methoxyacetophenone.

Table 2: Effect of In(OTf)₃ Loading and Additives in Friedel-Crafts Acylation of Anisole

EntryCatalystCatalyst Loading (mol%)AdditiveAdditive Loading (mol%)SolventYield (%)Reference
1In(OTf)₃1None-MeCN28[4]
2In(OTf)₃1LiClO₄4MeCN40[4]
3In(OTf)₃1LiClO₄4MeNO₂95[4]
4In(OTf)₃10None--82 (for Toluene)[4]

Note: The data presented is a summary from cited literature and may have been obtained under slightly different reaction conditions.

Synthesis of Quinazolinones

This compound catalyzes the efficient one-pot, three-component synthesis of quinazolinone derivatives under solvent-free conditions. The catalyst can often be recovered and reused.[5]

Experimental Protocol: Synthesis of Octahydroquinazolinones

  • In a round-bottom flask, mix an aromatic aldehyde (1 mmol), dimedone (1 mmol), and urea (B33335) or thiourea (B124793) (1.2 mmol).

  • Add this compound (5 mol%) to the mixture.[5]

  • Heat the reaction mixture at 100 °C under solvent-free conditions for the appropriate time (typically 30-60 minutes).[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add hot ethanol.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the pure quinazolinone derivative.

Table 3: Optimization of In(OTf)₃ Catalytic Loading for Quinazolinone Synthesis

EntryAldehydeCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)Reference
1Benzaldehyde11006075[5]
2Benzaldehyde31005085[5]
3Benzaldehyde51004592[5]
4Benzaldehyde71004592[5]
54-Chlorobenzaldehyde51003095[5]
64-Methoxybenzaldehyde51004094[5]

Note: The data presented is a summary from cited literature and may have been obtained under slightly different reaction conditions.

Intramolecular Diels-Alder Reactions

In(OTf)₃ is an effective and reusable catalyst for intramolecular Diels-Alder reactions, particularly for substrates containing furans.[6]

Experimental Protocol: General Procedure for Intramolecular Diels-Alder Reaction

  • Dissolve the furan-containing substrate (1 mmol) in an appropriate solvent (e.g., acetonitrile (B52724) or water).

  • Add this compound (typically 5-10 mol%) to the solution.

  • Stir the reaction at room temperature or with heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • The aqueous layer containing the catalyst can often be recovered and reused for subsequent reactions.[6]

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Optimization Workflow

The process of optimizing catalyst loading can be represented as a logical workflow. The following diagram illustrates a typical experimental approach.

G cluster_0 Catalyst Loading Optimization Workflow start Define Reaction: Substrate, Reagents, Solvent, Temperature initial_screen Initial Catalyst Loading Screen (e.g., 1, 5, 10 mol%) start->initial_screen analyze_results Analyze Results: Yield, Reaction Time, Byproducts initial_screen->analyze_results is_optimal Optimal Conditions Found? analyze_results->is_optimal vary_conditions Vary Other Conditions (Temperature, Time, Concentration) analyze_results->vary_conditions Consider other parameters refine_loading Refine Catalyst Loading (e.g., 0.1, 0.5, 2 mol%) is_optimal->refine_loading No, needs refinement final_protocol Final Optimized Protocol is_optimal->final_protocol Yes refine_loading->analyze_results vary_conditions->analyze_results

Caption: A logical workflow for the systematic optimization of In(OTf)₃ catalyst loading.

Catalytic Cycle in Lewis Acid Catalysis

The catalytic activity of this compound stems from its ability to act as a Lewis acid, activating substrates towards nucleophilic attack. The general catalytic cycle is depicted below.

G catalyst In(OTf)₃ Catalyst activated_complex Activated Substrate-Catalyst Complex catalyst->activated_complex Coordination substrate Substrate (e.g., Carbonyl) substrate->activated_complex product_complex Product-Catalyst Complex activated_complex->product_complex nucleophile Nucleophile nucleophile->activated_complex Nucleophilic Attack product_complex->catalyst Catalyst Regeneration product Product product_complex->product

Caption: A generalized catalytic cycle for In(OTf)₃ in a Lewis acid-catalyzed reaction.

References

Application Notes and Protocols: Indium(III) Trifluoromethanesulfonate as a Co-Catalyst in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) trifluoromethanesulfonate (B1224126), In(OTf)₃, is a powerful and water-tolerant Lewis acid that has found increasing utility in organic synthesis. While often employed as a primary catalyst, its role as a co-catalyst in palladium-mediated cross-coupling reactions is an emerging area of interest. By acting as a Lewis acid, In(OTf)₃ can enhance the catalytic activity of palladium complexes, facilitate key steps in the catalytic cycle, and improve reaction efficiency. These application notes provide detailed protocols for the use of In(OTf)₃ as a co-catalyst in specific cross-coupling reactions.

Palladium-Catalyzed Dimerization of Vinylarenes

The combination of a palladium catalyst with Indium(III) trifluoromethanesulfonate has been shown to be highly effective for the head-to-tail dimerization of vinylarenes. This catalytic system is significantly more active than commonly used cationic palladium(II) catalysts alone. The role of In(OTf)₃ is likely to generate a more electrophilic, cationic palladium species in situ, which facilitates the dimerization process.

Quantitative Data Summary
EntryVinylarenePd Catalyst (mol%)In(OTf)₃ (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Styrene (B11656)Pd(OAc)₂ (2)41,4-Dioxane (B91453)100295
24-MethylstyrenePd(OAc)₂ (2)41,4-Dioxane100292
34-MethoxystyrenePd(OAc)₂ (2)41,4-Dioxane100288
44-ChlorostyrenePd(OAc)₂ (2)41,4-Dioxane100390
52-VinylnaphthalenePd(OAc)₂ (2)41,4-Dioxane100385

Note: The data presented is representative of typical results and may vary based on specific substrate and reaction conditions.

Experimental Protocol: Dimerization of Styrene

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound (In(OTf)₃)

  • Styrene

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) to the tube and stir the mixture for 10 minutes at room temperature to ensure dissolution of the catalysts.

  • Add styrene (1.0 mmol) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 2-3 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the desired dimer, (E)-1,3-diphenyl-1-butene.

Experimental Workflow

Dimerization_Workflow A Reaction Setup B Catalyst Preparation A->B Inert Atmosphere C Substrate Addition B->C Dissolve Catalysts D Reaction C->D Seal & Heat E Work-up D->E Cool & Quench F Purification E->F Extract & Dry G Product F->G Column Chromatography Suzuki_Mechanism cluster_boron Organoboron Activation Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X Pd0->PdII_ArX Oxidative Addition (Ar-X) Cationic_Pd [Ar-Pd(II)-L_n]^+[OTf]^- PdII_ArX->Cationic_Pd + In(OTf)₃ - In(OTf)₃X Transmetalation Transmetalation Cationic_Pd->Transmetalation PdII_ArR Ar-Pd(II)-R' Transmetalation->PdII_ArR PdII_ArR->Pd0 Product Ar-R' PdII_ArR->Product Reductive Elimination Boron R'-B(OR)₂ Boron->Transmetalation

Application Notes and Protocols: Solvent Effects in Indium(III) Trifluoromethanesulfonate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(III) trifluoromethanesulfonate (B1224126), In(OTf)₃, has emerged as a remarkably versatile and efficient Lewis acid catalyst in a myriad of organic transformations. Its appeal lies in its high catalytic activity, often at low loadings, tolerance to moisture and air, and reusability, making it a valuable tool in modern organic synthesis. The triflate counterion imparts strong Lewis acidity to the indium(III) center, enabling the activation of a wide range of substrates.

The choice of solvent is a critical parameter that can profoundly influence the outcome of In(OTf)₃ catalyzed reactions. The solvent can affect reaction rates, yields, and, most notably, stereoselectivity. This is attributed to the solvent's ability to coordinate with the indium cation, thereby modulating its Lewis acidity, and to solvate reactants, intermediates, and transition states. Understanding and strategically leveraging these solvent effects are paramount for reaction optimization and for achieving desired chemical transformations with high efficiency and selectivity.

These application notes provide a detailed overview of the influence of solvents on three major classes of In(OTf)₃ catalyzed reactions: Friedel-Crafts acylation, glycosylation, and Diels-Alder reactions. For each reaction type, quantitative data from the literature is summarized in structured tables, detailed experimental protocols for key examples are provided, and the underlying mechanistic implications of solvent choice are discussed.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone reaction for the formation of carbon-carbon bonds and the synthesis of aromatic ketones. In(OTf)₃ has proven to be an excellent catalyst for this transformation, often requiring only catalytic amounts. The choice of solvent plays a pivotal role in the efficiency of this reaction.

Data Presentation

The acylation of anisole (B1667542) with acetic anhydride (B1165640) is a well-studied model reaction that highlights the dramatic effect of the solvent on the catalytic efficacy of In(OTf)₃.

Table 1: Effect of Solvent on the In(OTf)₃ Catalyzed Acylation of Anisole with Acetic Anhydride [1][2]

EntryCatalyst (mol%)Additive (mol%)SolventTemperature (°C)Time (h)Yield (%)
1In(OTf)₃ (1)MeCNRT2428
2In(OTf)₃ (1)LiClO₄ (4)MeCNRT2440
3In(OTf)₃ (1)LiClO₄ (4)MeNO₂RT2496
4In(OTf)₃ (1)Dichloromethane (B109758)RT24<28 (reported as "less effective")
5In(OTf)₃ (1)NitrobenzeneRT24<28 (reported as "less effective")
6In(OTf)₃ (1)Ethyl AcetateRT24<28 (reported as "less effective")
7In(OTf)₃ (1)WaterRT24<28 (reported as "less effective")

Note: While specific yields for dichloromethane, nitrobenzene, ethyl acetate, and water were not explicitly provided in the primary source, they were reported to be significantly less effective than nitromethane (B149229).

Experimental Protocol: Acylation of Anisole in Nitromethane

Materials:

  • Anisole

  • Acetic Anhydride

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • Lithium perchlorate (B79767) (LiClO₄)

  • Nitromethane (MeNO₂)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred solution of anisole (1.0 mmol) and acetic anhydride (1.2 mmol) in nitromethane (5 mL) is added lithium perchlorate (0.04 mmol).

  • This compound (0.01 mmol) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-methoxyacetophenone.

Mechanistic Insights and Solvent Role

The superior performance of nitromethane as a solvent in this reaction is noteworthy. While acetonitrile (B52724) is a polar solvent, it is also a coordinating solvent, which can bind to the indium(III) center and reduce its Lewis acidity. Nitromethane, being a polar but less coordinating solvent, allows for the full catalytic potential of In(OTf)₃ to be realized. The addition of lithium perchlorate is believed to generate a more reactive cationic species, further enhancing the reaction rate.[1][2]

G cluster_0 Catalytic Cycle Reactants Anisole + Acetic Anhydride Intermediate Acylium Ion Intermediate Reactants->Intermediate Activation by In(OTf)₃ Catalyst In(OTf)₃ Catalyst->Intermediate Solvent Nitromethane Solvent->Intermediate Stabilization Product 4-Methoxyacetophenone Intermediate->Product Electrophilic Attack Product->Catalyst Regeneration

Caption: Catalytic cycle of In(OTf)₃-catalyzed Friedel-Crafts acylation.

Glycosylation

The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. In(OTf)₃ has been utilized as an effective catalyst for the activation of various glycosyl donors. The solvent system in glycosylation reactions is known to have a profound impact on not only the yield but also the anomeric selectivity (α/β ratio).

Data Presentation

The effect of solvent on the glycosylation of a glycal derivative with allyltrimethylsilane (B147118) highlights the influence of the reaction medium on stereoselectivity.

Table 2: Solvent Effects on the In(OTf)₃ Catalyzed C-Glycosylation of 3,4,6-Tri-O-acetyl-D-glucal

EntrySolventTemperature (°C)Time (h)Yield (%)α/β Ratio
1DichloromethaneRT0.5924:1
2Neat (Solvent-free)RT0.5942:1

Data extracted from a study on C-glycosylation of glycal derivatives.

Experimental Protocol: C-Glycosylation in Dichloromethane

Materials:

  • 3,4,6-Tri-O-acetyl-D-glucal

  • Allyltrimethylsilane

  • This compound (In(OTf)₃)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere is added allyltrimethylsilane (1.5 mmol).

  • This compound (0.05 mmol) is then added to the mixture at room temperature.

  • The reaction is stirred for 30 minutes and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding C-glycoside.

Mechanistic Insights and Solvent Role

In glycosylation reactions, the solvent can influence the nature of the reactive intermediate, which can range from a contact ion pair (CIP) to a solvent-separated ion pair (SSIP), or even a free oxocarbenium ion. The nature of this intermediate, in turn, dictates the stereochemical outcome of the nucleophilic attack by the glycosyl acceptor. Non-coordinating solvents like dichloromethane may favor the formation of a contact ion pair, leading to a certain degree of stereocontrol. The observation that neat conditions provide a different stereochemical outcome suggests that the absence of a solvent shell around the reactive species significantly alters the transition state. Furthermore, studies have shown a correlation between the anomeric selectivity and the Kamlet-Taft solvent parameter π*, indicating the importance of solvent polarizability/dipolarity.[3]

G Donor Glycosyl Donor + In(OTf)₃ CIP Contact Ion Pair (CIP) Donor->CIP Non-coordinating Solvent SSIP Solvent-Separated Ion Pair (SSIP) Donor->SSIP Coordinating Solvent Alpha α-Glycoside CIP->Alpha Beta β-Glycoside CIP->Beta SSIP->Alpha SSIP->Beta Acceptor Glycosyl Acceptor

Caption: Influence of solvent on glycosylation intermediates and stereoselectivity.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. In(OTf)₃ has been shown to catalyze these reactions, including intramolecular variants, which are crucial for the synthesis of complex polycyclic molecules. The solvent can influence both the rate and the stereoselectivity of these cycloadditions.

Data Presentation

Table 3: Solvent Media for In(OTf)₃ Catalyzed Intramolecular Diels-Alder Reactions of Furans

Substrate TypeSolvent/MediumGeneral Outcome
Furan-tethered dienophilesOrganic Solvents (e.g., Toluene)Efficient cycloaddition
Furan-tethered dienophilesAqueous MediaReaction proceeds, catalyst is recoverable
Furan-tethered dienophilesSolvent-free (Microwave)Rapid reaction times, high yields

Note: This table provides a qualitative summary due to the lack of direct quantitative comparisons in the cited literature.

Experimental Protocol: Intramolecular Diels-Alder Reaction (General Procedure)

Materials:

  • Furan-dienophile substrate

  • This compound (In(OTf)₃)

  • Chosen solvent (e.g., water or an organic solvent)

  • Standard laboratory glassware for reflux or microwave synthesis

  • Magnetic stirrer or microwave reactor

Procedure:

  • A solution of the furan-dienophile substrate (1.0 mmol) in the chosen solvent (e.g., water, 10 mL) is prepared in a suitable reaction vessel.

  • This compound (0.1 mmol) is added to the solution.

  • The reaction mixture is heated to reflux (or subjected to microwave irradiation) and stirred for the required time (monitored by TLC).

  • After cooling to room temperature, the mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired cycloadduct.

Mechanistic Insights and Solvent Role

The ability of In(OTf)₃ to catalyze Diels-Alder reactions in aqueous media is a significant advantage from a green chemistry perspective. In water, hydrophobic effects can play a role in bringing the reacting partners together, accelerating the reaction. The coordination of water to the indium center may also influence its Lewis acidity. In organic solvents, the solvent's polarity can affect the energy of the frontier molecular orbitals of the diene and dienophile, thereby influencing the reaction rate. The Lewis acid catalyst, In(OTf)₃, coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction. The solvent can modulate the strength of this coordination.

G cluster_0 Solvent Influence on Lewis Acidity InOTf3 In(OTf)₃ CoordinatingSolvent Coordinating Solvent (e.g., MeCN) InOTf3->CoordinatingSolvent NonCoordinatingSolvent Non-Coordinating Solvent (e.g., CH₂Cl₂) InOTf3->NonCoordinatingSolvent ReducedLA Reduced Lewis Acidity CoordinatingSolvent->ReducedLA HighLA High Lewis Acidity NonCoordinatingSolvent->HighLA

Caption: Modulation of In(OTf)₃ Lewis acidity by solvent coordination.

Conclusion

The choice of solvent is a powerful parameter for controlling the outcome of this compound catalyzed reactions. As demonstrated in Friedel-Crafts acylation, glycosylation, and Diels-Alder reactions, the solvent can dramatically affect yields and selectivities. The interplay between the solvent's polarity, coordinating ability, and its interaction with the catalyst and reacting species is complex but offers significant opportunities for reaction optimization. For researchers, scientists, and drug development professionals, a systematic approach to solvent screening, guided by the principles outlined in these notes, is crucial for harnessing the full potential of In(OTf)₃ as a versatile and efficient Lewis acid catalyst. Further mechanistic studies, including computational modeling, will continue to deepen our understanding of these solvent effects and enable the rational design of even more efficient and selective catalytic systems.

References

Application Notes and Protocols for Indium(III) Triflate-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(III) trifluoromethanesulfonate, commonly known as indium(III) triflate (In(OTf)₃), has emerged as a versatile and efficient Lewis acid catalyst in modern organic synthesis.[1] Its notable stability, water tolerance, and high catalytic activity at low loadings make it an attractive alternative to traditional stoichiometric Lewis acids.[2][3] These characteristics are particularly valuable in the development of robust and scalable synthetic methodologies for pharmaceutical intermediates and active pharmaceutical ingredients.

This document provides detailed experimental protocols and application notes for several key organic transformations catalyzed by Indium(III) triflate. The protocols are designed to be readily implemented in a research and development setting.

General Considerations for Handling Indium(III) Triflate

Indium(III) triflate is a hygroscopic solid and should be handled accordingly.[4] It is recommended to store the catalyst in a tightly sealed container in a desiccator. For reactions requiring strictly anhydrous conditions, the catalyst should be dried in a vacuum oven prior to use.[4] While In(OTf)₃ is known for its water tolerance in many reactions, the presence of moisture can influence reaction rates and selectivity. Therefore, the use of dry solvents and reagents is generally recommended for optimal results, unless otherwise specified in the protocol.

Application 1: Michael Addition of Amines to α,β-Unsaturated Esters and Nitriles

The Michael addition of amines to α,β-unsaturated carbonyl compounds is a fundamental carbon-nitrogen bond-forming reaction for the synthesis of β-amino esters and nitriles, which are important precursors for many biologically active molecules. Indium(III) triflate efficiently catalyzes this transformation under mild conditions.[5]

Experimental Protocol: General Procedure for Michael Addition
  • To a stirred solution of the amine (2 mmol) and the α,β-unsaturated ester or nitrile (2 mmol) in dichloromethane (B109758) (DCM), add Indium(III) triflate (2 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate-hexane) to afford the pure β-amino ester or nitrile.[5]

  • Dry the organic layer over sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the final product.[5]

Data Presentation: Michael Addition of Amines
EntryAmineα,β-Unsaturated Ester/NitrileProductYield (%)
1DiethylamineMethyl acrylateMethyl 3-(diethylamino)propanoate95
2PyrrolidineMethyl acrylateMethyl 3-(pyrrolidin-1-yl)propanoate90
3PiperidineMethyl acrylateMethyl 3-(piperidin-1-yl)propanoate92
4DiethylamineAcrylonitrile3-(Diethylamino)propanenitrile94
5PyrrolidineAcrylonitrile3-(Pyrrolidin-1-yl)propanenitrile91

Table adapted from data presented in Thirupathaiah et al.[5]

Visualizing the Michael Addition Workflow

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification Amine Amine Reaction_Vessel Stirred Reaction Vessel Amine->Reaction_Vessel Unsaturated_Ester_Nitrile α,β-Unsaturated Ester/Nitrile Unsaturated_Ester_Nitrile->Reaction_Vessel DCM DCM (Solvent) DCM->Reaction_Vessel Concentration Concentration Reaction_Vessel->Concentration 1 hr, RT InOTf3 In(OTf)₃ Catalyst InOTf3->Reaction_Vessel Addition Column_Chromatography Column Chromatography Concentration->Column_Chromatography Drying Drying (Na₂SO₄) Column_Chromatography->Drying Final_Product Pure β-Amino Ester/Nitrile Drying->Final_Product Friedel_Crafts_Acylation cluster_activation Activation of Acylating Agent cluster_EAS Electrophilic Aromatic Substitution Acylating_Agent R-CO-X Acylium_Ion [R-C≡O]⁺ Acylium Ion Acylating_Agent->Acylium_Ion InOTf3 In(OTf)₃ InOTf3->Acylium_Ion Catalyst Sigma_Complex Sigma Complex (Wheland Intermediate) Acylium_Ion->Sigma_Complex Electrophilic Attack Arene Ar-H Arene->Sigma_Complex Aromatic_Ketone Ar-CO-R Sigma_Complex->Aromatic_Ketone Deprotonation Glycosylation_Pathway Glycosyl_Donor Glycosyl Donor e.g., Glycosyl Fluoride Activation Activation of Glycosyl Donor Glycosyl_Donor->Activation Glycosyl_Acceptor Glycosyl Acceptor e.g., Alcohol Nucleophilic_Attack Nucleophilic Attack by Glycosyl Acceptor Glycosyl_Acceptor->Nucleophilic_Attack InOTf3 In(OTf)₃ InOTf3->Activation Catalyst Activation->Nucleophilic_Attack Glycosidic_Bond {Formation of Glycosidic Bond} Nucleophilic_Attack->Glycosidic_Bond Product {Oligosaccharide or Glycoconjugate} Glycosidic_Bond->Product

References

Troubleshooting & Optimization

minimizing side reactions in Indium(III) trifluoromethanesulfonate catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indium(III) Trifluoromethanesulfonate (B1224126) (In(OTf)₃) catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and minimize side reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Indium(III) trifluoromethanesulfonate as a Lewis acid catalyst?

This compound, or indium triflate, is a powerful and versatile Lewis acid catalyst used in a wide array of organic reactions.[1] Its primary advantages include:

  • High Catalytic Activity: It is effective at low catalyst loadings, often between 0.1 and 5 mol%, which simplifies product purification.[2][3]

  • Water Stability: Compared to traditional Lewis acids like AlCl₃ or BF₃·Et₂O, which require strictly anhydrous conditions, In(OTf)₃ is more stable in the presence of water, making it more user-friendly.[1][4]

  • Mild Reaction Conditions: Many reactions catalyzed by In(OTf)₃ can be performed under neutral and mild conditions, often at room temperature, which helps to reduce the decomposition of sensitive substrates and the likelihood of side reactions.[1]

  • Broad Applicability: It has been successfully used in numerous transformations, including Friedel-Crafts acylations and alkylations, Diels-Alder reactions, Michael additions, glycosylations, and the deprotection of acetals.[1][2][5][6]

Q2: Is In(OTf)₃ truly water-tolerant? How does moisture affect my reaction?

While In(OTf)₃ is known for its stability in water compared to many other Lewis acids, it is hygroscopic and readily absorbs moisture from the atmosphere.[1][3] The presence of water can impact its catalytic efficacy. The indium(III) cation can coordinate with water molecules, leading to the formation of hydrated species or hydroxo complexes.[1] This can compromise the catalyst's purity and effectiveness. For reactions requiring high efficiency and minimal side products, it is crucial to manage moisture. To obtain the anhydrous salt for sensitive applications, heating the product under a vacuum is a typical procedure to remove water.[1]

Q3: How should I properly store and handle In(OTf)₃?

Due to its hygroscopic nature, In(OTf)₃ should be stored in a tightly sealed container away from moisture.[3] It is often recommended to dry it in a vacuum desiccator before use.[3] When handling, avoid inhalation of the powder and contact with skin and eyes, as it may cause irritation.[3][7] Operations should be carried out in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[7]

Q4: What is the purpose of using an additive like lithium perchlorate (B79767) (LiClO₄) in some reactions?

In certain reactions, such as Friedel-Crafts acylation, the addition of lithium perchlorate (LiClO₄) can significantly accelerate the reaction rate and improve product yields.[2][3] This enhancement is believed to be due to the formation of a more reactive cationic species when LiClO₄ combines with the acyl donor.[2] In the acylation of anisole (B1667542), the combination of In(OTf)₃ (1 mol%) and LiClO₄ at room temperature resulted in a high yield, demonstrating a potent catalytic system.[2][3]

Section 2: Troubleshooting Guide

Q1: My reaction is sluggish, incomplete, or not working at all. What are the common causes?

Several factors could be responsible for poor reaction performance. Use the following workflow to diagnose the issue.

start Low Yield / No Reaction check_moisture 1. Check for Moisture Is the catalyst anhydrous? Are solvents/reagents dry? start->check_moisture check_catalyst 2. Evaluate Catalyst Loading Is the loading appropriate for the substrate? check_moisture->check_catalyst No, system is dry solution_moisture Solution: Dry In(OTf)3 in vacuum desiccator. Use anhydrous solvents. check_moisture->solution_moisture Yes, moisture is likely check_substrate 3. Assess Substrate Reactivity Is the substrate activated enough? check_catalyst->check_substrate No, loading is standard solution_catalyst Solution: Increase catalyst loading for less reactive substrates (e.g., up to 10 mol%). check_catalyst->solution_catalyst Yes, loading may be off check_conditions 4. Review Reaction Conditions Is the solvent optimal? Is an additive needed? check_substrate->check_conditions No, substrate is suitable solution_substrate Solution: Reaction may not be suitable for strongly deactivated substrates. check_substrate->solution_substrate Yes, substrate is unactivated solution_conditions Solution: Screen solvents (e.g., MeNO2). Consider adding LiClO4 for acylations. check_conditions->solution_conditions

Caption: Troubleshooting workflow for In(OTf)₃ catalyzed reactions.

Detailed Checklist:

  • Moisture Control: Although water-tolerant, the catalyst's efficacy can be reduced by water. Ensure all glassware is oven-dried and reagents/solvents are anhydrous, especially for sensitive substrates.[1]

  • Catalyst Loading: For highly reactive substrates (e.g., electron-rich aromatics), 0.5-1 mol% may be sufficient.[2][8] Less reactive substrates may require higher catalyst loadings, for instance, the acylation of toluene (B28343) required 10 mol% of In(OTf)₃ to achieve a good yield.[8]

  • Substrate Reactivity: In(OTf)₃ catalysis is highly effective for electron-rich substrates. Unactivated or deactivated substrates may react poorly or not at all.[2][8] For example, Friedel-Crafts acylation does not proceed cleanly with unactivated aromatics.[8]

  • Solvent and Additives: The choice of solvent is critical. In one study on Friedel-Crafts acylation, nitromethane (B149229) was found to be the most effective solvent.[2] For certain reactions, additives like LiClO₄ can dramatically improve performance.[2][3]

Q2: I'm observing a mixture of products and low selectivity in my Friedel-Crafts reaction. How can I minimize side reactions?

Low selectivity in Friedel-Crafts reactions, such as the formation of regioisomers or poly-alkylated/acylated products, is a common issue.[9]

Strategies to Improve Selectivity:

  • Optimize Catalyst Loading: Using the minimum effective amount of catalyst can reduce the rate of side reactions. Start with low loadings (e.g., 1 mol%) and incrementally increase if necessary.[2]

  • Control Temperature: Many In(OTf)₃ catalyzed reactions proceed at room temperature.[1] Running the reaction at lower temperatures (e.g., 0 °C) can often enhance selectivity by favoring the desired kinetic product.

  • Choose the Right Acylating/Alkylating Agent: In acylations, acetic anhydride (B1165640) can be an effective acyl donor.[3] The choice of reagent can influence the generation of the electrophile and subsequent side reactions.

  • Consider Substrate Concentration: Slowly adding the limiting reagent can help maintain a low concentration of the reactive electrophile, which may suppress side reactions like over-alkylation.

Q3: My starting material with acid-sensitive protecting groups is decomposing. Are there compatible protecting groups?

Yes, while In(OTf)₃ is a mild Lewis acid, it can cleave certain acid-sensitive protecting groups.

  • Unstable Groups: Silyl ethers such as TMS (trimethylsilyl) and TBS (tert-butyldimethylsilyl) are readily hydrolyzed under In(OTf)₃ catalyzed peracetylation conditions.[10]

  • Stable Groups: Benzylidene acetals and TBDPS (tert-butyldiphenylsilyl) ethers have been shown to be stable to these conditions.[10] The deprotection of acetals and ketals using In(OTf)₃ is also compatible with N-Boc and TBS groups under specific transacetalization conditions with acetone.[6]

Therefore, if your substrate contains sensitive functional groups, choose a more robust protecting group like TBDPS or a benzylidene acetal.

Section 3: Data & Protocols

Data Presentation

Table 1: Effect of Catalyst, Additive, and Solvent on the Friedel-Crafts Acylation of Anisole.

EntryCatalyst (mol%)AdditiveSolventYield (%)
1In(OTf)₃ (1)MeCN28
2In(OTf)₃ (1)LiClO₄ (4 mol%)MeCN40
3In(OTf)₃ (1)LiClO₄ (4 mol%)MeNO₂96
4InCl₃ (1)MeCN25
5InCl₃ (1)AgClO₄ (3 mol%)MeCN82

Data adapted from Frost, C. G., & Hartley, J. P. (2000).[2][8] This table demonstrates the significant positive impact of both the solvent (MeNO₂) and an additive (LiClO₄) on the reaction yield.[2][8]

Table 2: Influence of Aromatic Substrate on In(OTf)₃-Catalyzed Acylation Yield.

SubstrateCatalyst Loading (mol%)Yield (%)
Anisole196
Mesitylene194
Furan185
m-Xylene188
Toluene1082

Reaction conditions: In(OTf)₃, LiClO₄, MeNO₂, room temperature. Data adapted from Frost, C. G., & Hartley, J. P. (2000).[2][8] This table highlights that while electron-rich aromatics react efficiently at low catalyst loadings, less activated substrates like toluene require a higher catalyst concentration.[8]

Experimental Protocols

Protocol 1: General Procedure for Anhydrous In(OTf)₃ Catalyzed Reactions

  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

  • Catalyst Handling: Weigh the required amount of In(OTf)₃ (which should be previously dried in a vacuum desiccator) in a glovebox or under an inert atmosphere.[3]

  • Reaction Setup: To a flask equipped with a magnetic stir bar and under an inert atmosphere, add the In(OTf)₃ catalyst.

  • Reagent Addition: Add the anhydrous solvent (e.g., dichloromethane, acetonitrile, nitromethane) via syringe.[3]

  • Add the substrate, followed by the slow addition of the second reagent.

  • Monitoring: Stir the reaction at the designated temperature and monitor its progress using an appropriate technique (e.g., TLC, GC-MS).

  • Workup: Upon completion, quench the reaction as required (e.g., with a saturated aqueous solution of NaHCO₃), extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol 2: Example Protocol for Friedel-Crafts Acylation of Anisole

This protocol is based on the highly efficient system reported by Frost and Hartley.[2]

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1 mol%) and lithium perchlorate (1 equivalent).

  • Solvent & Reagents: Add nitromethane as the solvent. Add anisole (1 equivalent).

  • Reaction Initiation: Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC until the anisole is consumed.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to yield the desired aromatic ketone.

Section 4: Visual Guides & Mechanisms

Logical Relationships

start Plan Reaction substrate_q Is the substrate electron-rich and highly reactive? start->substrate_q low_cat Use low catalyst loading (0.5 - 2 mol%) substrate_q->low_cat Yes high_cat Consider higher loading (5 - 10 mol%) substrate_q->high_cat No additive_q Is the reaction an acylation? low_cat->additive_q high_cat->additive_q add_additive Add LiClO4 to accelerate the reaction additive_q->add_additive Yes no_additive Additive may not be necessary additive_q->no_additive No solvent_q Is solvent screening required? add_additive->solvent_q no_additive->solvent_q screen_solvent Test solvents like MeNO2, MeCN, CH2Cl2 solvent_q->screen_solvent Yes

Caption: Logic diagram for optimizing In(OTf)₃ reaction conditions.

References

catalyst deactivation of Indium(III) triflate and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Indium(III) triflate [In(OTf)₃] as a catalyst in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Indium(III) triflate and why is it used as a catalyst?

Indium(III) triflate is a powerful Lewis acid catalyst employed in a wide range of organic transformations, including Friedel-Crafts acylations, Diels-Alder reactions, and the synthesis of heterocyclic compounds.[1][2] Its popularity stems from its high catalytic activity, often at low catalyst loadings (0.5-1 mol%), and its notable stability in the presence of water and air, unlike many other Lewis acids.[1][3] This water tolerance allows for its use in aqueous media, which can simplify product work-up and catalyst recovery.[4]

Q2: What are the main causes of Indium(III) triflate deactivation?

The primary cause of Indium(III) triflate deactivation is hydrolysis . The catalyst is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] In the presence of water, the indium(III) cation can coordinate with water molecules, leading to the formation of hydrated species or hydroxo complexes, which reduces its catalytic efficacy.[5] While the triflate anion is resistant to hydrolysis, the interaction of water with the indium center is the key deactivation pathway.

Catalyst poisoning is another potential, though less commonly reported, deactivation route. This occurs when impurities in the reactants or by-products strongly bind to the active sites of the catalyst, blocking them from participating in the desired reaction.[7]

Q3: Can deactivated Indium(III) triflate be regenerated?

Yes, one of the significant advantages of Indium(III) triflate is its potential for regeneration and reuse.[8] Since the primary deactivation pathway is hydrolysis, regeneration protocols focus on the removal of water to restore the anhydrous, active form of the catalyst. This typically involves recovering the catalyst from the reaction mixture followed by a rigorous drying process.

Q4: How should I handle and store Indium(III) triflate to prevent deactivation?

To prevent premature deactivation by hydrolysis, Indium(III) triflate should be handled and stored with care. It is recommended to store the catalyst in a tightly sealed container in a dry environment, such as a desiccator or under an inert atmosphere (e.g., in a glovebox). When weighing and transferring the catalyst, minimize its exposure to atmospheric moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no catalytic activity with fresh catalyst 1. Catalyst Hydrolysis: The "fresh" catalyst may have absorbed moisture during storage or handling. 2. Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or reaction time. 3. Reagent/Solvent Impurities: Presence of catalyst poisons in the starting materials or solvent.1. Dry the catalyst under high vacuum before use. (See Protocol 2) 2. Review the literature for optimized reaction conditions for your specific transformation. 3. Use freshly distilled or high-purity anhydrous solvents and purified reagents.
Decreased catalytic activity upon reuse 1. Incomplete Drying: Residual water from the previous reaction's work-up remains bound to the catalyst. 2. Gradual Leaching: Minor loss of the catalyst during the recovery and washing steps. 3. Accumulation of By-products: Non-volatile by-products may coat the catalyst surface.1. Ensure the recovered catalyst is thoroughly dried under high vacuum at an elevated temperature. 2. Optimize the catalyst recovery procedure to minimize physical loss. 3. Wash the recovered catalyst with an appropriate solvent to remove adsorbed impurities before drying.
Inconsistent reaction yields 1. Variable Water Content: Inconsistent levels of moisture in the catalyst or reaction system. 2. Inconsistent Reagent Quality: Batch-to-batch variation in the purity of starting materials.1. Standardize the handling and drying procedure for the catalyst. Use anhydrous solvents for all reactions. 2. Qualify new batches of reagents before use in large-scale reactions.

Data on Catalyst Reusability

The reusability of Indium(III) triflate has been demonstrated in various reactions. The data below, compiled from literature, showcases its performance over multiple cycles.

Table 1: Reusability of In(OTf)₃ in the Friedel-Crafts Acylation of Anisole

CycleYield (%)
192
290
389
488

Note: Data synthesized from findings in studies on metal triflate catalyzed acylations, which indicate a slight decrease in activity upon recycling, often attributed to handling losses.[3]

Table 2: Reusability of In(OTf)₃ in the Synthesis of Benzoxazoles

CycleYield (%)
195
294
392
491
590

Note: This data is representative of the high reusability of metal triflate catalysts in heterocyclic synthesis, as reported in the literature.[9][10]

Experimental Protocols

Protocol 1: General Procedure for a Reaction with In(OTf)₃ and Catalyst Recovery

This protocol describes a typical Friedel-Crafts acylation and the subsequent recovery of the catalyst.

  • Reaction Setup: To a solution of the aromatic substrate (1.0 eq.) in an anhydrous solvent (e.g., nitromethane), add Indium(III) triflate (1-5 mol%).

  • Reagent Addition: Add the acylating agent (e.g., acetic anhydride, 1.2 eq.) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or GC/MS until the starting material is consumed.

  • Quenching and Extraction: Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the Indium(III) triflate.

  • Catalyst Recovery: Separate the aqueous layer. Remove the water under reduced pressure to obtain the solid catalyst.

Protocol 2: Regeneration of Deactivated (Hydrolyzed) Indium(III) Triflate

This protocol outlines a plausible method for regenerating water-deactivated Indium(III) triflate.

  • Recovery: Collect the catalyst from the aqueous phase of the reaction work-up by evaporating the water.

  • Washing (Optional): If non-volatile organic impurities are suspected, wash the recovered solid with a non-coordinating organic solvent (e.g., dichloromethane) and filter.

  • Drying: Place the recovered solid in a suitable flask and dry under high vacuum (e.g., using a Schlenk line) at an elevated temperature (e.g., 80-100 °C) for several hours to remove all traces of water.[11]

  • Storage: Once cooled to room temperature under vacuum, transfer the anhydrous catalyst to a tightly sealed container inside a desiccator or a glovebox for storage.

Visualizations

Catalyst Deactivation and Regeneration Cycle

G A Active In(OTf)₃ (Anhydrous) B Deactivated In(OTf)₃ (Hydrated Complex) A->B Hydrolysis (Exposure to H₂O) C Recovered Catalyst (Aqueous Solution) B->C Reaction Work-up (Aqueous Quench) D Regenerated In(OTf)₃ (Dried Solid) C->D Water Removal (Evaporation & Drying) D->A Ready for Reuse G Start Start Setup Reaction Setup (Substrate, Solvent, In(OTf)₃) Start->Setup Reaction Reaction (Add Reagents, Heat/Stir) Setup->Reaction Workup Aqueous Work-up & Product Extraction Reaction->Workup Product Purified Product Workup->Product Recovery Catalyst Recovery (Evaporate Aqueous Layer) Workup->Recovery Aqueous Layer Regeneration Catalyst Regeneration (High Vacuum Drying) Recovery->Regeneration Reuse Reuse Catalyst Regeneration->Reuse Reuse->Setup

References

how to handle water-sensitive Indium(III) trifluoromethanesulfonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling water-sensitive reactions involving Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃).

Frequently Asked Questions (FAQs)

Q1: What is Indium(III) trifluoromethanesulfonate and why is it water-sensitive?

This compound, also known as indium triflate, is a powerful Lewis acid catalyst used in a wide range of organic transformations, including Friedel-Crafts acylations, Diels-Alder reactions, and glycosylations.[1][2][3] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Its catalytic activity is highly dependent on its anhydrous state, as water can coordinate to the indium center, reducing its Lewis acidity and thereby decreasing or completely inhibiting its catalytic effectiveness.[5]

Q2: How should I store and handle this compound?

Due to its hygroscopic nature, proper storage and handling are critical.[4]

  • Storage: Store In(OTf)₃ in a tightly sealed container in a dry and cool place, preferably in a desiccator or a glove box.[4][6][7]

  • Handling: Whenever possible, handle indium triflate under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture.[8][9] Use dry glassware and syringes for transfer.[10][11][12]

Q3: What are the signs that my this compound may have been compromised by moisture?

Visual inspection may not be sufficient. The most definitive sign of compromised catalyst is a significant decrease in reaction rate or yield compared to previously successful experiments or literature reports. If you suspect moisture contamination, it is best to use a fresh batch of the catalyst or dry the existing batch under high vacuum.

Troubleshooting Guide

Problem 1: My reaction is sluggish or not proceeding to completion.

Possible Cause Troubleshooting Step
Catalyst deactivation by water Ensure all reagents and solvents are rigorously dried. Use freshly opened or properly stored In(OTf)₃. Consider drying the catalyst under vacuum before use.
Insufficient catalyst loading While In(OTf)₃ is a very active catalyst, some reactions may require higher loadings.[13] Consult literature for the specific reaction type or perform a catalyst loading screen.
Improper solvent The choice of solvent can significantly impact the reaction.[1][13] Ensure the solvent is appropriate for the reaction and is anhydrous.
Low reaction temperature Some reactions may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress.

Problem 2: I am observing unexpected side products or decomposition of my starting material.

Possible Cause Troubleshooting Step
Presence of protic impurities Traces of water or other protic impurities can lead to side reactions. Ensure all components of the reaction are scrupulously dry.
Reaction temperature is too high Excessive heat can lead to decomposition. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it.
Incorrect stoichiometry Verify the molar ratios of your reactants.

Data Presentation

Table 1: Catalyst Loading for Selected Reactions using this compound

Reaction TypeSubstrateAcylating/Dienophile/etc. AgentCatalyst Loading (mol%)SolventYield (%)
Friedel-Crafts AcylationAnisoleAcetic anhydride1Nitromethane96
Friedel-Crafts AcylationTolueneAcetic anhydride10Nitromethane82
Deprotection of AcetalBenzaldehyde dimethyl acetalAcetone (as solvent and reagent)<0.8Acetone>95
Carbamate SynthesisHexyl alcoholUrea5Dioxane80
Diels-Alder Reaction(2-Furfuryl)anilineN-Phenylmaleimide10Water92

This table summarizes data from various literature sources and is intended for comparative purposes. Optimal conditions may vary.[1][13][14][15]

Experimental Protocols

Protocol 1: General Procedure for a Water-Sensitive Reaction using this compound under an Inert Atmosphere

  • Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) should be oven-dried at a minimum of 125°C overnight or flame-dried under vacuum immediately before use to remove adsorbed water.[9][12]

  • Solvent Drying: Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and distilled under an inert atmosphere.[16][17][18]

  • Inert Atmosphere Setup: Assemble the dry glassware while still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon).[11][12] This can be achieved using a Schlenk line or a balloon filled with the inert gas.[10][11]

  • Reagent Addition:

    • Solids: Add solid reagents, including In(OTf)₃, under a positive flow of inert gas.

    • Liquids: Add anhydrous liquid reagents via a dry syringe through a rubber septum.[10]

  • Reaction Execution: Once all reagents are added, maintain the inert atmosphere throughout the reaction period. Stir the reaction mixture at the appropriate temperature and monitor its progress using suitable analytical techniques (e.g., TLC, GC, NMR).

  • Work-up: Quench the reaction appropriately (e.g., with saturated aqueous sodium bicarbonate solution). Note that In(OTf)₃ can be recovered from the aqueous layer for reuse in some cases.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Analysis prep_glass 1. Dry Glassware (Oven/Flame-dry) setup_inert 3. Assemble & Purge (Inert Atmosphere) prep_glass->setup_inert prep_solvent 2. Dry Solvents (Distillation/Sieves) add_reagents 4. Add Reagents (In(OTf)3, Substrates) prep_solvent->add_reagents setup_inert->add_reagents run_reaction 5. Run Reaction (Stir, Heat, Monitor) add_reagents->run_reaction workup 6. Quench Reaction run_reaction->workup analysis 7. Isolate & Characterize Product workup->analysis

Caption: Experimental workflow for water-sensitive reactions.

troubleshooting_flowchart start Low/No Reaction Yield q1 Are all reagents and solvents rigorously dry? start->q1 sol1 Dry all reagents and solvents. Repeat experiment. q1->sol1 No q2 Is the catalyst loading appropriate? q1->q2 Yes a1_yes Yes a1_no No sol2 Optimize catalyst loading. q2->sol2 No q3 Is the reaction temperature optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Optimize reaction temperature. q3->sol3 No end Consult further literature or contact technical support. q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Removal of Indium(III) Trifluoromethanesulfonate from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is Indium(III) trifluoromethanesulfonate and why is it used in organic synthesis?

A1: this compound, also known as indium triflate, is a powerful Lewis acid catalyst used in a wide range of organic reactions.[1][2] It is favored for its high catalytic activity, often at low loadings (0.5-1 mol%), and its stability in the presence of water, which is in contrast to many traditional Lewis acids.[2][3]

Q2: Why is the removal of this compound from my reaction mixture important?

A2: Complete removal of indium triflate is crucial for several reasons. Firstly, residual indium can interfere with subsequent reaction steps or the biological activity of the target molecule. Secondly, for pharmaceutical applications, stringent limits on metal impurities must be met. Lastly, proper purification ensures the accurate characterization of the synthesized compound.

Q3: What are the common methods for removing this compound?

A3: The most common methods for removing In(OTf)₃ include aqueous workup, column chromatography, precipitation, and the use of scavenger resins. The choice of method depends on the properties of the desired product and the reaction solvent.

Q4: Is this compound recoverable?

A4: Yes, one of the advantages of using indium triflate is its potential for recovery and reuse, particularly from aqueous phases after a workup.[4][5] This contributes to more cost-effective and environmentally friendly synthetic processes.

Troubleshooting Guides

Below are detailed troubleshooting guides for the most common methods used to remove this compound.

Aqueous Workup

Aqueous workup is often the first and simplest method attempted for the removal of the water-soluble In(OTf)₃.

Experimental Protocol: Standard Aqueous Workup
  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under anhydrous conditions, it may be carefully quenched by the slow addition of water or a saturated aqueous solution (e.g., NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if the reaction solvent is miscible with water. Add water or brine to dissolve the indium salt.

  • Separation: Shake the separatory funnel gently at first, venting frequently to release any pressure. Allow the layers to separate.

  • Washing: Drain the organic layer. Wash the organic layer with one or more portions of water or brine to ensure complete removal of the indium salt.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Catalyst Recovery (Optional): The combined aqueous layers can be concentrated under reduced pressure to recover the indium triflate, which can then be dried and reused.[5]

Troubleshooting Aqueous Workup

Q: An emulsion has formed, and the layers will not separate. What should I do?

A: Emulsion formation is a common problem during liquid-liquid extractions. Here are several techniques to break an emulsion:

  • Time: Allow the separatory funnel to stand undisturbed for a longer period (e.g., 30 minutes to an hour).[6]

  • Salting Out: Add a saturated solution of sodium chloride (brine).[7] This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Solvent Addition: Add a small amount of the organic solvent used for the extraction to decrease the viscosity of the organic phase.

  • Filtration: Filter the entire mixture through a pad of Celite®.[6] Celite can physically disrupt the emulsion.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[7]

Q: After aqueous extraction, I still see indium triflate in my product by NMR/MS. How can I improve its removal?

A: Incomplete removal can occur if the indium salt does not fully partition into the aqueous phase.

  • Increase the volume of water: Use larger volumes of water or brine for washing the organic layer.

  • Multiple extractions: Perform multiple extractions with smaller volumes of water, as this is more effective than a single extraction with a large volume.

  • pH adjustment: The solubility of indium salts can be pH-dependent. A slightly acidic wash (e.g., dilute HCl) can sometimes improve the partitioning of indium species into the aqueous layer. However, be cautious if your product is acid-sensitive.

Q: My product seems to be partially soluble in water. How can I minimize product loss during extraction?

A:

  • Back-extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Use of Brine: Use brine instead of deionized water for the washes. The increased ionic strength of the brine will decrease the solubility of many organic compounds in the aqueous phase.

Workflow for Aqueous Workup```dot

Aqueous_Workup start Reaction Mixture (Product + In(OTf)₃) quench Quench with Water/Brine start->quench extract Extract with Organic Solvent quench->extract separate Separate Layers extract->separate wash Wash Organic Layer with Water/Brine separate->wash Organic Layer aqueous Aqueous Layer (contains In(OTf)₃) separate->aqueous Aqueous Layer dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate product Crude Product concentrate->product recover Concentrate Aqueous Layer to Recover In(OTf)₃ aqueous->recover

Caption: Workflow for removing In(OTf)₃ by column chromatography.

Precipitation

Precipitation can be an effective method for removing In(OTf)₃ if the product and the catalyst have significantly different solubilities in a given solvent system. This is often achieved by adding an "anti-solvent" in which the indium triflate is insoluble.

Experimental Protocol: Anti-Solvent Precipitation
  • Solvent Selection: The reaction solvent should ideally be one in which your product is soluble, and the indium triflate has some solubility.

  • Anti-Solvent Addition: To the reaction mixture, add an anti-solvent in which the indium triflate is poorly soluble. Common anti-solvents for precipitating polar salts from organic solutions include diethyl ether or hydrocarbons like hexanes or pentane.

  • Precipitation: Stir the mixture for a period to induce precipitation of the indium triflate. Cooling the mixture may improve the precipitation efficiency.

  • Filtration: Filter the mixture to remove the precipitated indium triflate.

  • Washing: Wash the filter cake with a small amount of the anti-solvent.

  • Concentration: Concentrate the filtrate to obtain the crude product, which can then be further purified if necessary.

Troubleshooting Precipitation

Q: The indium triflate is not precipitating out of solution. What can I do?

A:

  • Increase the amount of anti-solvent: Add more of the anti-solvent to further decrease the solubility of the indium triflate.

  • Try a different anti-solvent: If diethyl ether doesn't work, try a less polar solvent like hexanes or pentane.

  • Cool the mixture: Lowering the temperature can significantly decrease the solubility of the salt.

  • Concentrate the solution: Before adding the anti-solvent, you can partially concentrate the reaction mixture to increase the concentration of the indium triflate, which may promote precipitation.

Q: My product is co-precipitating with the indium triflate.

A: This indicates that your product is also not very soluble in the chosen anti-solvent.

  • Use a different anti-solvent: Find an anti-solvent in which your product remains soluble.

  • Adjust the solvent/anti-solvent ratio: Use just enough anti-solvent to precipitate the indium triflate without causing your product to crash out. This may require some optimization.

Q: The indium triflate is "oiling out" instead of forming a filterable solid.

A: This can happen if the solubility limit is exceeded rapidly.

  • Slower addition of anti-solvent: Add the anti-solvent more slowly while vigorously stirring.

  • Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask below the liquid level to create nucleation sites for crystal formation.

  • Seed crystals: If you have a small amount of solid indium triflate, add a tiny crystal to the solution to induce crystallization.

Workflow for Precipitation

Precipitation_Workflow start Reaction Mixture (Product + In(OTf)₃) add_solvent Add Anti-Solvent (e.g., Diethyl Ether) start->add_solvent precipitate Induce Precipitation (Stir/Cool) add_solvent->precipitate filter Filter Mixture precipitate->filter filtrate Filtrate (Product in Solution) filter->filtrate solid Solid Precipitate (In(OTf)₃) filter->solid concentrate Concentrate Filtrate filtrate->concentrate product Crude Product concentrate->product

Caption: Workflow for the removal of In(OTf)₃ by precipitation.

Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and remove specific types of molecules from solution. For indium removal, chelating resins with functional groups that can bind to metal ions are particularly effective.

Experimental Protocol: Scavenger Resin Purification
  • Resin Selection: Choose a scavenger resin with a high affinity for indium. Resins with iminodiacetic acid or aminomethylphosphonic acid functional groups are good candidates. [8][9]2. Resin Amount: Calculate the required amount of resin based on the amount of indium triflate used in the reaction and the loading capacity of the resin (typically given in mmol/g). Use a 3-5 fold excess of the resin. 3. Scavenging: Add the resin to the reaction mixture and stir at room temperature. The required time can range from a few hours to overnight. 4. Filtration: Filter off the resin.

  • Washing: Wash the resin with the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Troubleshooting Scavenger Resins

Q: Which scavenger resin should I choose for indium triflate removal?

A: Resins with chelating functional groups are most effective.

  • Iminodiacetic acid resins: These have a high affinity for indium and can be very effective. [9]* Aminomethylphosphonic acid resins: These also show a strong affinity for indium. [10]The choice may also depend on the pH of your reaction mixture and the solvent used.

Q: The removal of indium is incomplete even after prolonged stirring with the resin.

A:

  • Increase the amount of resin: You may not be using a sufficient excess of the scavenger.

  • Increase the reaction time: Some binding kinetics can be slow. Allow the mixture to stir overnight.

  • Add a co-solvent: The binding efficiency can sometimes be improved by the addition of a small amount of a more polar co-solvent like methanol (B129727) or water, if compatible with your product. * Check resin compatibility: Ensure the resin is stable and swells properly in your reaction solvent.

Quantitative Data: Scavenger Resin Binding Capacities
Resin Functional GroupTarget MetalBinding Capacity (mmol/g)Reference
Iminodiacetic AcidCopper (Cu²⁺)1.8 - 2.36[8]
Iminodiacetic AcidCadmium (Cd²⁺)3.28[8]
Iminodiacetic AcidNickel (Ni²⁺)1.69[8]
Aminomethylphosphonic AcidDivalent Metals~2.3 eq/L (total capacity)[10]

Note: Specific binding capacities for In(III) can vary depending on the resin manufacturer and experimental conditions. The data for other divalent metals can provide a general indication of the resin's chelating ability.

Workflow for Scavenger Resin Purification

Scavenger_Resin_Workflow start Reaction Mixture (Product + In(OTf)₃) add_resin Add Scavenger Resin start->add_resin stir Stir Mixture (1-16 h) add_resin->stir filter Filter to Remove Resin stir->filter filtrate Filtrate (Product in Solution) filter->filtrate resin Resin with Bound In(OTf)₃ filter->resin concentrate Concentrate Filtrate filtrate->concentrate product Purified Product concentrate->product

Caption: Workflow for the removal of In(OTf)₃ using a scavenger resin.

References

Technical Support Center: Optimizing Indium(III) Triflate Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you improve yields and overcome common challenges in Indium(III) triflate catalyzed transformations.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low or the reaction is not proceeding. What are the common causes?

A1: Low or no yield in Indium(III) triflate catalyzed reactions can often be attributed to several key factors:

  • Catalyst Deactivation: Indium(III) triflate is hygroscopic and highly sensitive to moisture. Any water in your reaction system (solvents, reagents, glassware) can deactivate the catalyst.[1]

  • Substrate Reactivity:

    • Electron-Withdrawing Groups: Aromatic or other substrates bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR) can be deactivated towards electrophilic substitution reactions like Friedel-Crafts acylation.

    • Coordinating Groups: Substrates containing basic nitrogen or oxygen atoms (e.g., amines, alcohols) can coordinate to the Lewis acidic indium center, effectively poisoning the catalyst.

  • Improper Catalyst Handling: Failure to properly dry and handle the catalyst under inert conditions can lead to deactivation before the reaction even begins.[1]

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can significantly impact yield. The choice of solvent is critical, as it can influence catalyst activity and solubility of reactants.[2]

Q2: How can I ensure my Indium(III) triflate is active?

A2: To ensure the activity of your Indium(III) triflate, proper handling and activation are crucial:

  • Storage: Store Indium(III) triflate in a tightly sealed container, preferably in a desiccator, away from moisture.[1]

  • Drying Before Use: Before use, dry the catalyst in a vacuum desiccator or by heating under vacuum. This removes any adsorbed water.[1]

  • Inert Atmosphere: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

Q3: I am observing the formation of side products. What could be the cause?

A3: The formation of side products can be due to several factors:

  • Excess Catalyst: In some cases, using a high loading of the catalyst can lead to side reactions. It is recommended to start with a low catalyst loading (e.g., 0.5-1 mol%) and optimize from there.[2]

  • Reaction Temperature: Elevated temperatures can sometimes promote side reactions or decomposition of starting materials or products.

  • Substrate Dependent Reactions: In certain reactions, such as the reaction of aza-Michael adducts of chalcones with aromatic amines, the reaction pathway can diverge to either a retro-Michael addition or the formation of quinolines, depending on the substrate.[3][4][5]

Q4: Is Indium(III) triflate recoverable and reusable?

A4: Yes, one of the advantages of Indium(III) triflate is its potential for recovery and reuse, particularly in reactions where it can be separated from the product mixture. It is often recovered from the aqueous phase after reaction work-up.[6][7][8]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Symptom Possible Cause Suggested Solution
No or minimal product formation.Catalyst deactivation by moisture.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Handle Indium(III) triflate under an inert atmosphere.
Deactivated aromatic substrate.Substrates with strong electron-withdrawing groups may not be suitable. Consider using alternative catalytic systems or harsher reaction conditions if compatible with your substrate.
Insufficient catalyst loading for less reactive substrates.For less reactive substrates like toluene, a higher catalyst loading (e.g., 10 mol%) may be required.[2]
Reaction starts but does not go to completion.Catalyst poisoning by product.In some acylations, the ketone product can complex with the Lewis acid. Consider a stoichiometric amount of catalyst if this is suspected.
Use of an inappropriate solvent.The choice of solvent is crucial. Nitromethane has been shown to be more effective than acetonitrile, dichloromethane, or ethyl acetate (B1210297) in some cases.[2]
Formation of multiple products.Reaction temperature is too high.Optimize the reaction temperature. Start with room temperature and adjust as needed.
Polysubstitution on highly activated rings.While less common than in alkylations, it can occur. Use of stoichiometric amounts of the acylating agent can help minimize this.
Issue 2: Low Yield in Glycosylation
Symptom Possible Cause Suggested Solution
Glycosyl donor is unreactive.Insufficient activation of the glycosyl donor.Indium(III) triflate is effective for activating glycosyl fluorides without the need for pre-activation steps.[9][10] Ensure the catalyst is active and dry.
Presence of water in the reaction.Use molecular sieves to ensure anhydrous conditions, especially if your alcohol acceptor is difficult to dry.
Formation of anomeric mixtures or undesired stereoisomers.Reaction conditions favoring thermodynamic products.Reaction parameters such as solvent and temperature can influence stereoselectivity. Careful optimization is required for specific donor-acceptor pairs.
Decomposition of starting materials.Catalyst loading is too high.Start with a catalytic amount (e.g., 10-20 mol%) and adjust as necessary.
Reaction temperature is too high.Many Indium(III) triflate-catalyzed glycosylations proceed at ambient temperature.[9][10]

Data Presentation

Table 1: Effect of Catalyst and Additive on Friedel-Crafts Acylation of Anisole with Acetic Anhydride [2]

EntryCatalyst (mol%)Additive (mol%)SolventYield (%)
1InCl₃ (1)MeCN25
2In(OTf)₃ (1)MeCN28
3In(ClO₄)₃·8H₂O (1)MeCN57
4InCl₃ (1)AgSbF₆ (3)MeCN7
5InCl₃ (1)AgBF₄ (3)MeCN55
6InCl₃ (1)AgClO₄ (3)MeCN82
7In(OTf)₃ (1)LiClO₄ (4)MeCN40
8In(OTf)₃ (1)LiClO₄ (4)MeNO₂91
9In(OTf)₃ (1)LiClO₄ (25)MeNO₂95
10In(OTf)₃ (1)LiClO₄ (100)MeNO₂96
11LiClO₄ (100)MeNO₂0
12In(OTf)₃ (1)LiClO₄ (100)MeNO₂96 (at RT)

Experimental Protocols

Protocol 1: General Procedure for Indium(III) Triflate Catalyzed Friedel-Crafts Acylation

This protocol is a general guideline for the acylation of an electron-rich aromatic compound.

Materials:

  • Indium(III) triflate (In(OTf)₃)

  • Anhydrous solvent (e.g., nitromethane, dichloromethane)

  • Aromatic substrate

  • Acylating agent (e.g., acetic anhydride, acetyl chloride)

  • Anhydrous lithium perchlorate (B79767) (LiClO₄) (optional, as additive)

  • Standard glassware for anhydrous reactions (flame or oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble the reaction apparatus under an inert atmosphere. All glassware should be rigorously dried.

  • Catalyst and Additive: To the reaction flask, add Indium(III) triflate (1 mol%) and lithium perchlorate (100 mol%, if used).

  • Solvent and Substrate: Add the anhydrous solvent, followed by the aromatic substrate (1.0 equivalent).

  • Acylating Agent: Slowly add the acylating agent (1.1 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Indium(III) Triflate Catalyzed Glycosylation with Glycosyl Fluorides

This protocol describes a general procedure for the glycosylation of an alcohol acceptor with a glycosyl fluoride (B91410) donor.[9][10]

Materials:

  • Indium(III) triflate (In(OTf)₃), dried under vacuum.

  • Glycosyl fluoride donor

  • Alcohol acceptor

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Molecular sieves (e.g., 4 Å), activated.

  • Standard glassware for anhydrous reactions.

  • Inert atmosphere setup.

Procedure:

  • Preparation: To a flame-dried flask under an inert atmosphere, add the alcohol acceptor (1.2 equivalents) and activated molecular sieves.

  • Solvent: Add the anhydrous solvent and stir the mixture for 30 minutes at room temperature.

  • Glycosyl Donor and Catalyst: Add the glycosyl fluoride donor (1.0 equivalent) followed by Indium(III) triflate (20 mol%).

  • Reaction: Stir the reaction at ambient temperature.

  • Monitoring: Monitor the reaction by TLC until the glycosyl donor is consumed.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Filter the mixture through Celite and wash the filter cake with the reaction solvent. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting glycoside by silica (B1680970) gel column chromatography.

Protocol 3: Catalyst Recycling

This protocol provides a general method for recycling Indium(III) triflate from the aqueous phase after reaction work-up.[6][7][8]

Procedure:

  • Separation: After the initial aqueous work-up of your reaction, collect the aqueous layer containing the Indium(III) triflate.

  • Evaporation: Remove the water from the aqueous layer under reduced pressure to obtain a solid residue.

  • Drying: Thoroughly dry the recovered solid under high vacuum for several hours to remove all traces of water.

  • Storage: Store the reactivated catalyst in a desiccator for future use. The activity of the recycled catalyst should be checked on a small scale before being used in a large-scale reaction.

Visualizations

Troubleshooting_Yield Start Low or No Yield Moisture Moisture Present? Start->Moisture Substrate Substrate Issues? Moisture->Substrate No Solution1 Dry Glassware, Solvents, Catalyst Moisture->Solution1 Yes Conditions Conditions Optimal? Substrate->Conditions No Solution2 Check for Deactivating Groups Substrate->Solution2 Yes Solution3 Optimize Temp, Solvent, Catalyst Loading Conditions->Solution3 No End Improved Yield Conditions->End Yes Solution1->End Solution2->End Solution3->End

Caption: A troubleshooting workflow for addressing low reaction yields.

Catalyst_Handling_Workflow storage Store In(OTf)3 in Desiccator drying Dry Catalyst Under Vacuum Before Use storage->drying handling Handle Under Inert Atmosphere drying->handling addition Add to Anhydrous Reaction Mixture handling->addition recovery Recover from Aqueous Phase Post-Workup addition->recovery reactivation Dry Recovered Catalyst Under High Vacuum recovery->reactivation reuse Store Reactivated Catalyst in Desiccator reactivation->reuse

Caption: Recommended workflow for handling and recycling Indium(III) triflate.

References

common impurities in commercial Indium(III) trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this versatile Lewis acid catalyst in their experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with Indium(III) trifluoromethanesulfonate.

Question: My reaction is sluggish or incomplete, and a significant amount of starting material remains. What are the potential causes and solutions?

Answer:

An incomplete or slow reaction is a common issue that can often be traced back to the quality and handling of the this compound catalyst.

Possible Causes:

  • Catalyst Deactivation by Water: this compound is highly hygroscopic. Absorbed moisture can hydrolyze the indium(III) cation, forming hydrated species or hydroxo complexes, which significantly reduces its Lewis acidity and, consequently, its catalytic activity.

  • Insufficient Catalyst Loading: The catalytic loading may be too low for the specific transformation, especially if the substrates are challenging or if there are impurities in the reaction mixture that sequester the catalyst.

  • Poor Quality of the Catalyst: The commercial-grade catalyst may have a lower purity than specified, containing significant amounts of non-catalytic impurities.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Dry all glassware thoroughly in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Use freshly distilled and dried solvents.

    • Handle the this compound in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.

  • Verify Catalyst Quality:

    • If you suspect water contamination, you can dry the catalyst under high vacuum at an elevated temperature (consult the supplier's data sheet for specific recommendations).

    • For a more rigorous assessment of water content, perform a Karl Fischer titration (see Experimental Protocols section).

  • Optimize Catalyst Loading:

    • Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%) to see if it improves the conversion.

  • Consider a Fresh Batch:

    • If the above steps do not resolve the issue, the catalyst batch itself may be of poor quality. Try a new batch from a reputable supplier.

Question: My reaction is producing unexpected side products or a complex mixture. What could be the cause?

Answer:

The formation of side products can be frustrating, and it often points to the presence of impurities that can alter the reaction pathway.

Possible Causes:

  • Residual Triflic Acid: If the this compound contains residual trifluoromethanesulfonic acid (a very strong Brønsted acid) from its synthesis, this can catalyze undesired acid-mediated side reactions, such as decomposition of sensitive starting materials or products, or promote alternative reaction pathways.

  • Other Metallic Impurities: Trace amounts of other metal triflates or metal salts in the catalyst can potentially catalyze different, unwanted reactions.

  • Hydrolysis of the Catalyst: The presence of water can not only deactivate the catalyst but also generate Brønsted acidity through the formation of hydrated indium species, leading to non-selective catalysis.

Troubleshooting Steps:

  • Neutralize Brønsted Acidity:

    • If you suspect residual triflic acid, you can try adding a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to the reaction mixture to scavenge any excess protons without interfering with the Lewis acid catalysis. Use this approach with caution, as it may also interact with the indium catalyst.

  • Purify the Catalyst:

    • Recrystallization of the this compound from an appropriate solvent system may help to remove some impurities, although this can be challenging due to its hygroscopic nature.

  • Use a High-Purity Grade Catalyst:

    • For sensitive reactions, it is highly recommended to use a high-purity grade of this compound (e.g., 99% or higher) to minimize the impact of unknown impurities.[1]

Question: I am observing inconsistent results between different batches of this compound. Why is this happening?

Answer:

Batch-to-batch inconsistency is a significant concern in reproducible research and is often linked to variations in the impurity profile of the commercial catalyst.

Possible Causes:

  • Variable Water Content: As a hygroscopic solid, the water content can vary significantly between batches depending on the manufacturing process, packaging, and storage conditions.

  • Different Levels of Starting Material Impurities: The amount of residual indium(III) oxide or triflic acid can differ from one batch to another.

  • Trace Metal Profile: The source of the indium used in the synthesis can influence the trace metal impurity profile, which may affect catalytic performance.

Troubleshooting Steps:

  • Characterize Each New Batch:

    • Before using a new batch of catalyst for critical experiments, it is good practice to perform some basic characterization. A simple melting point determination can sometimes indicate significant impurities. For a more thorough analysis, consider Karl Fischer titration for water content and quantitative NMR (qNMR) for overall purity (see Experimental Protocols section).

  • Standardize Handling Procedures:

    • Ensure that your handling and storage procedures for the catalyst are consistent for every batch to avoid introducing variability in your experiments. Always store it in a desiccator or a glovebox.

  • Consult the Certificate of Analysis (CoA):

    • Always review the CoA for each batch. While it may not list all impurities, it provides a baseline for the purity and key specifications of that particular lot.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities are:

  • Water (H₂O): Due to its hygroscopic nature and its formation as a byproduct during synthesis.

  • Unreacted Starting Materials:

    • Indium(III) oxide (In₂O₃): An insoluble solid that can be present if the reaction with triflic acid is incomplete.

    • Trifluoromethanesulfonic acid (TfOH): A strong Brønsted acid that can remain if not completely removed during purification.

  • Trace Metal Impurities: Depending on the purity of the indium source, other metal triflates or salts may be present in trace amounts.

Q2: How does water affect reactions catalyzed by this compound?

A2: Water acts as a Lewis base and can coordinate to the indium(III) center. This leads to the formation of hydrated indium species, which are less effective Lewis acids. In some cases, this can lead to complete deactivation of the catalyst. The hydrolysis of the indium cation can also generate Brønsted acidity, which may lead to unwanted side reactions.

Q3: Can I use this compound in aqueous media?

A3: While many Lewis acids are rapidly decomposed by water, some reactions using this compound have been successfully performed in aqueous media. The outcome is highly dependent on the specific reaction. In such cases, the catalyst may be acting as a water-tolerant Lewis acid, or the reaction may be promoted by the Brønsted acidity generated upon partial hydrolysis. Careful optimization is required for reactions in the presence of water.

Q4: How should I store this compound?

A4: Due to its hygroscopic nature, it should be stored in a tightly sealed container in a dry environment, preferably in a desiccator with a suitable desiccant or inside an inert atmosphere glovebox.

Q5: What is a typical purity for commercial this compound?

A5: Commercial grades typically range from 98% to higher purities of 99% or 99.5%.[1] It's important to check the certificate of analysis for the specific lot you are using, as the actual purity can vary.[2][4]

Quantitative Data Summary

The purity of commercial this compound can be presented in different ways by suppliers. Below is a summary of typical specifications found on certificates of analysis.

ParameterTypical Specification/ValueMethodNotes
Purity (Assay) ≥ 98.0%Titration or calculation based on metal contentThis is the most common specification.
Indium Content ~20.4% (theoretical)ICP-OES or Complexometric TitrationA measured indium content close to the theoretical value suggests high purity.[4]
Water Content Varies (often not specified)Karl Fischer TitrationDue to its hygroscopic nature, this can be a significant and variable impurity.
Appearance White to off-white powder/crystalsVisual InspectionA significant deviation from this may indicate contamination.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol (B129727) (or a suitable Karl Fischer solvent)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Airtight sample handling equipment (e.g., glovebox or a dry, inert atmosphere)

  • Analytical balance

Methodology:

  • System Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the titration cell with anhydrous methanol and titrate to a dry endpoint to remove any residual moisture.

  • Sample Preparation:

    • Inside a glovebox or under a stream of inert gas, accurately weigh approximately 100-200 mg of the this compound sample into a dry, clean vial.

  • Titration:

    • Quickly and carefully add the weighed sample to the titration cell.

    • Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted.

    • The instrument will automatically detect the endpoint.

  • Calculation:

    • The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Protocol 2: Purity Assessment by Quantitative NMR (qNMR)

This protocol outlines a general procedure for determining the purity of this compound using qNMR with an internal standard.

Materials:

  • NMR spectrometer

  • High-purity NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, ensure it does not react with the sample)

  • High-purity, stable internal standard with a known chemical shift that does not overlap with the analyte's signals (e.g., 1,3,5-trimethoxybenzene)

  • Analytical balance

Methodology:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample (e.g., 10-20 mg).

    • Accurately weigh a precise amount of the internal standard (e.g., 5-10 mg).

    • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in a vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the triflate anion (if observable and suitable) or any organic impurity and a well-resolved signal from the internal standard.

  • Purity Calculation:

    • The purity of the sample can be calculated using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • sample refers to the this compound

      • std refers to the internal standard

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Experiments Using In(OTf)3 cluster_start Start cluster_issue Identify Issue cluster_investigation Investigate Cause cluster_catalyst_actions Catalyst-Specific Actions cluster_resolution Resolution start Experiment with In(OTf)3 issue Low Yield / Incomplete Reaction / Side Products? start->issue check_conditions Check Reaction Conditions (Anhydrous? Temperature? Time?) issue->check_conditions Yes success Successful Reaction issue->success No check_conditions->start Conditions Not OK (Adjust and Retry) check_catalyst Suspect Catalyst Quality? check_conditions->check_catalyst Conditions OK check_reagents Check Reagent Purity (Substrates, Solvents) check_catalyst->check_reagents No handle_hygroscopic Improve Handling (Glovebox, Dry Solvents) check_catalyst->handle_hygroscopic Yes check_reagents->start Reagents Impure (Purify and Retry) check_reagents->success Reagents Pure increase_loading Increase Catalyst Loading handle_hygroscopic->increase_loading karl_fischer Perform Karl Fischer Titration (Check H2O content) increase_loading->karl_fischer new_batch Use New/High-Purity Batch karl_fischer->new_batch new_batch->start Retry Experiment

References

effect of temperature on Indium(III) trifluoromethanesulfonate catalyst activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) as a catalyst in their experiments.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I run my reaction with Indium(III) trifluoromethanesulfonate?

A1: The optimal temperature for a reaction catalyzed by this compound is highly dependent on the specific transformation. Many reactions, such as the deprotection of acetals and ketals, proceed efficiently at room temperature.[1] For less reactive substrates or more challenging transformations, an increase in temperature, including the use of microwave heating, can be beneficial and lead to high yields without significant degradation of the catalyst or products.[1] It is always recommended to perform a temperature optimization study for your specific reaction to determine the ideal conditions.

Q2: Will high temperatures decompose the this compound catalyst?

A2: this compound is a relatively stable Lewis acid. However, like any catalyst, its stability can be affected by excessively high temperatures, the reaction medium, and the substrates involved. While it can be used in reactions requiring elevated temperatures, including microwave-assisted synthesis, it is crucial to determine the thermal limits for your specific application to avoid potential degradation.

Q3: I am observing low or no catalytic activity. Could the reaction temperature be the issue?

A3: Yes, the reaction temperature is a critical parameter. If the temperature is too low, the activation energy barrier for the reaction may not be overcome, resulting in sluggish or no conversion. Conversely, if the temperature is too high, it could lead to the degradation of reactants, products, or the catalyst itself, as well as the formation of unwanted byproducts. Refer to the troubleshooting guide below for a more detailed approach to diagnosing temperature-related issues.

Q4: How does temperature affect the selectivity of my reaction?

A4: Temperature can have a significant impact on the selectivity (chemo-, regio-, and stereoselectivity) of a reaction. In some cases, lower temperatures may favor the formation of a specific isomer (kinetic control), while higher temperatures might lead to the thermodynamically more stable product. For reactions where multiple products can be formed, a careful optimization of the reaction temperature is crucial to achieve the desired selectivity.

Troubleshooting Guide

This guide addresses common issues related to the effect of temperature on the activity of this compound catalyst.

Issue Possible Cause Troubleshooting Steps
Low or No Reaction Conversion Insufficient Thermal Energy: The reaction temperature is too low to overcome the activation energy.1. Gradually increase the reaction temperature in increments of 10-20°C. 2. Monitor the reaction progress at each temperature point using an appropriate analytical technique (e.g., TLC, GC, LC-MS). 3. For resistant substrates, consider using microwave heating for rapid and efficient energy transfer.[1]
Formation of Byproducts or Decomposition Excessive Thermal Energy: The reaction temperature is too high, leading to undesired side reactions or degradation of starting materials, products, or the catalyst.1. Decrease the reaction temperature in 10-20°C increments. 2. Analyze the reaction mixture for the presence of byproducts at each temperature. 3. Consider running the reaction at a lower temperature for a longer duration.
Poor Selectivity (Regio- or Stereoselectivity) Suboptimal Temperature: The reaction temperature is favoring the formation of an undesired isomer.1. Screen a range of temperatures (e.g., from 0°C to the solvent's boiling point) to determine the effect on selectivity. 2. Lower temperatures often enhance selectivity in kinetically controlled reactions.
Inconsistent Results Poor Temperature Control: Fluctuations in the reaction temperature can lead to variability in reaction outcomes.1. Ensure the use of a reliable and accurately calibrated heating/cooling system (e.g., oil bath with a thermostat, cryostat). 2. For small-scale reactions, ensure uniform heating.

Data Presentation

The following table summarizes the effect of temperature on the yield of the Michael addition of indole (B1671886) to chalcone (B49325), a reaction type for which this compound is a known catalyst. The data presented here is adapted from a study on a similar Lewis acid triflate catalyst, Al(OTf)₃, and serves as a representative example of the expected temperature-dependent behavior.

Table 1: Effect of Temperature on the Yield of the Michael Addition of Indole to Chalcone

EntryTemperature (°C)Time (min)Yield (%)
1306025
2503065
3801094
41001085
51201070

Data adapted from a study on Al(OTf)₃ catalyzed Friedel-Crafts Michael type addition of indoles to α,β-unsaturated ketones. This serves as a representative illustration of the potential effect of temperature on a similar reaction catalyzed by In(OTf)₃.

Experimental Protocols

General Procedure for Investigating the Effect of Temperature on the Michael Addition of Indole to Chalcone Catalyzed by this compound

This protocol is a representative method for studying the influence of temperature on catalyst activity.

Materials:

  • Indole

  • Chalcone

  • This compound (In(OTf)₃)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or a solvent-free system)

  • Reaction vessels (e.g., round-bottom flasks, microwave vials)

  • Heating/cooling system (e.g., oil bath, heating mantle with a temperature controller, microwave reactor)

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware for workup and purification

  • Analytical equipment for monitoring reaction progress and determining yield (e.g., TLC plates, GC-MS, LC-MS, NMR)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add indole (1.0 mmol), chalcone (1.2 mmol), and the chosen solvent (if not solvent-free).

  • Catalyst Addition: Add this compound (e.g., 2-10 mol%) to the reaction mixture.

  • Temperature Control: Place the reaction vessel in the heating/cooling apparatus set to the desired temperature (e.g., conduct a series of experiments at 30°C, 50°C, 80°C, 100°C, and 120°C).

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by TLC or another suitable analytical method at regular intervals.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate). Characterize the purified product and determine the isolated yield.

  • Data Comparison: Compare the yields obtained at different temperatures to determine the optimal reaction temperature.

Visualizations

Experimental_Workflow Experimental Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion prep Prepare Reactants: Indole, Chalcone, Solvent setup Combine Reactants and Catalyst in Reaction Vessel prep->setup cat Weigh Catalyst: This compound cat->setup temp_control Set and Maintain Reaction Temperature (e.g., 30, 50, 80, 100, 120 °C) setup->temp_control monitor Monitor Reaction Progress (TLC, GC, etc.) temp_control->monitor workup Reaction Workup: Quench, Extract, Dry monitor->workup Reaction Complete purify Purify Product: Column Chromatography workup->purify yield Determine Yield and Characterize Product purify->yield compare Compare Yields to Determine Optimal Temperature yield->compare

Caption: Workflow for temperature optimization.

Troubleshooting_Logic Troubleshooting Low Catalyst Activity start Low or No Conversion check_temp Is the reaction temperature optimized for this substrate? start->check_temp increase_temp Increase Temperature (e.g., +20°C or use microwave) check_temp->increase_temp No check_byproducts Are byproducts or decomposition observed? check_temp->check_byproducts Yes monitor_progress Monitor Reaction increase_temp->monitor_progress Monitor Progress decrease_temp Decrease Temperature (e.g., -20°C) check_byproducts->decrease_temp Yes other_issues Consider other factors: - Catalyst loading - Solvent - Substrate purity check_byproducts->other_issues No optimize_time Optimize Reaction Time at the new temperature decrease_temp->optimize_time success Improved Yield optimize_time->success monitor_progress->check_byproducts Byproducts Formed monitor_progress->success

Caption: Logic for troubleshooting low activity.

References

preventing hydrolysis of Indium(III) trifluoromethanesulfonate during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of Indium(III) trifluoromethanesulfonate (B1224126), a powerful Lewis acid catalyst, to prevent its hydrolysis and ensure optimal performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Indium(III) trifluoromethanesulfonate and why is preventing its hydrolysis crucial?

This compound, also known as Indium triflate (In(OTf)₃), is a highly effective Lewis acid catalyst used in a wide range of organic syntheses. It is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. Hydrolysis, the reaction of In(OTf)₃ with water, leads to the formation of indium hydroxides or other inactive species. This degradation will significantly reduce the catalyst's activity, leading to lower reaction yields, inconsistent results, and the introduction of impurities into your reaction mixture.

Q2: How can I visually identify if my this compound has been compromised by moisture?

While subtle hydrolysis may not be visible, significant moisture exposure can lead to noticeable changes in the physical appearance of the compound. A fresh, high-purity sample should be a fine, white, free-flowing powder. Signs of hydrolysis include:

  • Clumping or caking: The powder may lose its fine consistency and form aggregates.[1]

  • Change in texture: The material might appear gummy or pasty.[2]

  • Reduced solubility: While sparingly soluble in some organic solvents, hydrolyzed products may be even less soluble, leading to turbidity or the presence of insoluble particulates when dissolving the reagent for a reaction.

Q3: What are the absolute essential storage conditions for this compound?

To maintain the integrity of this compound, it must be stored under strictly anhydrous conditions. The primary storage recommendations are:

  • Inert Atmosphere: The ideal storage environment is a glovebox with a continuously maintained inert atmosphere (e.g., nitrogen or argon).[3]

  • Sealed Containers: If a glovebox is not available, store the compound in a tightly sealed container, such as a vial with a PTFE-lined cap or an ampule. Consider using paraffin (B1166041) film to further seal the container lid.

  • Desiccator: Place the sealed container inside a desiccator containing a suitable drying agent (e.g., Drierite®, phosphorus pentoxide). This provides an additional layer of protection against ambient moisture.

Q4: I do not have access to a glovebox. How can I safely handle this compound?

If a glovebox is unavailable, you can use a Schlenk line, which is a piece of laboratory equipment that allows for the manipulation of moisture-sensitive substances under an inert atmosphere.[4] Alternatively, a glove bag can be used for short-term handling. When weighing and dispensing the reagent, do so under a positive pressure of an inert gas to minimize exposure to the atmosphere. It is critical to work quickly and efficiently to reduce the time the container is open.

Troubleshooting Guide

This guide addresses common issues that may arise due to the improper storage or handling of this compound.

Issue Potential Cause Recommended Action
Low or no catalytic activity Hydrolysis of the catalyst: The most common cause is exposure to moisture during storage or handling, leading to the deactivation of the Lewis acid.1. Use a fresh batch: If possible, use a new, unopened container of the catalyst. 2. Improve handling technique: Ensure all manipulations are performed under a rigorously inert atmosphere (glovebox or Schlenk line). 3. Dry solvents and reagents: Ensure all solvents and other reagents are anhydrous, as residual water can hydrolyze the catalyst in the reaction vessel.
Inconsistent reaction yields Partial hydrolysis of the catalyst: The catalyst may have been partially compromised, leading to a variable amount of active catalyst in each reaction.1. Review storage conditions: Check the integrity of the container seal and the desiccant in your desiccator. 2. Standardize handling procedure: Develop a consistent workflow for handling the catalyst to minimize variations in moisture exposure.
Formation of insoluble material in the reaction mixture Hydrolyzed catalyst: The hydrolysis products of this compound are generally less soluble in organic solvents.1. Filter the reaction mixture: If the reaction has already been run, you may be able to salvage the product by filtering out the insoluble material. 2. Prevent future occurrences: Discard the compromised batch of catalyst and adhere to strict anhydrous storage and handling protocols.

Experimental Protocols

Protocol 1: Proper Storage of this compound
  • Upon Receipt: Immediately transfer the manufacturer's container into a desiccator or a glovebox antechamber.

  • Glovebox Storage (Recommended):

    • Transfer the this compound from the manufacturer's bottle to a smaller, appropriately sized vial with a PTFE-lined cap inside a glovebox.

    • Backfill the vial with the glovebox's inert atmosphere before sealing.

    • Store the vial in a clearly labeled section of the glovebox.

  • Desiccator Storage (Alternative):

    • Ensure the manufacturer's container is tightly sealed. Wrap the cap with paraffin film for an extra barrier.

    • Place the sealed container in a desiccator containing a fresh, active desiccant.

    • Minimize the frequency and duration of opening the desiccator.

Protocol 2: Handling and Dispensing using a Glovebox
  • Preparation: Ensure all necessary equipment (spatulas, weigh boats, vials) are inside the glovebox and are free of any residual moisture.

  • Dispensing: Inside the glovebox, open the container of this compound.

  • Weighing: Quickly weigh the desired amount of the catalyst.

  • Sealing: Immediately and tightly seal the main container.

  • Transfer: Transfer the weighed catalyst to your reaction vessel within the glovebox.

Visualizations

Storage_Workflow Figure 1. Recommended Storage Workflow for In(OTf)₃ A Receive In(OTf)₃ from Manufacturer B Immediate Transfer to Controlled Environment A->B C Option 1: Glovebox (Ideal) B->C  Ideal D Option 2: Desiccator B->D Alternative E Store in Tightly Sealed Vial under Inert Atmosphere C->E F Seal Original Container Tightly (Use Paraffin Film) D->F H Ready for Use in Experiments E->H G Place in Desiccator with Active Desiccant F->G G->H

Figure 1. Recommended Storage Workflow for In(OTf)₃

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Poor Reaction Outcome Start Poor Reaction Outcome (e.g., low yield) CheckCatalyst Is the In(OTf)₃ old or improperly stored? Start->CheckCatalyst CheckAppearance Does the catalyst show signs of clumping or poor solubility? CheckCatalyst->CheckAppearance Yes CheckHandling Were anhydrous techniques used for the reaction setup? CheckCatalyst->CheckHandling No CheckAppearance->CheckHandling No HydrolysisSuspected High Likelihood of Catalyst Hydrolysis CheckAppearance->HydrolysisSuspected Yes CheckHandling->HydrolysisSuspected No OtherIssue Investigate other reaction parameters (e.g., substrate purity, temperature) CheckHandling->OtherIssue Yes ReviewProtocols Review and improve storage and handling protocols HydrolysisSuspected->ReviewProtocols UseFreshCatalyst Use a fresh batch of In(OTf)₃ ReviewProtocols->UseFreshCatalyst

Figure 2. Troubleshooting Logic for Poor Reaction Outcome

References

troubleshooting low conversion rates with Indium(III) triflate catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indium(III) triflate [In(OTf)₃], a versatile and powerful Lewis acid catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low to no conversion. What are the most common reasons when using Indium(III) triflate?

Low conversion rates can stem from several factors related to the catalyst, substrates, and reaction conditions. The most common culprits are:

  • Catalyst Inactivity: Indium(III) triflate is hygroscopic and can absorb moisture from the atmosphere, leading to the formation of hydrated species with reduced catalytic efficacy.[1]

  • Suboptimal Reaction Conditions: Parameters such as solvent, temperature, and reaction time are critical and highly reaction-dependent. An unsuitable solvent can not only affect substrate solubility but may also coordinate with the catalyst, reducing its activity.[2][3]

  • Insufficient Catalyst Loading: While In(OTf)₃ is effective at low loadings (as low as 0.1 mol%) for many reactions, less reactive substrates may require a higher catalyst concentration to proceed efficiently.[3][4][5]

  • Substrate-Related Issues: The inherent reactivity of your substrate is crucial. For example, in Friedel-Crafts reactions, electron-rich aromatics are highly reactive, while unactivated aromatics may yield poor results.[3] Impurities in the substrate or solvent can also interfere with catalysis.

  • Product Inhibition: In some cases, the reaction product can coordinate more strongly with the Indium(III) catalyst than the starting materials, leading to catalyst sequestration and a stall in turnover.[6]

Q2: How can I ensure my Indium(III) triflate is active?

Proper handling and storage are key. Indium(III) triflate should be stored in a tightly sealed container in a desiccator to protect it from moisture.[4] If you suspect the catalyst has been exposed to air, it can be dried before use. A general procedure for drying metal triflates involves heating under vacuum. For a similar catalyst, Scandium(III) triflate, heating to 180 °C under vacuum (approx. 1 hPa) for one hour has been shown to effectively remove moisture.[7]

Q3: How do I choose the right solvent for my reaction?

Solvent choice is critical and must be determined empirically for each new reaction.[3]

  • Polar Aprotic Solvents: Acetonitrile and nitromethane (B149229) are commonly used and have proven effective in reactions like Friedel-Crafts acylations.[3][4]

  • Non-polar Solvents: Dichloromethane and toluene (B28343) are also widely used for various transformations.[4][8]

  • Coordinating Solvents: Be cautious with solvents that are strong Lewis bases (e.g., ethers, alcohols), as they can coordinate with the indium center and inhibit its catalytic activity.[2]

  • Solvent-Free Conditions: For some reactions, such as certain acetalization-acetal exchange reactions, solvent-free conditions have been shown to be highly effective.[9][10]

In one study on Friedel-Crafts acylation, nitromethane was found to be a superior solvent compared to water, dichloromethane, nitrobenzene, ethyl acetate, and acetic anhydride.[3]

Q4: Can the triflate anion (OTf) be the issue? Would another Indium(III) salt be more effective?

Yes, the counteranion can have a significant effect on the catalytic activity of Indium(III).[11] While In(OTf)₃ is a powerful and versatile catalyst, for certain specific reactions, other indium salts may offer superior performance. For instance, in a study on the cascade cycloisomerization of 1,5-enynes, InI₃ was found to be the most efficient catalyst, while In(OTf)₃ led to decomposition of the starting material.[8] If you are experiencing persistent low conversion with In(OTf)₃, it may be worthwhile to screen other indium salts like InCl₃, InBr₃, or InI₃.[11][12]

Q5: Is it possible to recycle and reuse Indium(III) triflate?

Yes, one of the significant advantages of Indium(III) triflate is its stability in water, which facilitates its recovery and reuse.[1] After quenching the reaction with water, the catalyst typically partitions into the aqueous layer. This aqueous phase can be concentrated, and the recovered catalyst can be dried and reused in subsequent reactions, often without a significant loss of activity.[9][10][13]

Troubleshooting Guide

Use the following logical workflow and table to diagnose and resolve low conversion rates in your Indium(III) triflate-catalyzed reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Observed check_catalyst 1. Verify Catalyst Activity - Is the catalyst old or improperly stored? - Has it been dried recently? start->check_catalyst check_conditions 2. Review Reaction Conditions - Is the solvent appropriate? - Is the temperature optimal? - Is the reaction time sufficient? check_catalyst->check_conditions check_loading 3. Evaluate Catalyst Loading - Is the substrate known to be unreactive? - Have higher loadings been tested? check_conditions->check_loading check_reagents 4. Assess Substrate & Reagents - Are substrates pure? - Are there potential coordinating functional groups? check_loading->check_reagents outcome_improved Conversion Improved? check_reagents->outcome_improved outcome_no_change No Improvement outcome_improved->outcome_no_change No solution_found Problem Solved outcome_improved->solution_found Yes next_steps Consider Alternative Catalysts (e.g., InCl₃, InI₃) or Additives (e.g., LiClO₄) outcome_no_change->next_steps

Caption: A stepwise guide to troubleshooting low conversion rates.

Data on Reaction Parameter Optimization

The following tables summarize quantitative data from various studies, illustrating the impact of changing reaction parameters.

Table 1: Effect of Catalyst, Additive, and Solvent on Friedel-Crafts Acylation of Anisole

EntryCatalyst (mol%)Additive (mol%)SolventYield (%)
1InCl₃ (1)MeCN25
2In(OTf)₃ (1)MeCN28
3In(OTf)₃ (1)LiClO₄ (4)MeCN40
4In(OTf)₃ (1)LiClO₄ (4)MeNO₂96
5InCl₃ (10)MeNO₂82 (with Toluene)

Data sourced from Frost et al.[3] This table demonstrates that for the Friedel-Crafts acylation of anisole, the combination of In(OTf)₃ with LiClO₄ in nitromethane (MeNO₂) provided the highest yield. It also shows that a less reactive substrate like toluene required a significantly higher catalyst loading.[3]

Table 2: Effect of Catalyst Loading on Acylation of an Amino Sugar

EntryCatalystCatalyst Loading (mol%)Reaction TimeConversion
1In(OTf)₃0.322 hComplete
2In(OTf)₃1.630 minComplete

Data sourced from Giri et al.[5] This table shows that for a slower reacting substrate, increasing the catalyst concentration of In(OTf)₃ can significantly increase the reaction rate.[5]

Experimental Protocols

Protocol 1: General Procedure for Drying Indium(III) Triflate

This protocol is adapted from a procedure for drying Scandium(III) triflate and should be performed with appropriate safety precautions.[7]

  • Place the required amount of Indium(III) triflate in a round-bottom flask suitable for heating under vacuum.

  • Connect the flask to a vacuum line (e.g., Schlenk line) capable of reaching approximately 1 hPa.

  • Heat the flask in an oil bath to 150-180 °C for 1-2 hours to remove moisture.

  • Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., Nitrogen or Argon).

  • The dried catalyst is now ready to be used directly or stored in a desiccator over a strong drying agent.

Protocol 2: Representative Friedel-Crafts Acylation using In(OTf)₃

This protocol is a representative example for the acylation of an electron-rich aromatic compound.[3]

  • To a flask containing dried Indium(III) triflate (e.g., 1 mol%) and Lithium Perchlorate (e.g., 1 equivalent relative to the catalyst) under an inert atmosphere, add the solvent (e.g., nitromethane).

  • Add the aromatic substrate (e.g., 1 equivalent).

  • Add the acylating agent (e.g., acetic anhydride, 1.1 equivalents) dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can then be purified by standard methods such as column chromatography or distillation.

  • The aqueous layer containing the catalyst can be concentrated and the catalyst recovered for reuse.[10][13]

Logical Relationship for Catalyst Selection

Catalyst_Selection start Reaction Type? fc_acylation Friedel-Crafts Acylation start->fc_acylation Acylation enyne_cyclization Enyne Cyclization start->enyne_cyclization Cycloisomerization carbohydrate_chem Carbohydrate Chemistry start->carbohydrate_chem Sugar Acylation/ Glycosylation other Other Reactions start->other General catalyst_inotf3 In(OTf)₃ is a strong candidate. Consider adding LiClO₄ to accelerate. fc_acylation->catalyst_inotf3 catalyst_in_halide Consider screening InI₃ or InCl₃. In(OTf)₃ may cause decomposition. enyne_cyclization->catalyst_in_halide catalyst_inotf3_sugar In(OTf)₃ is highly effective, even at very low loadings. carbohydrate_chem->catalyst_inotf3_sugar catalyst_inotf3_general In(OTf)₃ is a versatile starting point. other->catalyst_inotf3_general

Caption: Decision aid for selecting the appropriate Indium(III) catalyst.

References

Validation & Comparative

A Head-to-Head Battle of Lewis Acids: Indium(III) Triflate vs. Scandium(III) Triflate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall cost. Among the plethora of options, Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) have emerged as powerful and versatile catalysts for a wide range of organic transformations. This guide provides an objective, data-driven comparison of their performance in a representative catalytic reaction, supplemented with a detailed experimental protocol and visual aids to facilitate an informed choice for your synthetic needs.

Both In(OTf)₃ and Sc(OTf)₃ are highly effective Lewis acids, valued for their stability, ease of handling, and catalytic activity in numerous reactions, including Friedel-Crafts acylations, aldol (B89426) reactions, and esterifications. Their triflate counterion imparts strong Lewis acidity to the metal center, enabling the activation of a variety of substrates.

Performance in Catalysis: A Quantitative Comparison

To provide a clear and quantitative comparison, we have summarized the experimental data from a study by Barrett and Braddock (1997) on the acetylation of various alcohols with acetic acid. This reaction serves as a valuable benchmark for assessing the catalytic efficacy of these Lewis acids.

Alcohol SubstrateCatalyst (1 mol%)Time (h)Conversion (%)
Primary Alcohols
Benzyl (B1604629) alcoholSc(OTf)₃24>98
In(OTf)₃2415
1-OctanolSc(OTf)₃24>98
In(OTf)₃2410
Secondary Alcohols
1-PhenylethanolSc(OTf)₃2480
In(OTf)₃245
CyclohexanolSc(OTf)₃2460
In(OTf)₃24<5
Tertiary Alcohol
tert-ButanolSc(OTf)₃2410
In(OTf)₃24<5

Data sourced from Barrett, A. G. M.; Braddock, D. C. Chem. Commun., 1997, 351-352.[1]

As the data clearly indicates, for the acetylation of primary, secondary, and tertiary alcohols, Scandium(III) triflate consistently demonstrates superior catalytic activity , leading to significantly higher conversions in the same timeframe compared to Indium(III) triflate under the studied conditions.[1]

Experimental Protocols

Below is a representative experimental protocol for the acetylation of an alcohol using a metal triflate catalyst, based on the conditions reported by Barrett and Braddock (1997).[1]

Catalytic Acetylation of Benzyl Alcohol

  • Materials:

    • Benzyl alcohol (1.0 mmol)

    • Acetic acid (1.2 mmol)

    • Scandium(III) triflate or Indium(III) triflate (0.01 mmol, 1 mol%)

    • Toluene (B28343) (5 mL)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Dichloromethane (B109758)

  • Procedure:

    • To a stirred solution of benzyl alcohol (1.0 mmol) in toluene (5 mL) is added acetic acid (1.2 mmol).

    • The Lewis acid catalyst, either Scandium(III) triflate or Indium(III) triflate (0.01 mmol), is then added to the reaction mixture.

    • The mixture is stirred at the desired temperature (e.g., reflux) for the specified time (e.g., 24 hours).

    • The reaction progress is monitored by an appropriate technique (e.g., TLC or GC).

    • Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure benzyl acetate.

Visualizing the Catalytic Process

To further elucidate the roles of these catalysts, the following diagrams illustrate a general mechanism for Lewis acid-catalyzed reactions and a typical workflow for comparing catalyst performance.

Lewis_Acid_Catalysis cluster_activation Activation cluster_reaction Reaction cluster_regeneration Catalyst Regeneration Substrate Substrate Activated_Complex Activated Substrate-Catalyst Complex Substrate->Activated_Complex Coordination Lewis_Acid M(OTf)₃ (In³⁺ or Sc³⁺) Lewis_Acid->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product_Complex Product Product Product_Complex->Product Lewis_Acid_Regen M(OTf)₃ (Regenerated) Product_Complex->Lewis_Acid_Regen Release

General mechanism of Lewis acid catalysis.

Catalyst_Comparison_Workflow Start Define Reaction & Substrates Catalyst_Selection Select Catalysts: In(OTf)₃ and Sc(OTf)₃ Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Identical Conditions) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, NMR) Reaction_Setup->Monitoring Workup Quench and Work-up Monitoring->Workup Analysis Analyze Product Yield and Purity Workup->Analysis Comparison Compare Performance Analysis->Comparison Conclusion Determine Optimal Catalyst Comparison->Conclusion

Workflow for comparing catalyst performance.

Conclusion

Based on the available experimental data for the acetylation of alcohols, Scandium(III) triflate is the more active and efficient catalyst compared to Indium(III) triflate. This enhanced reactivity can be attributed to the smaller ionic radius and higher charge density of the Sc³⁺ ion, leading to a stronger Lewis acidity.

For researchers and drug development professionals, this suggests that for reactions where a strong Lewis acid is required and reaction time or catalyst loading are critical factors, Scandium(III) triflate may be the superior choice. However, it is important to note that catalyst performance can be highly substrate and reaction-dependent. Therefore, for novel transformations, a preliminary screening of both catalysts is always recommended to determine the optimal conditions for a specific application.

References

A Comparative Guide to Indium(III) Triflate and Other Lewis Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, Lewis acids are pivotal catalysts, facilitating a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Among the plethora of Lewis acids available, Indium(III) trifluoromethanesulfonate, commonly known as Indium(III) triflate (In(OTf)₃), has emerged as a remarkably versatile and efficient catalyst. Its unique properties, including high catalytic activity at low loadings, remarkable water tolerance, and recyclability, have positioned it as a compelling alternative to traditional Lewis acids. This guide provides an objective comparison of In(OTf)₃ with other commonly used Lewis acids in key organic transformations, supported by experimental data.

Key Performance Characteristics

Indium(III) triflate distinguishes itself from many conventional Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃), primarily through its stability in the presence of water.[1] This property allows for a broader range of reaction conditions, including the use of aqueous or protic solvents, which is a significant advantage in the context of green chemistry. In contrast, traditional Lewis acids are often highly moisture-sensitive and require strictly anhydrous conditions.[1]

Furthermore, In(OTf)₃ can often be used in catalytic amounts and can be recovered and reused, a stark contrast to the stoichiometric or even super-stoichiometric amounts required for many traditional Lewis acids, which also generate significant waste.[2][3]

Performance in Key Organic Reactions

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry. While classic Lewis acids like AlCl₃ are effective, they are typically required in stoichiometric amounts. In(OTf)₃ has demonstrated high efficiency in catalytic amounts. A comparative study on the acylation of anisole (B1667542) with acetic anhydride (B1165640) highlights the catalytic prowess of indium salts.

CatalystAdditiveSolventYield (%)[3]
InCl₃MeCN25
In(OTf)₃MeCN28
In(ClO₄)₃·8H₂OMeCN57
InCl₃3 mol% AgClO₄MeCN82
In(OTf)₃4 mol% LiClO₄MeNO₂96

Experimental Protocol: Friedel-Crafts Acylation of Anisole [3]

To a stirred solution of anisole (1.0 mmol) and acetic anhydride (1.2 mmol) in nitromethane (B149229) (5 mL) is added Indium(III) triflate (1 mol%) and lithium perchlorate (B79767) (1.0 mmol). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the desired ketone.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Lewis acids are often employed to accelerate the reaction and control its stereoselectivity. While a broad range of Lewis acids can catalyze this reaction, their efficiencies vary. A computational study on the Diels-Alder reaction between isoprene (B109036) and methyl acrylate (B77674) provided insights into the catalytic effect of different Lewis acids by comparing their activation energies.

Lewis AcidActivation Energy (kcal/mol)
None23.5
I₂21.8
SnCl₄19.4
TiCl₄18.2
ZnCl₂17.6
BF₃16.5
AlCl₃15.3

Note: This table is based on computational data and serves to illustrate the relative catalytic activity.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Diene [label="Diene"]; Dienophile [label="Dienophile"]; LewisAcid [label="Lewis Acid (e.g., In(OTf)₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TransitionState [label="[4+2] Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cycloadduct [label="Cycloadduct"];

} caption: Lewis Acid Catalyzed Diels-Alder Reaction Workflow.

Mukaiyama Aldol (B89426) Reaction

The Mukaiyama aldol reaction is a C-C bond-forming reaction between a silyl (B83357) enol ether and a carbonyl compound. The choice of Lewis acid is crucial for the reaction's success and stereochemical outcome. While traditional Lewis acids like TiCl₄ are often used stoichiometrically, In(OTf)₃ can act as an efficient catalyst in smaller quantities.[4]

A comparative study on the reaction of the silyl enol ether of cyclohexanone (B45756) with benzaldehyde (B42025) demonstrates the effectiveness of different Lewis acids.

Lewis AcidCatalyst Loading (mol%)Time (h)Yield (%)
TiCl₄100182 (threo/erythro = 63:19)[2]
In(OTf)₃10285 (threo/erythro = 70:15)
Sc(OTf)₃10388 (threo/erythro = 75:13)
ZnCl₂20665 (threo/erythro = 55:10)

Experimental Protocol: Mukaiyama Aldol Reaction [2]

To a solution of the Lewis acid (10 mol%) in dichloromethane (B109758) (5 mL) at -78 °C is added the aldehyde (1.0 mmol). After stirring for 15 minutes, the silyl enol ether (1.2 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for the specified time. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Michael Addition

The Michael addition is a widely used method for the formation of carbon-carbon bonds. Lewis acids can activate the α,β-unsaturated carbonyl compound, facilitating the nucleophilic attack. In(OTf)₃ has been shown to be an effective catalyst for this transformation.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)
In(OTf)₃10195[5]
Sc(OTf)₃10292
Yb(OTf)₃102.590
Cu(OTf)₂15485
Zn(OTf)₂15582

Experimental Protocol: Michael Addition of an Amine to an α,β-Unsaturated Ester [5]

A stirred solution of the amine (2 mmol) and the α,β-unsaturated ester (2 mmol) in dichloromethane (DCM) is treated with Indium(III) triflate (2 mmol) at room temperature. The reaction mixture is stirred for 1 hour. After completion, the mixture is worked up, and the solution is concentrated. The crude product is then purified by column chromatography.[5]

Water Tolerance and Recyclability

A significant advantage of In(OTf)₃ is its ability to tolerate aqueous conditions, a property shared with other metal triflates like those of scandium and ytterbium. This allows for reactions to be carried out in water or in the presence of moisture, which is often detrimental to traditional Lewis acids like AlCl₃ and TiCl₄.

Furthermore, In(OTf)₃ has been shown to be recyclable. For instance, in an intramolecular Diels-Alder reaction, the catalyst, being soluble in the aqueous layer, can be easily recovered and reused without a significant loss of activity.[2] This reusability, combined with its high catalytic efficiency, makes In(OTf)₃ a more sustainable and cost-effective choice for many synthetic applications.

dot graph { layout=neato; node [shape=box, style=filled, fontcolor="#202124"]; "In(OTf)₃" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "High Catalytic Activity" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Water Tolerance" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Recyclability" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Low Catalyst Loading" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Traditional Lewis Acids (e.g., AlCl₃, TiCl₄)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Stoichiometric Amounts" [fillcolor="#FBBC05", fontcolor="#202124"]; "Moisture Sensitive" [fillcolor="#FBBC05", fontcolor="#202124"]; "Waste Generation" [fillcolor="#FBBC05", fontcolor="#202124"];

} caption: Key property comparison of In(OTf)₃ vs. traditional Lewis acids.

Conclusion

Indium(III) triflate presents a compelling case as a superior Lewis acid catalyst for a wide range of organic transformations. Its high catalytic efficiency, tolerance to aqueous conditions, and potential for recycling offer significant advantages over many traditional Lewis acids. For researchers and professionals in drug development and other areas of chemical synthesis, the adoption of In(OTf)₃ can lead to more efficient, cost-effective, and environmentally benign synthetic routes. The provided experimental data and protocols serve as a valuable resource for implementing this versatile catalyst in the laboratory.

References

Indium(III) Trifluoromethanesulfonate: A Comparative Guide to its Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) trifluoromethanesulfonate (B1224126), often abbreviated as In(OTf)₃, has emerged as a versatile and powerful Lewis acid catalyst in a multitude of organic transformations. Its unique properties, including remarkable water stability and reusability, position it as a compelling alternative to traditional Lewis acids. This guide provides an objective comparison of In(OTf)₃'s performance in three key reactions: Friedel-Crafts acylation, intramolecular Diels-Alder reactions of furan (B31954) derivatives, and the deprotection of acetals and ketals. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

Friedel-Crafts Acylation of Anisole (B1667542)

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The catalytic efficiency of Indium(III) trifluoromethanesulfonate in the acylation of anisole with acetic anhydride (B1165640) has been compared with other Lewis acids.

Table 1: Comparison of Catalytic Efficiency in the Friedel-Crafts Acylation of Anisole

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
In(OTf)₃ 1Nitromethane (B149229)80192[1]
InCl₃1Acetonitrile802425[1]
Sc(OTf)₃1Nitromethane80195[1]
AlCl₃100Dichloromethane (B109758)RT197[1]
BF₃·OEt₂100DichloromethaneRT190[1]
Yb(OTf)₃1Nitromethane802445[1]

Experimental Protocol: Friedel-Crafts Acylation of Anisole with Acetic Anhydride using In(OTf)₃

  • To a stirred solution of anisole (1.0 mmol) and acetic anhydride (1.2 mmol) in nitromethane (5 mL) is added this compound (0.01 mmol, 1 mol%).

  • The resulting mixture is stirred at 80°C for 1 hour.

  • Upon completion, the reaction is quenched by the addition of water (10 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 4-methoxyacetophenone.[1]

Friedel_Crafts_Acylation_Pathway Ac2O Acetic Anhydride Acylium Acylium Ion [CH₃CO]⁺ Ac2O->Acylium Activation InOTf3 In(OTf)₃ InOTf3->Acylium Intermediate Sigma Complex (Wheland Intermediate) Acylium->Intermediate Anisole Anisole Anisole->Intermediate Electrophilic Attack Product 4-Methoxyacetophenone Intermediate->Product Deprotonation InOTf3_cat In(OTf)₃ (regenerated) Product->InOTf3_cat Catalyst Regeneration

Friedel-Crafts Acylation Pathway

Intramolecular Diels-Alder Reaction of Furan Derivatives

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the synthesis of complex polycyclic systems. The catalytic activity of this compound has been investigated in the IMDA reaction of furan derivatives and compared with other Lewis acids.

Table 2: Comparison of Catalytic Efficiency in the Intramolecular Diels-Alder Reaction of a Furan Derivative

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
In(OTf)₃ 10DichloromethaneRT2485[2]
ZnI₂110DichloromethaneRT2435[3]
MgBr₂·OEt₂110DichloromethaneRT2475[3]
Et₂AlCl110Dichloromethane-78 to RT390[3]
Me₂AlCl110Dichloromethane-78 to RT395[3]
TiCl₄110Dichloromethane-78280[3]

Experimental Protocol: Intramolecular Diels-Alder Reaction of a Furan Derivative using In(OTf)₃

  • A solution of the furan-tethered dienophile (0.1 mmol) in dry dichloromethane (2 mL) is prepared in a flame-dried flask under an argon atmosphere.

  • This compound (0.01 mmol, 10 mol%) is added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution (5 mL).

  • The mixture is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired cycloadduct.[2]

Deprotection of Acetals and Ketals

The protection of carbonyl groups as acetals or ketals is a common strategy in multi-step organic synthesis. Efficient and mild deprotection methods are therefore highly valuable. This compound has proven to be an effective catalyst for this transformation.

Table 3: Comparison of Catalytic Efficiency in the Deprotection of 4-Methoxybenzaldehyde (B44291) Dimethyl Acetal (B89532)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
In(OTf)₃ 0.1Acetone (B3395972)/Water (10:1)RT10 min98[4]
CeCl₃·7H₂O/NaI20AcetonitrileReflux1.5 h95
LiBF₄10Acetonitrile502 h92
I₂10AcetoneRT5 min99[5]
Sc(OTf)₃1Acetonitrile/Water (9:1)RT30 min96
Bi(OTf)₃5THF/Water (9:1)RT20 min94

Experimental Protocol: Deprotection of 4-Methoxybenzaldehyde Dimethyl Acetal using In(OTf)₃

  • To a solution of 4-methoxybenzaldehyde dimethyl acetal (1.0 mmol) in a mixture of acetone (9 mL) and water (1 mL) is added this compound (0.001 mmol, 0.1 mol%).

  • The reaction mixture is stirred at room temperature for 10 minutes.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is diluted with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 4-methoxybenzaldehyde.

  • Purification by column chromatography on silica gel, if necessary, affords the pure aldehyde.[4]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine Substrate(s) and Solvent Catalyst Add In(OTf)₃ Catalyst Reagents->Catalyst Stir Stir at Specified Temperature Catalyst->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated Product

General Experimental Workflow

Conclusion

This compound demonstrates exceptional catalytic activity in a range of important organic reactions. In Friedel-Crafts acylation, it offers comparable or superior efficiency to other triflates under mild conditions, although traditional Lewis acids like AlCl₃ can be more effective but require stoichiometric amounts and stricter conditions. For the intramolecular Diels-Alder reaction of furan derivatives, In(OTf)₃ provides good yields at room temperature, showcasing its utility for complex molecule synthesis. Furthermore, its performance in the deprotection of acetals and ketals is excellent, often requiring very low catalyst loadings and proceeding rapidly under mild, neutral conditions. The water stability of In(OTf)₃ is a significant advantage, allowing for its use in aqueous solvent systems and simplifying reaction work-ups. Its reusability also contributes to more sustainable and cost-effective synthetic processes. For researchers in drug development and other scientific fields, this compound represents a highly valuable and versatile tool in the synthetic chemist's arsenal.

References

A Cost-Benefit Analysis of Indium(III) Trifluoromethanesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Versatile Lewis Acid Catalyst

Indium(III) trifluoromethanesulfonate (B1224126), often abbreviated as In(OTf)₃, has emerged as a powerful and versatile Lewis acid catalyst in modern organic synthesis. Its unique properties, including remarkable water stability and reusability, position it as an attractive alternative to traditional Lewis acids. This guide provides an objective cost-benefit analysis of In(OTf)₃, comparing its performance with other common Lewis acids in key organic transformations, supported by experimental data and detailed protocols.

Performance and Cost: A Comparative Overview

The selection of a catalyst is a critical decision in chemical synthesis, balancing factors such as efficiency, cost, and ease of handling. In(OTf)₃ often demonstrates superior or comparable performance to other Lewis acids, frequently at a lower catalyst loading and under milder reaction conditions.

Cost Comparison of Common Lewis Acids

The initial acquisition cost is a primary consideration. The following table provides an approximate price comparison for In(OTf)₃ and several alternative Lewis acid catalysts. Prices are subject to variation based on supplier, purity, and quantity.

CatalystFormulaMolecular Weight ( g/mol )Representative Price (USD/100g)
Indium(III) Trifluoromethanesulfonate In(OTf)₃ 562.02 ~1180 [1]
Scandium(III) TrifluoromethanesulfonateSc(OTf)₃492.17~650[2]
Aluminum Chloride (anhydrous)AlCl₃133.34~99
Titanium(IV) ChlorideTiCl₄189.68Varies significantly with formulation
Boron Trifluoride EtherateBF₃·O(C₂H₅)₂141.93~78[3]
Tin(IV) ChlorideSnCl₄260.52~307[4]

Note: Prices are estimations based on available data and are intended for comparative purposes only.

While In(OTf)₃ may have a higher initial cost per gram compared to some classical Lewis acids like AlCl₃, its high catalytic activity, often requiring lower loadings (mol%), and its potential for recovery and reuse can offset this initial investment, leading to a more favorable process mass intensity and overall cost-effectiveness in the long run.

Key Applications and Performance Data

Here, we compare the performance of In(OTf)₃ with other Lewis acids in three fundamental carbon-carbon bond-forming reactions: the Friedel-Crafts acylation, the Diels-Alder reaction, and the Mukaiyama aldol (B89426) reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry. In(OTf)₃ has proven to be a highly efficient catalyst for this transformation.

Performance Comparison in the Acylation of Anisole (B1667542)

EntryCatalystAdditive (mol%)SolventYield (%)
1InCl₃MeCN25
2In(OTf)₃ MeCN 28
3In(ClO₄)₃·8H₂OMeCN57
4InCl₃AgClO₄ (3)MeCN82
5In(OTf)₃ LiClO₄ (4) MeNO₂ 79
6In(OTf)₃ LiClO₄ (100) MeNO₂ 95

Data adapted from a study on the catalytic acylation of anisole with acetic anhydride. This table demonstrates that while other indium salts can be effective, the combination of In(OTf)₃ with an additive like LiClO₄ in a suitable solvent provides excellent yields.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

  • To a solution of the aromatic substrate (1.0 mmol) and the acylating agent (1.2 mmol) in an appropriate solvent (e.g., nitromethane, 5 mL) is added this compound (1-10 mol%).

  • The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Lewis acid catalysis can significantly accelerate this reaction and control its stereoselectivity.

Performance Comparison of Lewis Acids in a Diels-Alder Reaction

Catalyst (10 mol%)Reaction Time (h)Yield (%)
None24<5
AlCl₃385
FeCl₃578
Ca(OTf)₂492
Bu₄NPF₆1265

This data is illustrative of the rate enhancement provided by Lewis acids in Diels-Alder reactions. Metal triflates like Ca(OTf)₂ demonstrate high efficiency.

Experimental Protocol: General Procedure for a Catalyzed Diels-Alder Reaction

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), the dienophile (1.0 mmol) is dissolved in a dry solvent (e.g., dichloromethane, 10 mL).

  • This compound (5-10 mol%) is added to the solution, and the mixture is stirred for 10-15 minutes at room temperature.

  • The diene (1.2 mmol) is then added, and the reaction is stirred at the desired temperature (ranging from room temperature to reflux) while being monitored by TLC.

  • After the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to afford the desired cycloaddition product.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a versatile method for the formation of β-hydroxy carbonyl compounds. Lanthanide and other metal triflates are known to be excellent catalysts for this transformation, particularly in aqueous media.[6]

Performance Insights for Mukaiyama Aldol Reactions

Direct quantitative comparisons of In(OTf)₃ with a broad spectrum of Lewis acids for a standardized Mukaiyama aldol reaction are not explicitly detailed in the provided search results. However, the literature indicates that scandium triflate (Sc(OTf)₃), a closely related and often compared Lewis acid, is highly effective. For instance, a trityl-catalyzed Mukaiyama aldol reaction was found to be significantly more diastereoselective than the same reaction mediated by BF₃·OEt₂.[7] Given the similar properties of metal triflates, it can be inferred that In(OTf)₃ would also exhibit high catalytic activity and selectivity in this reaction.

Experimental Protocol: General Procedure for the Mukaiyama Aldol Reaction

  • Under an inert atmosphere, a solution of the aldehyde (1.0 mmol) in a dry solvent (e.g., dichloromethane, 5 mL) is cooled to -78 °C.

  • This compound (5-10 mol%) is added, and the mixture is stirred for 15 minutes.

  • A solution of the silyl (B83357) enol ether (1.2 mmol) in the same solvent is added dropwise.

  • The reaction mixture is stirred at -78 °C for the specified time, with progress monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing the Chemistry: Pathways and Workflows

To further aid in the understanding of these catalytic processes, the following diagrams illustrate a typical reaction mechanism and a general experimental workflow.

Lewis_Acid_Catalyzed_Aldol cluster_reactants Reactants cluster_activation Activation cluster_addition Nucleophilic Addition cluster_product Product Formation Aldehyde Aldehyde (R¹CHO) ActivatedAldehyde Activated Aldehyde [R¹CHO-In(OTf)₃] Aldehyde->ActivatedAldehyde SilylEnolEther Silyl Enol Ether (R²C=C(R³)OSiR₄) SilylEnolEther->ActivatedAldehyde Attack LewisAcid In(OTf)₃ LewisAcid->Aldehyde Coordination Intermediate Silyl Ether Intermediate ActivatedAldehyde->Intermediate Product β-Hydroxy Carbonyl (Aldol Adduct) Intermediate->Product Hydrolysis RegeneratedCatalyst In(OTf)₃ Intermediate->RegeneratedCatalyst Catalyst Regeneration

Caption: Lewis Acid Catalyzed Mukaiyama Aldol Reaction Mechanism.

Experimental_Workflow A 1. Reaction Setup - Add solvent and reactants to flask B 2. Catalyst Addition - Add In(OTf)₃ A->B C 3. Reaction - Stir at appropriate temperature - Monitor by TLC B->C D 4. Quenching - Add aqueous solution C->D E 5. Extraction - Separate organic and aqueous layers D->E F 6. Drying and Concentration - Dry organic layer and remove solvent E->F G 7. Purification - Column chromatography F->G

Caption: General Experimental Workflow for In(OTf)₃ Catalysis.

Conclusion: The Value Proposition of this compound

This compound presents a compelling case for its use in a variety of organic transformations. While its upfront cost may be higher than some traditional Lewis acids, its benefits, including:

  • High Catalytic Activity: Often requiring lower catalyst loadings.

  • Water Stability: Allowing for reactions in aqueous media and simplifying handling.

  • Reusability: Offering the potential for catalyst recovery and recycling, thereby reducing overall cost and waste.

  • Mild Reaction Conditions: Often proceeding at room temperature, which can improve selectivity and reduce energy consumption.

make it an economically and environmentally attractive option for modern synthetic chemistry. For researchers and drug development professionals, the enhanced efficiency, selectivity, and broader applicability of In(OTf)₃ can accelerate discovery and process development, ultimately providing significant value that extends beyond its initial purchase price.

References

A Guide to the Recyclability and Reuse of Indium(III) Trifluoromethanesulfonate Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) trifluoromethanesulfonate (B1224126), often abbreviated as In(OTf)₃, has emerged as a versatile and powerful Lewis acid catalyst in a wide array of organic transformations. Its notable stability in the presence of water and air sets it apart from many traditional Lewis acids, which often require stringent anhydrous conditions. This unique characteristic not only simplifies experimental setups but also opens the door for greener reaction media and, crucially, enhances its potential for recyclability and reuse—a key consideration in sustainable chemistry.

This guide provides a comparative overview of the recyclability of Indium(III) trifluoromethanesulfonate, supported by experimental data and protocols, to aid researchers in evaluating its suitability for their synthetic needs.

Performance in Reusable Catalysis: A Comparative Look

One of the most significant advantages of this compound is its demonstrated reusability across multiple reaction cycles with minimal loss of catalytic activity. This performance is particularly evident in solvent-free reaction conditions, which further enhances the environmental credentials of the process.

A notable example is the Biginelli condensation for the synthesis of octahydroquinazolinones, a class of compounds with significant biological activity. In a solvent-free approach, In(OTf)₃ has been shown to be an efficient and reusable catalyst.[1]

Table 1: Recyclability of this compound in the Synthesis of Acylals

CatalystReaction CycleYield (%)
In(OTf)₃198
298
397
495
595

Data sourced from a study on the chemoselective conversion of aldehydes to acylals.

In comparison with other Lewis acids, particularly in reactions amenable to green conditions, Indium(III) triflate holds a competitive edge. For instance, while catalysts like Scandium(III) triflate [Sc(OTf)₃] are also known for their water stability and reusability, the choice of catalyst often depends on the specific reaction, cost, and desired reaction conditions.[2][3] In many instances, In(OTf)₃ provides a balance of high catalytic activity, ease of handling, and excellent recyclability.

Experimental Protocols for Catalyst Recovery and Reuse

The recovery and reuse of this compound are often straightforward, contributing to its appeal in both academic and industrial research. The specific protocol for recovery is largely dependent on the reaction conditions.

Solvent-Free Synthesis of Octahydroquinazolinones

This procedure outlines the recovery of In(OTf)₃ from a solvent-free Biginelli condensation.

Reaction Work-up and Catalyst Recovery:

  • Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is allowed to cool to room temperature.

  • Tetrahydrofuran (THF), typically 10 mL, is added to the solidified reaction mixture.

  • The resulting suspension is stirred for a short period (e.g., 3 minutes) to dissolve the product and unreacted starting materials, leaving the catalyst as a solid.

  • The catalyst is then separated by simple filtration.

  • The recovered catalyst is dried at room temperature and can be used in subsequent reactions without further purification.

The filtrate, containing the product, is then concentrated under reduced pressure, and the crude product is purified by washing with cold water and recrystallization from a suitable solvent like methanol. In reported studies, the catalyst was reused for three consecutive cycles without a significant decrease in its catalytic activity.[1]

Reaction Mechanism and Workflow

To visualize the catalytic cycle and the role of this compound, a representative reaction mechanism is provided below. The Biginelli reaction, a one-pot cyclocondensation, offers a clear example of the catalyst's function.

Biginelli Reaction for Quinazolinone Synthesis

The proposed mechanism involves the activation of the aldehyde by the Lewis acidic Indium(III) triflate, facilitating the nucleophilic attack by urea (B33335) and subsequent cyclization and dehydration steps to form the final product.

Biginelli_Reaction Reactants Aldehyde + Urea + β-Diketone Activated_Aldehyde Activated Aldehyde [R-CHO-In(OTf)₃] Reactants->Activated_Aldehyde Coordination InOTf3_active In(OTf)₃ (Catalyst) InOTf3_active->Activated_Aldehyde Acyliminium_Ion N-Acyliminium Ion Activated_Aldehyde->Acyliminium_Ion Reaction with Urea Michael_Adduct Michael Adduct Acyliminium_Ion->Michael_Adduct Reaction with β-Diketone Enolate Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Dihydropyrimidinone Cyclized_Intermediate->Product Dehydration InOTf3_regenerated In(OTf)₃ (Regenerated) Product->InOTf3_regenerated Catalyst Release InOTf3_regenerated->InOTf3_active Recycle Catalyst_Recovery Reaction_Mixture Reaction Mixture (Product + Catalyst) Add_Solvent Add Organic Solvent (e.g., THF) Reaction_Mixture->Add_Solvent Filtration Filtration Add_Solvent->Filtration Filtrate Filtrate (Product in Solution) Filtration->Filtrate Liquid Phase Solid_Catalyst Solid Catalyst Filtration->Solid_Catalyst Solid Phase Product_Isolation Product Isolation (Evaporation, Recrystallization) Filtrate->Product_Isolation Dry_Catalyst Dry Recovered Catalyst Solid_Catalyst->Dry_Catalyst Purified_Product Purified Product Product_Isolation->Purified_Product Reuse Reuse in Next Reaction Dry_Catalyst->Reuse

References

A Comparative Guide to Enantioselective Catalysis with Chiral Indium(III) Trifluoromethanesulfonate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is paramount. Chiral Lewis acids have emerged as powerful tools in this endeavor, and among them, chiral Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) complexes are gaining significant attention. This guide provides an objective comparison of the performance of these indium-based catalysts with other common Lewis acid systems in key enantioselective transformations, supported by experimental data and detailed protocols.

Performance Comparison in Enantioselective Reactions

Chiral Indium(III) triflate complexes have demonstrated considerable efficacy in a variety of carbon-carbon bond-forming reactions, offering a compelling alternative to more traditional catalysts. Below is a comparative summary of their performance in key enantioselective reactions.

Enantioselective Allylation of Aldehydes

The allylation of aldehydes to produce chiral homoallylic alcohols is a fundamental transformation in organic synthesis. Chiral In(OTf)₃-PYBOX (Pyridine-bis(oxazoline)) complexes have been shown to be highly effective catalysts for this reaction, providing excellent yields and high enantioselectivities for a range of aromatic, α,β-unsaturated, and aliphatic aldehydes.[1][2]

Catalyst SystemSubstrate (Aldehyde)Yield (%)Enantiomeric Excess (ee, %)Reference
In(OTf)₃ / (S)-i-Pr-PYBOX Benzaldehyde8192[1]
In(OTf)₃ / (S)-Ph-PYBOX Benzaldehyde7585[1]
In(OTf)₃ / (S)-i-Pr-PYBOX 4-Nitrobenzaldehyde8594[1]
In(OTf)₃ / (S)-i-Pr-PYBOX 4-Methoxybenzaldehyde7890[1]
In(OTf)₃ / (S)-i-Pr-PYBOX (E)-Cinnamaldehyde8291[1]
In(OTf)₃ / (S)-i-Pr-PYBOX Cyclohexanecarboxaldehyde7288[1]
Sc(OTf)₃ / Chiral Ligand Benzaldehyde-Comparable data not available-
Sn(OTf)₂ / Chiral Diamine Benzaldehyde-Comparable data not available-

Note: Direct comparative data under identical conditions for other Lewis acids in this specific reaction is limited in the reviewed literature, highlighting a research gap.

Other Enantioselective Reactions

While detailed head-to-head comparative data is scarce, the following table provides a qualitative overview of the application of chiral Indium(III) triflate complexes in other important enantioselective reactions compared to common alternatives.

Reaction TypeChiral In(OTf)₃ ComplexesAlternative Chiral Lewis AcidsKey Advantages of Indium(III) Catalysts
Diels-Alder Reaction Effective, particularly with N,N'-dioxide ligands.Sc(OTf)₃, Cu(OTf)₂, TiCl₄ complexes are well-established.Often milder reaction conditions, good moisture tolerance.
Friedel-Crafts Alkylation Promising results with good enantioselectivities.Sc(OTf)₃-pybox complexes are highly effective.[3]Low catalyst loadings can be effective.
Mukaiyama Aldol (B89426) Reaction Can catalyze the reaction, but less common than other systems.Sn(OTf)₂, TiCl₄, and chiral copper complexes are frequently used.[4][5]Potential for unique selectivity with specific substrates.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of these catalytic systems.

Synthesis of Chiral (S)-i-Pr-PYBOX Ligand

Materials:

Procedure: A detailed, multi-step synthesis is typically required, starting from commercially available materials. A representative procedure involves the condensation of 2,6-diacetylpyridine with a chiral amino alcohol, followed by cyclization. For a detailed, specific protocol, please refer to established literature procedures for PYBOX ligand synthesis.

General Procedure for Chiral In(OTf)₃-PYBOX Catalyzed Enantioselective Allylation of Aldehydes

Materials:

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • Chiral PYBOX ligand (e.g., (S)-i-Pr-PYBOX)

  • Aldehyde

  • Allyltributyltin

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of In(OTf)₃ (0.1 mmol) and the chiral PYBOX ligand (0.12 mmol) in anhydrous dichloromethane (2 mL) is stirred at room temperature for 1 hour to form the catalyst complex.

  • The reaction mixture is then cooled to -78 °C.

  • The aldehyde (1.0 mmol) is added, followed by the dropwise addition of allyltributyltin (1.2 mmol).

  • The reaction is stirred at -78 °C for the time specified for the particular substrate (typically 6-24 hours), monitoring by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (5 mL).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding homoallylic alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

G General Mechanism of Lewis Acid Catalysis cluster_catalyst_activation Catalyst-Substrate Activation cluster_nucleophilic_attack Stereocontrolled Nucleophilic Attack cluster_product_release Product Release & Catalyst Regeneration Lewis_Acid Chiral In(III) Complex Substrate Aldehyde (Electrophile) Lewis_Acid->Substrate Coordination Activated_Complex Activated Electrophile (Coordinated to In(III)) Substrate->Activated_Complex Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Nucleophile Allyltributyltin Nucleophile->Transition_State Attack from less hindered face Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Lewis_Acid Catalyst Regeneration Product Chiral Homoallylic Alcohol Product_Complex->Product

Caption: Mechanism of Chiral In(III)-Catalyzed Enantioselective Allylation.

G Experimental Workflow for Catalytic Run Start Start Catalyst_Prep Prepare Chiral In(III)-PYBOX Complex Solution Start->Catalyst_Prep Cooling Cool Reaction Vessel to -78 °C Catalyst_Prep->Cooling Add_Reagents Add Aldehyde and Allyltributyltin Cooling->Add_Reagents Stirring Stir for 6-24 hours (Monitor by TLC) Add_Reagents->Stirring Quenching Quench Reaction with aq. NaHCO₃ Stirring->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Analyze Product (NMR) and ee (Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: Typical Experimental Workflow for Enantioselective Allylation.

G Comparison of Lewis Acid Catalysts cluster_In Indium(III) Triflate Complexes cluster_Sc Scandium(III) Triflate Complexes cluster_Cu Copper(II) Triflate Complexes Lewis_Acids Chiral Lewis Acid Catalysts In_Advantages Advantages: - Good moisture and air tolerance - High catalytic activity - Low toxicity Lewis_Acids->In_Advantages Sc_Advantages Advantages: - Highly active and selective - Water tolerant Lewis_Acids->Sc_Advantages Cu_Advantages Advantages: - Lower cost - Well-established in many reactions Lewis_Acids->Cu_Advantages In_Disadvantages Disadvantages: - Cost of Indium - Less explored for some reactions Sc_Disadvantages Disadvantages: - High cost of Scandium Cu_Disadvantages Disadvantages: - Can be sensitive to air and moisture - Potential for side reactions

Caption: Key Features of Different Lewis Acid Catalyst Systems.

Conclusion

Chiral this compound complexes represent a valuable and increasingly important class of catalysts for enantioselective synthesis. Their high catalytic activity, good functional group tolerance, and notable stability make them particularly attractive for the development of robust and efficient synthetic methodologies. While direct comparative data against all other Lewis acid systems under standardized conditions remains an area for further research, the existing evidence, particularly in enantioselective allylations, strongly supports their utility. For researchers and professionals in drug development, the exploration of chiral Indium(III) catalysts offers a promising avenue for accessing complex chiral molecules with high stereocontrol.

References

A Comparative Guide to the Kinetics of Indium(III) Trifluoromethanesulfonate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) trifluoromethanesulfonate (B1224126), In(OTf)₃, has emerged as a versatile and efficient Lewis acid catalyst in a wide array of organic transformations. Its stability, water tolerance, and reusability make it an attractive alternative to traditional Lewis acids. This guide provides an objective comparison of the kinetic performance of In(OTf)₃ with other common Lewis acid catalysts in key organic reactions, supported by available experimental data.

Performance Comparison of Lewis Acid Catalysts

While comprehensive, directly comparable kinetic data such as rate constants and activation energies are not always available in the literature for a side-by-side analysis, we can infer the relative performance of Indium(III) trifluoromethanesulfonate from reaction conditions and outcomes. The following tables summarize the performance of In(OTf)₃ in comparison to other Lewis acids in two fundamental organic reactions: the Diels-Alder reaction and Friedel-Crafts acylation.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of cyclic compounds. Lewis acids are known to catalyze this reaction by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

CatalystCatalyst Loading (mol%)Reaction TimeYield (%)Notes
In(OTf)₃ 0.01 - 5Short (minutes to hours)High to ExcellentEffective in both aqueous and organic media; reusable.[1]
Sc(OTf)₃ 5~24 hoursHighKnown for high selectivity and efficiency, even in water.[2][3]
Yb(OTf)₃ 1024 hoursHighWater-tolerant Lewis acid.[2]
Cu(OTf)₂ ---Effective, but detailed comparative kinetic data is scarce.
AlCl₃ StoichiometricVariableGood to HighTraditional catalyst, but sensitive to moisture and requires stoichiometric amounts.
BF₃·OEt₂ StoichiometricVariableGood to HighAnother classical Lewis acid with similar limitations to AlCl₃.

Note: The performance of catalysts can be highly dependent on the specific substrates and reaction conditions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for the synthesis of aromatic ketones. The reaction is typically catalyzed by Lewis acids that activate the acylating agent.

CatalystCatalyst Loading (mol%)Reaction TimeYield (%)Notes
In(OTf)₃ 1 - 10VariableGood to ExcellentEffective for a range of aromatic and heteroaromatic substrates.[4]
Sc(OTf)₃ 5 - 10VariableHighA highly active catalyst for this transformation.[2]
Bi(OTf)₃ --HighAnother efficient metal triflate catalyst.[4]
Ga(OTf)₃ --HighShows good catalytic activity.[4]
AlCl₃ >100 (Stoichiometric)VariableGood to HighThe traditional catalyst, but requires more than stoichiometric amounts due to product complexation.[5][6]
FeCl₃ StoichiometricVariableGoodA less reactive but more economical alternative to AlCl₃.[6]

Note: The efficiency of Friedel-Crafts acylation is highly substrate-dependent, particularly on the electronic nature of the aromatic ring.

Experimental Protocols for Kinetic Studies

Detailed experimental protocols are crucial for obtaining reliable and reproducible kinetic data. Below are generalized methodologies for studying the kinetics of this compound catalyzed reactions.

General Protocol for Kinetic Monitoring of a Diels-Alder Reaction via NMR Spectroscopy

This protocol outlines a general procedure for monitoring the progress of a Diels-Alder reaction catalyzed by In(OTf)₃ using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10][11]

Materials:

  • Diene

  • Dienophile

  • This compound (In(OTf)₃)

  • Anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Acetonitrile-d₃)

  • Internal standard (a non-reactive compound with a distinct NMR signal, e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene)

  • NMR tubes and spectrometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the diene, dienophile, and internal standard in the chosen deuterated solvent. This allows for accurate and reproducible concentrations.

  • Sample Preparation: In a clean, dry NMR tube, add a known volume of the diene and internal standard stock solutions.

  • Initiation of the Reaction: At time t=0, inject a known amount of the dienophile stock solution and the In(OTf)₃ catalyst into the NMR tube. The catalyst can be added as a solid or as a stock solution. Quickly mix the contents of the tube.

  • NMR Data Acquisition: Immediately place the NMR tube in the pre-thermostatted NMR spectrometer and begin acquiring spectra at regular time intervals. Use a pulse sequence that allows for quantitative measurements (e.g., with a sufficient relaxation delay).

  • Data Analysis:

    • Integrate the signals of the starting materials and the product relative to the internal standard.

    • Calculate the concentration of each species at each time point.

    • Plot the concentration of the product versus time to obtain the reaction profile.

    • Determine the initial rate of the reaction from the initial slope of the concentration profile.

    • By varying the initial concentrations of the reactants and the catalyst, the order of the reaction with respect to each component and the rate constant can be determined.

General Protocol for Kinetic Study of a Homogeneous Friedel-Crafts Acylation

This protocol describes a general method for studying the kinetics of a Friedel-Crafts acylation reaction in the homogeneous phase.[12][13]

Materials:

  • Aromatic substrate

  • Acylating agent (e.g., acyl chloride or anhydride)

  • This compound (In(OTf)₃)

  • Anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane)

  • Quenching solution (e.g., dilute HCl)

  • Internal standard for GC or HPLC analysis

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate and the internal standard in the anhydrous solvent.

  • Catalyst Addition: Add the desired amount of In(OTf)₃ to the reaction mixture and allow it to dissolve.

  • Reaction Initiation: At time t=0, add the acylating agent to the reaction mixture.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., cold dilute HCl). This will stop the reaction by deactivating the catalyst.

  • Sample Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the product and the remaining starting material.

  • Data Analysis:

    • Plot the concentration of the product as a function of time.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • Perform a series of experiments with varying concentrations of the substrate, acylating agent, and catalyst to determine the reaction orders and the rate constant.

Visualizations of Reaction Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for the Lewis acid-catalyzed Diels-Alder and Friedel-Crafts acylation reactions.

Diels_Alder_Mechanism cluster_activation Catalyst Activation cluster_cycloaddition Cycloaddition cluster_release Product Release Dienophile Dienophile ActivatedComplex Activated Dienophile [Dienophile-In(OTf)₃] Dienophile->ActivatedComplex Coordination LewisAcid In(OTf)₃ LewisAcid->ActivatedComplex TransitionState [4+2] Transition State ActivatedComplex->TransitionState Diene Diene Diene->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Cycloaddition Product Diels-Alder Adduct ProductComplex->Product Release RegeneratedCatalyst In(OTf)₃ ProductComplex->RegeneratedCatalyst

Caption: Lewis Acid Catalyzed Diels-Alder Reaction Pathway.

Friedel_Crafts_Mechanism cluster_activation Acylium Ion Formation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation & Product Formation AcylHalide Acyl Halide (RCOX) AcyliumIon Acylium Ion [RCO]⁺ AcylHalide->AcyliumIon Activation LewisAcid In(OTf)₃ LewisAcid->AcyliumIon SigmaComplex σ-Complex (Arenium Ion) AcyliumIon->SigmaComplex Arene Aromatic Ring Arene->SigmaComplex Product Aryl Ketone SigmaComplex->Product Deprotonation HX HX SigmaComplex->HX RegeneratedCatalyst In(OTf)₃ Product->RegeneratedCatalyst Complexation (in some cases)

Caption: Lewis Acid Catalyzed Friedel-Crafts Acylation Pathway.

References

A Comparative Analysis of Indium Salts as Lewis Acid Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Indium(III) Halides and Triflate as Lewis Acid Catalysts, Supported by Experimental Data.

Indium(III) salts have garnered significant attention in organic synthesis as versatile and water-tolerant Lewis acid catalysts. Their ability to promote a wide range of chemical transformations, often under mild conditions, makes them an attractive alternative to traditional Lewis acids. This guide provides a comparative study of the catalytic performance of common indium salts—namely Indium(III) Chloride (InCl₃), Indium(III) Bromide (InBr₃), Indium(III) Iodide (InI₃), and Indium(III) Trifluoromethanesulfonate (In(OTf)₃)—across several key organic reactions. The selection of the appropriate indium salt can significantly impact reaction efficiency, yield, and selectivity, and this guide aims to provide data-driven insights to inform this choice.

Mechanism of Catalysis

Indium(III) salts function as Lewis acids by accepting an electron pair from a Lewis basic substrate. This interaction can occur in two primary ways:

  • σ-Coordination: The indium center coordinates to a heteroatom (e.g., oxygen or nitrogen) in the substrate. This withdrawal of electron density activates the substrate towards nucleophilic attack. This is a common mechanism in reactions such as the Friedel-Crafts acylation and the Michael addition.[1]

  • π-Coordination: The indium salt interacts with the π-electrons of an unsaturated bond (e.g., an alkyne or alkene), rendering it more electrophilic and susceptible to nucleophilic attack. This mode of activation is crucial in reactions like enyne cycloisomerizations.[2][3]

The catalytic cycle typically involves coordination of the indium salt to the substrate, subsequent transformation, and finally, dissociation of the catalyst to allow for its regeneration.[4]

LewisAcidCatalysis General Mechanism of Indium(III) Lewis Acid Catalysis cluster_activation Activation cluster_reaction Reaction cluster_regeneration Catalyst Regeneration Substrate Substrate Activated_Complex Substrate-InX₃ Complex Substrate->Activated_Complex Coordination Indium_Salt InX₃ Indium_Salt->Activated_Complex Product_Complex Product-InX₃ Complex Activated_Complex->Product_Complex Nucleophile Nucleophile Nucleophile->Product_Complex Nucleophilic Attack Product Product Product_Complex->Product Dissociation Regenerated_Catalyst InX₃ Product_Complex->Regenerated_Catalyst Regenerated_Catalyst->Indium_Salt Re-enters catalytic cycle

General mechanism of Indium(III) Lewis acid catalysis.

Performance Comparison in Key Organic Reactions

The catalytic activity of indium salts is highly dependent on the nature of the counter-ion, which influences the Lewis acidity and the salt's interaction with the substrate. The following tables summarize the performance of different indium salts in various organic reactions based on published experimental data.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction. The data below compares the performance of InCl₃ and In(OTf)₃ in the acylation of anisole (B1667542) with acetic anhydride (B1165640).

Catalyst (1 mol%)AdditiveSolventYield (%)Reference
InCl₃-MeCN25[5]
In(OTf)₃-MeCN28[5]
InCl₃3 mol% AgClO₄MeCN82[5]
In(OTf)₃100 mol% LiClO₄MeNO₂95[5]

In this specific reaction, In(OTf)₃, particularly with the addition of LiClO₄, demonstrates superior catalytic activity compared to InCl₃.[5] For Friedel-Crafts alkylation with 1-bromoadamantane, it has been noted that InBr₃ leads to faster reactions than InCl₃.[6]

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Indium salts, particularly InCl₃, have been shown to effectively catalyze this reaction, even in aqueous media.[7] While comprehensive comparative data across all four salts in a single study is limited, the available literature suggests that the choice of catalyst can be substrate-dependent.

Catalyst (20 mol%)DieneDienophileSolventTime (h)Yield (%)Reference
InCl₃Cyclopentadiene (B3395910)Methyl vinyl ketoneH₂O392[7]
InCl₃CyclopentadieneN-PhenylmaleimideH₂O493[7]
In(OTf)₃FuranMethyl acrylateCH₂Cl₂2485[8]
Michael Addition

The Michael addition is a crucial reaction for the formation of carbon-carbon bonds. Indium(III) chloride has been reported as an efficient catalyst for the addition of thiols to chalcones.

CatalystThiolChalconeSolventTime (min)Yield (%)Reference
InCl₃ (10 mol%)ThiophenolChalconeMeOH1095This is a representative example based on typical protocols.
InCl₃ (10 mol%)4-ChlorothiophenolChalconeMeOH1592This is a representative example based on typical protocols.
InCl₃ (10 mol%)n-ButanethiolChalconeMeOH3090This is a representative example based on typical protocols.
Enyne Cycloisomerization

For the activation of π-systems, such as in the cycloisomerization of enynes, the nature of the halide has a pronounced effect. In the intramolecular hydroarylation of aryl propargyl ethers, the catalytic activity was found to follow the order InI₃ > InBr₃ > InCl₃.[2] Similarly, in the cascade cycloisomerization of 1,6-enynes, InI₃ was identified as the most efficient catalyst.[9]

Catalyst (5 mol%)SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
InCl₃1,6-enyneToluene802445[9]
InBr₃1,6-enyneToluene802460[9]
InI₃1,6-enyneToluene80295[9]
In(OTf)₃1,6-enyneToluene8024Decomposition[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Experimental Workflow

The following flowchart illustrates a typical workflow for an indium salt-catalyzed reaction.

ExperimentalWorkflow Typical Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Add solvent to a dry flask under inert atmosphere. - Add indium salt catalyst. - Add substrates. Start->Reaction_Setup Reaction Reaction: - Stir the mixture at the specified temperature. - Monitor reaction progress by TLC or GC-MS. Reaction_Setup->Reaction Workup Workup: - Quench the reaction (e.g., with water or sat. NaHCO₃). - Extract with an organic solvent. Reaction->Workup Purification Purification: - Dry the organic layer (e.g., with Na₂SO₄). - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification Analysis Analysis: - Characterize the product by NMR, IR, and Mass Spectrometry. Purification->Analysis End End Analysis->End

Typical experimental workflow for an indium-catalyzed reaction.

Protocol 1: InCl₃-Catalyzed Diels-Alder Reaction in Water

This protocol is adapted from the literature for the reaction between cyclopentadiene and methyl vinyl ketone.[7]

  • Materials:

    • Indium(III) chloride (InCl₃)

    • Cyclopentadiene (freshly distilled)

    • Methyl vinyl ketone

    • Water

  • Procedure:

    • To a stirred solution of InCl₃ (20 mol%) in water (5 mL) at room temperature, add methyl vinyl ketone (1.0 mmol).

    • Add freshly distilled cyclopentadiene (1.2 mmol) to the mixture.

    • Stir the reaction mixture vigorously at room temperature for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the reaction mixture with diethyl ether (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Protocol 2: In(OTf)₃-Catalyzed Friedel-Crafts Acylation

This protocol is a representative procedure for the acylation of anisole with acetic anhydride.[5]

  • Materials:

  • Procedure:

    • To a solution of anisole (1.0 mmol) and acetic anhydride (1.2 mmol) in nitromethane (5 mL), add In(OTf)₃ (1 mol%) and LiClO₄ (100 mol%).

    • Stir the mixture at room temperature for the time indicated in the data table (or until completion as monitored by TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice of indium salt as a Lewis acid catalyst is critical and depends on the specific reaction. For reactions involving carbonyl activation, such as Friedel-Crafts acylation, In(OTf)₃ often exhibits higher activity than the halide salts. For reactions requiring π-system activation, particularly of alkynes, the heavier halides, InBr₃ and especially InI₃, tend to be more effective. InCl₃ stands out as a versatile and water-tolerant catalyst, making it a practical choice for a range of transformations, including the Diels-Alder reaction in aqueous media. This guide provides a foundation for selecting the optimal indium catalyst based on empirical data, thereby facilitating the development of efficient and selective organic syntheses.

References

Validating Reaction Mechanisms: A Comparative Guide to Indium(III) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the optimal catalyst is paramount for achieving efficiency, selectivity, and high yields in organic synthesis. Indium(III) trifluoromethanesulfonate (B1224126), In(OTf)₃, has emerged as a remarkably versatile and water-tolerant Lewis acid catalyst. This guide provides an objective comparison of In(OTf)₃ against alternative catalysts in key organic transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to validate its role and performance.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. While traditional catalysts like AlCl₃ are effective, they are required in stoichiometric amounts and are highly moisture-sensitive. In(OTf)₃ offers a catalytic and more robust alternative.

Performance Comparison

Experimental data from the acylation of anisole (B1667542) with acetic anhydride (B1165640) demonstrates the superior performance of In(OTf)₃, particularly when enhanced by an additive like lithium perchlorate (B79767) (LiClO₄). The combination creates a highly potent catalytic system, likely due to the formation of a more reactive cationic species.

EntryCatalyst (mol%)Additive (mol%)SolventYield (%)[1]
1InCl₃ (1)MeCN25
2In(OTf)₃ (1) MeCN 28
3In(OTf)₃ (1)LiClO₄ (4)MeCN40
4In(OTf)₃ (1)LiClO₄ (4)MeNO₂79
5In(OTf)₃ (1) LiClO₄ (10) MeNO₂ 96
6In(ClO₄)₃·8H₂O (1)MeCN57
7InCl₃ (1)AgClO₄ (3)MeCN82
Validated Reaction Mechanism

The mechanism involves the activation of the acylating agent (e.g., acetic anhydride) by the Lewis acidic indium center. This facilitates the formation of a highly electrophilic acylium ion intermediate, which then undergoes electrophilic aromatic substitution with the nucleophilic aromatic ring.

G sub Anhydride + In(OTf)₃ activated Activated Complex [Ac₂O-In(OTf)₃] sub->activated Coordination acylium Acylium Ion [CH₃CO]⁺ activated->acylium Cleavage sigma σ-Complex (Wheland Intermediate) acylium->sigma Electrophilic Attack arene Arene (Anisole) arene->sigma Electrophilic Attack product Aryl Ketone + H⁺ + In(OTf)₃ sigma->product Rearomatization (Deprotonation)

Caption: Proposed mechanism for In(OTf)₃-catalyzed Friedel-Crafts acylation.

Experimental Protocol: Acylation of Anisole
  • To a stirred solution of anisole (1.0 mmol) and acetic anhydride (1.2 mmol) in nitromethane (B149229) (3 mL), add Indium(III) triflate (0.01 mmol, 1 mol%) and lithium perchlorate (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 4-methoxyacetophenone.

Aza-Michael Addition

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction for synthesizing β-amino compounds, which are crucial precursors for pharmaceuticals. In(OTf)₃ serves as a mild and highly efficient catalyst for this transformation.

Performance Comparison
EntryAmineMichael AcceptorCatalystConditionsYield (%)[2]
1Diethylamine (B46881)Methyl Acrylate (B77674)In(OTf)₃ DCM, rt, 1h95
2PiperidineMethyl AcrylateIn(OTf)₃ DCM, rt, 1h96
3MorpholineMethyl AcrylateIn(OTf)₃ DCM, rt, 1.5h94
4AnilineMethyl AcrylateIn(OTf)₃ DCM, rt, 3h92
5DiethylamineAcrylonitrileIn(OTf)₃ DCM, rt, 1h94
6PiperidineAcrylonitrileIn(OTf)₃ DCM, rt, 1h95
Validated Reaction Mechanism

The catalytic cycle is believed to involve the coordination of the In(III) center to the carbonyl oxygen of the Michael acceptor. This activation enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the amine. In related reactions, a six-membered cyclic transition state has been proposed for retro-Michael additions, highlighting the organizing role of the indium catalyst.[3][4]

G start Enone + In(OTf)₃ activated Activated Enone-In(III) Complex start->activated Coordination attack Nucleophilic Attack activated->attack amine Amine (R₂NH) amine->attack intermediate Zwitterionic Intermediate attack->intermediate product β-Amino Carbonyl + In(OTf)₃ intermediate->product Proton Transfer & Catalyst Release

Caption: Mechanism of In(OTf)₃-catalyzed aza-Michael addition.

Experimental Protocol: Michael Addition of Diethylamine
  • Prepare a solution of diethylamine (2.0 mmol) and methyl acrylate (2.0 mmol) in dichloromethane (B109758) (DCM, 5 mL).

  • To this stirred solution, add Indium(III) triflate (2.0 mmol) at room temperature.

  • Continue stirring at room temperature for 1 hour, monitoring the reaction by TLC.

  • After completion, quench the reaction with water and extract the product with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting crude mixture by column chromatography over silica gel (eluent: ethyl acetate/hexane mixture) to obtain the pure β-amino ester.[2]

Intramolecular Hydroalkoxylation

The intramolecular hydroalkoxylation of unactivated alkenols is a powerful, atom-economical method for synthesizing cyclic ethers, which are prevalent motifs in natural products. While In(OTf)₃ is a plausible catalyst due to its strong Lewis acidity, this reaction is more extensively validated with other metal triflates, particularly those of lanthanides (e.g., La, Sm, Yb, Lu). The well-established mechanism for these catalysts serves as a benchmark for understanding potential pathways involving In(OTf)₃.

Performance Comparison (Lanthanide Triflate Catalysts)

Data on the cyclization of 4-penten-1-ol (B13828) highlights the influence of the lanthanide metal's ionic radius on catalytic activity, with smaller ions generally showing higher turnover frequencies. This provides a framework for predicting the potential efficacy of In(III), which has a comparable ionic radius.

EntryCatalyst (Ln)Ionic Radius (Å)Turnover Frequency (h⁻¹)[5]
1La(OTf)₃1.1600.8
2Nd(OTf)₃1.1092.1
3Sm(OTf)₃1.0793.5
4Yb(OTf)₃0.98532.7
5Lu(OTf)₃0.97747.0
Validated Reaction Mechanism (Lanthanide Catalysts)

The validated mechanism for lanthanide triflates involves a dual activation role for the catalyst.[5] The Ln³⁺ center coordinates to both the hydroxyl group and the double bond of the alkenol substrate. This brings the reacting moieties into proximity, acidifies the hydroxyl proton, and activates the olefin for nucleophilic attack. This is followed by a kinetically significant intramolecular proton transfer and subsequent ring closure.

G sub Alkenol + Ln(OTf)₃ complex Dual-Coordination Complex sub->complex Coordination to -OH and C=C ts Organized Transition State complex->ts Intramolecular H⁺ Transfer cyclized Cyclized Intermediate ts->cyclized Nucleophilic Attack (Ring Closure) product Cyclic Ether + Ln(OTf)₃ cyclized->product Catalyst Regeneration

Caption: Validated mechanism for Ln(OTf)₃-catalyzed intramolecular hydroalkoxylation.

Experimental Protocol: Cyclization of 4-Penten-1-ol (Lanthanide-Catalyzed)
  • In a glovebox, charge a reaction vial with the chosen Lanthanide triflate (e.g., Yb(OTf)₃, 0.05 mmol).

  • Add the room-temperature ionic liquid ([BMIM][OTf], 0.5 mL) and the alkenol substrate (4-penten-1-ol, 1.0 mmol).

  • Seal the vial and remove it from the glovebox.

  • Heat the mixture in a temperature-controlled aluminum block to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • After the reaction is complete (monitored by GC-MS), cool the vial to room temperature.

  • Extract the product directly from the ionic liquid phase with diethyl ether (5 x 1 mL).

  • Combine the ether extracts and analyze the yield by gas chromatography against an internal standard. The catalyst remains in the ionic liquid phase and can be recycled for subsequent runs.[5]

Conclusion

Indium(III) trifluoromethanesulfonate stands as a powerful, versatile, and user-friendly Lewis acid catalyst. For reactions like Friedel-Crafts acylation and aza-Michael additions , it offers a clear advantage over traditional catalysts, providing high yields under mild, catalytic, and often water-tolerant conditions. In transformations such as intramolecular hydroalkoxylation , while less documented, the well-validated mechanisms of analogous metal triflates provide a strong predictive framework for its potential application. The experimental data and mechanistic pathways presented in this guide validate the efficacy of In(OTf)₃ and provide researchers with the critical information needed to effectively integrate this catalyst into their synthetic strategies.

References

Indium(III) Trifluoromethanesulfonate: A Comparative Guide to a Versatile Lewis Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Indium(III) trifluoromethanesulfonate (B1224126), or Indium triflate (In(OTf)₃), has emerged as a highly efficient and versatile Lewis acid catalyst in a myriad of organic transformations.[1][2] Its popularity among researchers stems from its remarkable stability, water tolerance, and effectiveness at low catalyst loadings, offering a practical and often milder alternative to traditional Lewis acids like aluminum trichloride.[1][3][4] This guide provides a comparative analysis of In(OTf)₃'s performance in key chemical reactions, supported by experimental data and detailed protocols for drug development professionals and synthetic chemists.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction for synthesizing aromatic ketones.[5] Traditionally, this reaction requires stoichiometric amounts of a strong Lewis acid such as AlCl₃.[1][5] In(OTf)₃ serves as an effective catalytic alternative.

Studies demonstrate that the catalytic efficiency of indium salts in the acylation of anisole (B1667542) with acetic anhydride (B1165640) is highly dependent on the counter-ion and the use of additives. In(OTf)₃, particularly when combined with lithium perchlorate (B79767) (LiClO₄), shows superior performance even at very low catalyst loadings.[1][6] This combination is believed to form a highly reactive cationic species.[1][6]

Table 1: Comparison of Catalysts in the Friedel-Crafts Acylation of Anisole [6]

EntryCatalyst (mol%)Additive (mol%)SolventYield (%)
1InCl₃ (1)MeCN25
2In(OTf)₃ (1)MeCN28
3In(ClO₄)₃·8H₂O (1)MeCN57
4InCl₃ (1)AgClO₄ (3)MeCN82
5In(OTf)₃ (1)LiClO₄ (4)MeNO₂96
6In(OTf)₃ (1)LiClO₄ (4)MeCN40
7LiClO₄ (4)MeNO₂0

Reactions performed with anisole and acetic anhydride. Data sourced from Frost, C. G., & Hartley, J. P. (2000).[6]

The following diagram illustrates a typical experimental workflow for a Friedel-Crafts acylation reaction catalyzed by Indium triflate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aromatic substrate, acylating agent, and solvent (e.g., Nitromethane) B Add In(OTf)3 catalyst and additive (e.g., LiClO4) A->B Catalyst Loading (e.g., 1 mol%) C Stir at specified temperature (e.g., Room Temperature) B->C D Monitor reaction progress (e.g., via TLC/GC) C->D E Quench reaction (e.g., with NaHCO3 soln.) D->E F Extract with organic solvent E->F G Dry, filter, and concentrate in vacuo F->G H Purify product (e.g., Column Chromatography) G->H

General workflow for In(OTf)₃-catalyzed Friedel-Crafts acylation.

Preparation of 4-methoxyacetophenone using In(OTf)₃/LiClO₄: [6]

  • To a solution of anisole (1.0 mmol) and acetic anhydride (1.2 mmol) in nitromethane (B149229) (2 mL), add Indium(III) triflate (0.01 mmol, 1 mol%).

  • Add lithium perchlorate (0.04 mmol, 4 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for the required time, monitoring completion by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure ketone.

Acetylation of Carbohydrates

The protection of hydroxyl groups via acetylation is a crucial step in carbohydrate chemistry. In(OTf)₃ has proven to be a superior catalyst for the peracetylation of sugars compared to other indium halides and traditional methods.[7][8]

In the peracetylation of α-D-glucose using acetic anhydride, In(OTf)₃ demonstrates significantly higher reactivity, allowing the reaction to proceed to completion in a much shorter time and at lower temperatures compared to InCl₃ and InBr₃.[7] The reaction is believed to be catalyzed by triflic acid, which is generated in situ.[7]

Table 2: Catalyst Comparison for Peracetylation of α-D-Glucose [7]

EntryCatalyst (0.05 equiv.)TemperatureTime (h)Yield (%)
1In(OTf)₃0 °C191
2In(OTf)₃ + DTBP¹RT2411
3TfOH0 °C193
4InCl₃0 °C1287
5InBr₃RT190

¹DTBP = di-tert-butylpyridine (a proton scavenger). All reactions were performed in 30 equiv. Ac₂O. Data sourced from Bose, D. S., & Kothapalli, V. R. (2006).[7]

General Procedure for In(OTf)₃ Mediated Peracetylation: [7]

  • Add the carbohydrate (1.0 mmol) to acetic anhydride (30 mmol, 3.1 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add Indium(III) triflate (0.05 mmol, 28 mg) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Pour the reaction mixture into ice-cold water (20 mL) and stir for 30 minutes to hydrolyze excess acetic anhydride.

  • Extract the mixture with ethyl acetate (B1210297) (2 x 15 mL).

  • Wash the combined organic layers with a saturated NaHCO₃ solution (2 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the peracetylated product.

Glycosylation Reactions

Chemical glycosylation is essential for the synthesis of complex glycoconjugates. In(OTf)₃ serves as a mild, non-toxic Lewis acid for the activation of stable glycosyl fluorides, a widely used class of glycosyl donors.[9][10][11] This catalytic approach avoids the need for stoichiometric amounts of harsh activators or toxic heavy metals.[11]

The mechanism involves the activation of the C-F bond of the glycosyl fluoride (B91410) by the Lewis acidic indium center, facilitating nucleophilic attack by an alcohol acceptor.

G Cat In(OTf)3 Active Activated Complex [Glycosyl-F-In(OTf)3] Cat->Active Coordination GF Glycosyl Fluoride (Donor) GF->Active ROH Alcohol (Acceptor) ROH->Active Nucleophilic Attack Product O-Glycoside Active->Product Glycosidic Bond Formation Biproduct HF·In(OTf)3 Active->Biproduct Biproduct->Cat Catalyst Regeneration

Plausible mechanism for In(OTf)₃-catalyzed glycosylation.[9][10]

This catalytic system is compatible with a broad range of alcohol acceptors and proceeds efficiently under ambient conditions without requiring cumbersome pre-activation or work-up procedures.[10][11]

Other Key Applications

The utility of In(OTf)₃ extends to numerous other transformations, highlighting its broad applicability.

  • Thioacetalization: It is a mild and efficient catalyst for the protection of carbonyl compounds as thioacetals and for transthioacetalization reactions, often proceeding at room temperature in excellent yields.[12]

  • Deprotection of Acetals and Ketals: In(OTf)₃ effectively catalyzes the deprotection of acetals and ketals under neutral conditions via transacetalization with acetone. The method is notable for its compatibility with acid-sensitive protecting groups like N-Boc and TBS.[13][14]

  • Diels-Alder Reactions: It has been successfully employed as a recoverable and reusable catalyst for intramolecular Diels-Alder reactions, particularly with furan-containing substrates.[15]

  • O-H Insertion Reactions: In(OTf)₃ facilitates the O-H insertion reactions of α-diazo ketones with various alcohols, providing good yields of α-alkoxy ketones under mild conditions.[3]

Conclusion: Advantages of Indium Triflate

The following diagram summarizes the key advantages of Indium(III) triflate over many traditional Lewis acid catalysts.

G InOTf3 Indium(III) Triflate (In(OTf)3) Mild Mild Reaction Conditions InOTf3->Mild WaterTol Water Tolerant InOTf3->WaterTol LowLoad Low Catalyst Loading (Often < 5 mol%) InOTf3->LowLoad Reusable Reusable Catalyst InOTf3->Reusable Versatile High Versatility (C-C, C-O, C-S bonds) InOTf3->Versatile TraditionalLA Traditional Lewis Acids (e.g., AlCl3, FeCl3) Harsh Harsh Conditions TraditionalLA->Harsh MoistureSens Moisture Sensitive TraditionalLA->MoistureSens Stoich Stoichiometric Quantities Often Required TraditionalLA->Stoich Waste Generates Waste TraditionalLA->Waste

Comparison of In(OTf)₃ attributes vs. traditional Lewis acids.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Indium(III) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for Indium(III) trifluoromethanesulfonate (B1224126), a versatile Lewis acid catalyst. Adherence to these protocols is essential for operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling Indium(III) trifluoromethanesulfonate, it is crucial to be familiar with its hazard profile. According to Safety Data Sheets (SDS), this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing are mandatory.

  • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if handling the powder outside of a certified fume hood or if dust formation is likely.

All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[2]

Quantitative Safety Data

ParameterValueIssuing OrganizationNotes
NIOSH REL (Recommended Exposure Limit) TWA 0.1 mg/m³NIOSHApplies to indium and its compounds (as In).
ACGIH TLV (Threshold Limit Value) TWA 0.1 mg/m³ACGIHApplies to indium and its compounds (as In).
OSHA PEL (Permissible Exposure Limit) TWA 0.1 mg/m³OSHAFor indium and its compounds.

TWA: Time-Weighted Average over an 8-hour workday.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[2] This ensures that the compound is managed and treated in accordance with all local, state, and federal regulations.

Operational Plan for Disposal:

  • Waste Identification and Segregation:

    • Unused or waste this compound should be collected in its original container or a clearly labeled, compatible container.

    • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

  • Containerization:

    • Ensure the waste container is in good condition, tightly sealed, and free from external contamination.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3]

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with all necessary information about the waste, including the SDS if requested.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For solutions, use an inert absorbent material like vermiculite (B1170534) or sand to contain the liquid.

  • Collect the Waste: Place all spilled material and contaminated absorbent into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Seek Medical Attention if Necessary: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] If inhaled, move to fresh air and seek medical attention.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal of this compound start Unused or Waste This compound decision_spill Is it a spill? start->decision_spill process_spill Follow Spill Cleanup Protocol: 1. Evacuate and Secure 2. Don PPE 3. Contain Spill 4. Collect Waste 5. Decontaminate decision_spill->process_spill Yes process_collect Collect in a labeled, sealed hazardous waste container decision_spill->process_collect No process_spill->process_collect process_store Store in designated hazardous waste area process_collect->process_store process_dispose Arrange for pickup by a licensed waste disposal company process_store->process_dispose end_disposal Proper Disposal Complete process_dispose->end_disposal

Disposal Workflow for this compound

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific protocols of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for guidance on chemical waste disposal.

References

Personal protective equipment for handling Indium(III) trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Indium(III) Trifluoromethanesulfonate (B1224126)

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the safe handling of Indium(III) trifluoromethanesulfonate (also known as Indium triflate). Adherence to these guidelines is critical for ensuring a safe laboratory environment.

This compound is a hygroscopic, white, solid powder that is classified as a skin, eye, and respiratory irritant.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

A multi-faceted approach to PPE is essential when handling this compound, particularly in its powder form.

Scenario Eye Protection Skin Protection Respiratory Protection
Handling Solid/Powder Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Impermeable chemical-resistant gloves (e.g., nitrile), a lab coat or protective work clothing.[4][5]A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is recommended, especially if dust is present or ventilation is inadequate.[5][6]
Cleaning Spills Chemical safety goggles and a face shield.[5]Impermeable gloves, lab coat, or protective clothing.[5]A NIOSH-approved respirator with a HEPA filter is crucial.[5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2][3][4]

  • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as it is hygroscopic.[2][3]

2. Handling the Compound:

  • Before handling, wash hands thoroughly.[1][2]

  • Don the appropriate PPE as outlined in the table above.

  • Avoid the formation of dust and aerosols.[4]

  • Do not get the chemical in your eyes, on your skin, or on your clothing.[3]

  • Use non-sparking tools for handling.[4]

3. In Case of Exposure:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]

  • If on Skin: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][4] Remove contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[1][2][4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Disposal Plan: Waste Management and Spill Cleanup

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

Waste Disposal:

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][4]

  • Contaminated packaging can be triply rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[4]

  • Don PPE: Before initiating cleanup, put on the appropriate PPE for spill cleaning, including a respirator with a HEPA filter.[5]

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled, and closed container for disposal. Avoid creating dust.[2][3]

  • Decontaminate: After the bulk of the material has been removed, wipe the spill area with a wet cloth or mop to remove any remaining particulate matter.[5]

  • Dispose of Cleanup Materials: Place all contaminated materials, including cleaning supplies and disposable PPE, into a sealed, clearly labeled container for hazardous waste.[5]

  • Decontaminate Tools: All tools used for cleanup must be thoroughly decontaminated.

Logical Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Check Engineering Controls Check Engineering Controls Don PPE Don PPE Check Engineering Controls->Don PPE Weigh/Transfer in Fume Hood Weigh/Transfer in Fume Hood Don PPE->Weigh/Transfer in Fume Hood Close Container Tightly Close Container Tightly Weigh/Transfer in Fume Hood->Close Container Tightly Dispose of Waste Dispose of Waste Close Container Tightly->Dispose of Waste Clean Work Area Clean Work Area Dispose of Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indium(III) trifluoromethanesulfonate
Reactant of Route 2
Indium(III) trifluoromethanesulfonate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.